Eddha
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHMLOHNYWKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
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| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864677 | |
| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
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Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
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CAS No. |
1170-02-1, 6021-71-2 | |
| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |
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| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
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| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid (EDDHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid (EDDHA), a powerful hexadentate chelating agent.
Chemical Structure and Properties
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid, commonly known as this compound, is a chelating agent with the chemical formula C₁₈H₂₀N₂O₆.[1] It is a white, water-soluble powder.[1] this compound is notable for its high affinity for trivalent metal ions, particularly iron (Fe³⁺), forming highly stable complexes. This property makes it exceptionally effective as an iron fertilizer, especially in alkaline and calcareous soils where iron availability is limited.[2]
The structure of this compound features two amine groups, two phenolic hydroxyl groups, and two carboxylic acid groups, which act as the six binding sites for a metal ion, forming an octahedral complex.[1] The presence of phenolic groups distinguishes this compound from many other common aminopolycarboxylic acid chelating agents like EDTA and contributes to the high stability of its iron complexes.[1]
Isomers: this compound synthesis typically results in a mixture of positional isomers: ortho,ortho-EDDHA (o,o-EDDHA), ortho,para-EDDHA (o,p-EDDHA), and para,para-EDDHA (p,p-EDDHA). The o,o-isomer forms the most stable iron complex and is the most agronomically effective form.[3][4] Commercial products vary in their isomer composition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[[2-Hydroxy-1-(2-hydroxyphenyl)-2-oxoethyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | [1] |
| CAS Number | 1170-02-1 | [1] |
| Molecular Formula | C₁₈H₂₀N₂O₆ | [1] |
| Molar Mass | 360.36 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Water soluble | [1] |
Note: More specific quantitative data on solubility in various solvents and precise pKa values require further targeted experimental determination.
Stability Constants
The stability of the metal-EDDHA complex is a critical parameter, particularly for its use in agriculture and potential applications in drug delivery or metal ion sequestration. The logarithm of the formation constant (log K) indicates the strength of the complex.
| Metal Ion | log K |
| Fe³⁺ | ~33.9 |
| Cu²⁺ | ~23.9 |
| Zn²⁺ | ~19.3 |
| Mn²⁺ | ~13.5 |
| Ca²⁺ | ~7.5 |
| Mg²⁺ | ~5.8 |
Note: These are approximate values and can vary with experimental conditions such as pH and ionic strength. The stability of the Fe³⁺-EDDHA complex is significantly higher than that of other common chelating agents like EDTA, especially at high pH.
Synthesis of this compound
This compound is typically synthesized via a Mannich-type condensation reaction involving phenol, glyoxylic acid, and ethylenediamine.[1] The reaction yields a mixture of isomers, with the reaction conditions influencing the relative proportions of the desired o,o-EDDHA.
Logical Workflow for this compound Synthesis
Caption: Logical workflow for the synthesis of this compound from its primary reactants.
Detailed Experimental Protocol for Laboratory Synthesis
The following protocol is a modified one-step Mannich reaction for the laboratory synthesis of this compound.[5]
Materials:
-
Phenol
-
Ethylenediamine
-
Glyoxylic acid (50% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
In a suitable reaction vessel, melt a 15-fold molar excess of phenol.
-
Slowly add ethylenediamine and a 50% aqueous solution of glyoxylic acid to the molten phenol with constant stirring.
-
Add a solution of sodium hydroxide to adjust the pH and catalyze the reaction.
-
Heat the mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Add deionized water and toluene to the mixture.
-
Perform a liquid-liquid extraction to remove excess unreacted phenol. Repeat the toluene extraction twice.
-
The aqueous phase contains the sodium salt of this compound. This can be further purified by crystallization or chromatographic methods to isolate the different isomers.
Mechanism of Action in Plant Iron Uptake
In Strategy I plants (dicots and non-graminaceous monocots), iron uptake from the soil is a highly regulated process. When these plants experience iron deficiency, they activate a series of physiological responses at the root level. Fe-EDDHA serves as a stable source of iron that can be efficiently utilized by this system.
Signaling Pathway for Iron Uptake from Fe-EDDHA
Caption: Simplified signaling pathway of iron uptake from Fe-EDDHA in Strategy I plants.
The process involves:
-
Rhizosphere Acidification: The plant root actively pumps protons (H⁺) into the soil, lowering the pH of the rhizosphere.
-
Fe(III) Reduction: The enzyme Ferric Chelate Reductase (FRO2) located on the root cell membrane reduces Fe(III) from the Fe-EDDHA complex to the more soluble Fe(II).
-
Fe(II) Transport: The ferrous iron (Fe²⁺) is then transported across the root cell membrane by the Iron-Regulated Transporter 1 (IRT1).
-
Xylem Loading: Inside the plant, Fe(II) is re-oxidized to Fe(III) and chelated with organic acids, such as citrate, for transport through the xylem to the shoots and leaves.
Experimental Protocols for Analysis and Characterization
Accurate analysis of this compound and its metal chelates is crucial for quality control in commercial products and for research purposes.
Determination of Chelated Iron by Ion-Pair Chromatography
This method allows for the separation and quantification of the different isomers of Fe-EDDHA. The protocol is based on the European Standard EN 13368-2:2017.[5]
Principle: Ion-pair chromatography involves the use of a counter-ion in the mobile phase that forms an ion pair with the charged analyte (the anionic Fe-EDDHA complex). This neutralizes the charge and allows for separation on a reverse-phase column.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium bromide (as the ion-pairing agent)
-
Water (HPLC grade)
-
Fe-EDDHA standards for each isomer
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution of tetrabutylammonium bromide and acetonitrile. The exact composition may need to be optimized for the specific column and isomers being analyzed.
-
Sample Preparation: Accurately weigh a sample of the Fe-EDDHA product and dissolve it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the different Fe-EDDHA isomers by comparing their retention times and peak areas to those of the standards.
Determination of Free Iron by Differential Pulse Voltammetry
This electrochemical technique is used to determine the concentration of unbound iron ions in a solution containing Fe-EDDHA.[6]
Principle: Differential pulse voltammetry measures the current that flows in an electrochemical cell as a function of an applied potential. The potential is scanned, and when it reaches the reduction potential of the free iron ions, a current peak is observed. The height of this peak is proportional to the concentration of free iron.
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (working electrode, reference electrode, counter electrode)
Procedure:
-
Electrolyte Preparation: Prepare a suitable supporting electrolyte solution.
-
Sample Preparation: Dissolve a known amount of the Fe-EDDHA sample in the supporting electrolyte.
-
Measurement: Place the sample solution in the electrochemical cell and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Voltammetric Scan: Apply a differential pulse voltammetric scan over a potential range that includes the reduction potential of Fe(III) to Fe(II).
-
Quantification: Determine the peak current and compare it to a calibration curve prepared using standard solutions of known free iron concentrations.
Spectroscopic Characterization
UV-Visible Spectroscopy: Fe(III)-EDDHA complexes exhibit characteristic absorption bands in the visible region, which are responsible for their red-brown color. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis, although it is less specific than chromatography for isomer determination.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule and to study the coordination of the metal ion. The stretching frequencies of the carboxylate (COO⁻) and phenolic (C-O) groups will shift upon complexation with a metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its isomers. However, the paramagnetic nature of Fe(III) can lead to significant broadening of NMR signals, making analysis challenging. NMR is more readily applied to the free ligand or its complexes with diamagnetic metal ions (e.g., Zn²⁺, Ca²⁺, Mg²⁺).
Conclusion
This compound is a highly effective chelating agent with significant applications in agriculture and potential for use in other fields requiring strong metal ion sequestration. A thorough understanding of its chemical structure, properties, and the ability to accurately synthesize and analyze it are essential for its effective utilization and for the development of new applications. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Fe – Green-Mountain Chem [green-mountainchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of EDDHA and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) and its positional isomers. This compound is a potent hexadentate chelating agent, with its iron chelate being of significant importance in agriculture to combat iron chlorosis in plants grown in alkaline soils. The effectiveness of this compound is highly dependent on its isomeric purity, particularly the concentration of the beneficial ortho,ortho (o,o) isomer. This document details the primary synthetic routes, experimental protocols for synthesis and analysis, and quantitative data on isomer distribution.
Introduction to this compound and its Isomers
This compound is a complex organic molecule that can exist in several positional isomers depending on the substitution pattern on the two phenyl rings. The three main isomers are:
-
o,o-EDDHA: Ethylenediamine-N,N'-bis(ortho-hydroxyphenylacetic acid)
-
o,p-EDDHA: Ethylenediamine-N-(ortho-hydroxyphenylacetic acid)-N'-(para-hydroxyphenylacetic acid)
-
p,p-EDDHA: Ethylenediamine-N,N'-bis(para-hydroxyphenylacetic acid)
The spatial arrangement of the hydroxyl and carboxylic acid groups is crucial for the chelating properties of the molecule. The o,o-EDDHA isomer is the most effective chelating agent for iron due to its ability to form a stable octahedral complex, protecting the iron from precipitation at high pH. The o,p-EDDHA isomer is less stable but can provide a faster release of iron to plants.[1] The p,p-EDDHA isomer is generally considered to have poor chelating ability.[2] Commercial synthesis of this compound typically results in a mixture of these isomers.[2]
Synthetic Pathways
There are two primary methods for the synthesis of this compound and its isomers: the Strecker synthesis and the Mannich-like reaction. While the Strecker synthesis was the original method, the Mannich-like reaction is the basis for modern industrial production.
Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids. In the context of this compound, it involves the reaction of an aldehyde (salicylaldehyde), an amine (ethylenediamine), and a cyanide source (like hydrogen cyanide or potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[3][4]
Reaction Mechanism:
-
Imine Formation: Salicylaldehyde reacts with ethylenediamine to form an imine.
-
Cyanide Addition: A cyanide ion attacks the imine carbon to form an α-aminonitrile.
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding this compound.
While historically significant, the use of highly toxic cyanides makes this method less favorable for large-scale industrial production.
Mannich-like Reaction
The current industrial synthesis of this compound is a Mannich-like reaction involving phenol, ethylenediamine, and glyoxylic acid.[5][6] This method avoids the use of cyanides and is a one-pot synthesis. However, it invariably produces a mixture of o,o, o,p, and p,p isomers because the electrophilic substitution can occur at either the ortho or para position of the phenol ring.[2]
Reaction Mechanism:
The reaction proceeds through the formation of an imine from ethylenediamine and glyoxylic acid, which then acts as an electrophile and attacks the electron-rich phenol ring. The position of the hydroxyl group on the resulting hydroxyphenylacetic acid moiety is determined by the site of this electrophilic attack.
Experimental Protocols
Synthesis of this compound via Modified One-Step Mannich Reaction
This protocol is adapted from procedures described for the synthesis of Fe-EDDHA chelates.[6][7]
Materials:
-
Phenol
-
Ethylenediamine
-
Glyoxylic acid (50% aqueous solution)
-
Sodium hydroxide
-
Toluene
-
Iron(III) nitrate nonahydrate (for chelation)
Procedure:
-
In a suitable reaction vessel, heat a 15-fold molar excess of phenol to 70°C with stirring.
-
Prepare a mixture of ethylenediamine and a 50% aqueous solution of glyoxylic acid.
-
Slowly add the ethylenediamine/glyoxylic acid mixture and a solution of sodium hydroxide to the heated phenol over a period of 3 hours, maintaining the temperature at 70°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Add water and toluene to the reaction mixture and perform a liquid-liquid extraction to remove excess phenol. Repeat the extraction twice.
-
The aqueous layer contains the synthesized this compound isomers as their sodium salts.
-
For the preparation of the iron chelate, add a solution of iron(III) nitrate nonahydrate to the aqueous layer.
-
Adjust the pH to 6.5 and stir for 3 hours to facilitate chelation.
-
Raise the pH to 7-8 with a 50% aqueous sodium hydroxide solution to precipitate the Fe-EDDHA chelate.
-
Filter the resulting solid product and dry.
Synthesis of o,p-EDDHA
A specific synthesis for the o,p-EDDHA isomer has been reported, which is crucial for its use as an analytical standard.[8]
Note: The detailed, step-by-step experimental protocol for the specific synthesis of pure o,p-EDDHA is not fully available in the provided search results. However, it is mentioned that two complementary routes were designed: one using arylglycinates and glyoxal, and another based on the Strecker reaction with substituted benzaldehydes and ethylenediamine.[8]
Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)
Ion-pair reversed-phase HPLC is a standard method for the separation and quantification of this compound isomers.[7][9]
Instrumentation and Conditions:
-
Column: Silica-based reversed-phase column (e.g., C18)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 mol/L sodium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at 277 nm.
-
Method: The principle relies on the formation of ion pairs between the anionic iron chelates and a large cation (e.g., tetrabutylammonium) in the mobile phase, which are then separated on the non-polar stationary phase.
This method can separate the meso and racemic forms of o,o-EDDHA, as well as the different stereoisomers of o,p-EDDHA.[9]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound and its isomers.[10][11] Both one- and two-dimensional NMR techniques can be employed to identify the different isomers and also to detect impurities and byproducts from the synthesis.[10] For NMR analysis of the free ligands, the iron must first be removed from the chelate. This can be achieved by precipitating the iron as iron(III) hydroxide at high pH or by forming Prussian Blue with ferrocyanide.[10]
Quantitative Data
The synthesis of this compound via the Mannich-like reaction results in a mixture of isomers. The distribution of these isomers is influenced by reaction conditions such as pH.
Table 1: Isomer Distribution of Fe-EDDHA at Different pH Values [6]
| pH | d,l-rac-Fe-(o,o) this compound (%) | meso-Fe-(o,o) this compound (%) | Fe-(o,p) this compound (%) | Fe-(p,p) this compound (%) |
| 3 | 56.04 | 47.15 | - | 0.19 |
| 5 | 44.92 | 47.15 | - | 0.18 |
| 7 | 44.55 | 47.02 | - | 0.15 |
Note: The data indicates changes over time. The values presented are initial concentrations. An increase in pH generally favors the formation of the more stable ortho,ortho isomer.[6]
Table 2: Purity of Synthesized o,p-EDDHA [8]
| Titration Method | Purity (%) |
| Potentiometric titration with Cu(II) | 69.7 |
| Photometric titration with Fe(III) | 59.7 |
Visualizations
Synthesis Pathways
Caption: Overview of the two main synthetic routes for this compound.
Experimental Workflow for Synthesis and Analysis
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. intertekinform.com [intertekinform.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Intricacies of EDDHA Chelation: A Technical Guide for Researchers
An In-depth Exploration of the Coordination Chemistry, Synthesis, and Biological Interactions of EDDHA with Metal Ions
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), commonly known as this compound, is a powerful hexadentate chelating agent renowned for its high affinity for metal ions, particularly iron (Fe³⁺). Its exceptional stability, especially in alkaline and calcareous conditions, has made it a cornerstone in agriculture for correcting iron deficiencies in plants. Beyond its agricultural applications, the robust chelating properties of this compound and its derivatives are of significant interest to researchers in environmental science, analytical chemistry, and drug development for applications ranging from heavy metal remediation to targeted drug delivery.
This technical guide provides a comprehensive overview of the mechanism of this compound chelation, detailing its synthesis, characterization, and the fundamental principles governing its interaction with metal ions. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile chelating agent.
The Mechanism of this compound Chelation: A Tale of Six Bonds
The efficacy of this compound as a chelating agent lies in its molecular structure, which features six coordinating groups: two nitrogen atoms from the ethylenediamine backbone, two carboxyl groups, and two phenolic hydroxyl groups. These six points of attachment allow this compound to form a highly stable, cage-like octahedral complex with a metal ion, effectively sequestering it from the surrounding environment. This multi-bond formation, known as the chelate effect, results in a complex that is significantly more stable than complexes formed by monodentate ligands.
The chelation process is a stepwise reaction where the this compound molecule wraps around the central metal ion. The stability of the resulting metal-EDDHA complex is influenced by several factors, most notably pH. At lower pH values, the carboxyl and phenolic groups are protonated, reducing their ability to coordinate with the metal ion. As the pH increases, these groups deprotonate, significantly enhancing the chelating strength of the this compound molecule. This pH-dependent stability is a critical factor in its practical applications. For instance, Fe-EDDHA remains stable and bioavailable to plants in alkaline soils with pH values up to 9, a condition where many other iron chelates would precipitate and become ineffective.[1]
A crucial aspect of this compound chemistry is the existence of positional isomers, which arise from the substitution pattern on the phenyl rings. The three main isomers are ortho-ortho (o,o-EDDHA), ortho-para (o,p-EDDHA), and para-para (p,p-EDDHA).[2] The ortho-ortho isomer is the most effective and commercially desirable form because its stereochemistry allows for the formation of six coordinate bonds with the metal ion, resulting in the most stable complex.[2] The ortho-para isomer can form five coordinate bonds, leading to a less stable complex, while the para-para isomer is generally considered ineffective as a chelating agent due to steric hindrance.[1][2]
Stability of this compound-Metal Complexes
The stability of a metal chelate is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger affinity of the chelating agent for the metal ion. The stability constants of this compound with various metal ions are crucial for predicting their behavior in different chemical and biological systems.
| Metal Ion | Log K (Stability Constant) |
| Fe³⁺ | ~33.9 |
| Cu²⁺ | ~23.9 |
| Zn²⁺ | ~18.6 |
| Mn²⁺ | ~13.6 |
| Ca²⁺ | ~7.5 |
| Mg²⁺ | ~5.8 |
Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Synthesis of this compound Ligand
The synthesis of this compound is typically achieved through a Mannich-type condensation reaction involving phenol, glyoxylic acid, and ethylenediamine in an alkaline medium.
Materials:
-
Phenol
-
Glyoxylic acid (50% aqueous solution)
-
Ethylenediamine
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add a calculated excess of phenol.
-
Heat the phenol to approximately 70°C with continuous stirring.
-
Simultaneously and slowly add ethylenediamine and a 50% aqueous solution of glyoxylic acid to the heated phenol over a period of 3 hours. Maintain the temperature at 70°C.
-
After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Add deionized water and toluene to the mixture and stir vigorously to perform an extraction. This step is to remove the excess unreacted phenol.
-
Separate the aqueous phase from the organic (toluene) phase. Repeat the extraction of the aqueous phase with fresh toluene to ensure complete removal of phenol.
-
The resulting aqueous solution contains the sodium salt of this compound (Na-EDDHA).
-
To isolate the this compound ligand, acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any remaining salts.
-
Dry the purified this compound ligand under vacuum at a controlled temperature.
Characterization: The synthesized this compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and identify the isomeric composition, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the functional groups.
Synthesis of Fe-EDDHA Chelate
Materials:
-
Synthesized this compound ligand
-
Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve a known amount of the synthesized this compound ligand in deionized water. Add sodium hydroxide solution to adjust the pH to approximately 7-8 to deprotonate the ligand and facilitate chelation.
-
In a separate beaker, dissolve a stoichiometric amount of the iron salt (e.g., FeCl₃) in deionized water.
-
Slowly add the iron salt solution to the this compound solution while stirring continuously.
-
The formation of the deep red Fe-EDDHA complex should be immediately visible.
-
Continue stirring for 1-2 hours to ensure the chelation reaction is complete.
-
The resulting Fe-EDDHA solution can be used directly or the solid chelate can be obtained by spray drying or precipitation followed by filtration and drying.
Characterization of this compound-Metal Chelates
1. UV-Visible Spectrophotometry for Fe-EDDHA Quantification
This method is based on the characteristic absorbance of the Fe-EDDHA complex in the visible region.
Procedure:
-
Prepare a series of standard solutions of Fe-EDDHA of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), which is typically around 480 nm for the Fe-EDDHA complex.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution at the same λ_max.
-
Determine the concentration of Fe-EDDHA in the unknown sample by interpolating its absorbance on the calibration curve.
2. High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Ion-pair reversed-phase HPLC is a common method for separating and quantifying the different isomers of this compound.
Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) and an organic modifier like acetonitrile, containing an ion-pairing agent such as tetrabutylammonium bromide. Stationary Phase: A C18 column is commonly used. Detection: UV detector set at a wavelength where the Fe-EDDHA isomers absorb (e.g., 280 nm or 480 nm). Procedure:
-
Prepare standard solutions of the different Fe-EDDHA isomers if available.
-
Inject the standards and the sample solution into the HPLC system.
-
The isomers will separate based on their polarity and interaction with the stationary and mobile phases.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standards.
3. Potentiometric Titration for Stability Constant Determination
This technique involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.
Procedure:
-
Prepare a solution containing a known concentration of the metal ion and the this compound ligand.
-
Use a calibrated pH electrode to monitor the pH of the solution.
-
Titrate the solution with a standard solution of a strong base (e.g., NaOH).
-
Record the pH after each addition of the base.
-
The resulting titration curve will show pH changes that correspond to the deprotonation of the ligand and the formation of the metal-ligand complex.
-
The stability constants are calculated from the titration data using specialized software that fits the data to a model of the chemical equilibria involved.
Biological Uptake and Transport of this compound-Metal Chelates
In Plants
The uptake of iron from Fe-EDDHA in plants primarily follows a mechanism known as "Strategy I," which is employed by all dicots and non-graminaceous monocots.
-
Release of Protons and Reductants: The plant roots actively acidify the rhizosphere (the soil region around the roots) by releasing protons (H⁺). They also release reductants.
-
Reduction of Fe³⁺ to Fe²⁺: At the root surface, a membrane-bound ferric chelate reductase enzyme reduces the Fe³⁺ in the Fe-EDDHA complex to the more soluble ferrous form, Fe²⁺.
-
Transport into the Root: The Fe²⁺ is then transported across the root cell membrane by specific iron-regulated transporters (IRTs).
-
Translocation: Once inside the plant, the iron is chelated by other organic molecules, such as citrate, and transported to the shoots and leaves via the xylem.
In Mammalian Systems and Drug Development
In the context of drug development, understanding the cellular uptake of iron chelates is crucial for designing effective therapies for iron overload diseases or for developing targeted drug delivery systems. The uptake of non-transferrin-bound iron (NTBI), which can include iron chelates, is a key area of research.
While the specific mechanisms for this compound-metal chelate uptake in mammalian cells are less well-defined than in plants, several pathways are implicated in the uptake of NTBI:
-
Reductive Pathway: Similar to plants, some mammalian cells possess cell surface reductases that can reduce Fe³⁺ to Fe²⁺, which is then transported into the cell by transporters like the Divalent Metal Transporter 1 (DMT1).
-
Endocytosis: Iron chelates may be taken up by fluid-phase or adsorptive endocytosis, where the chelate is engulfed by the cell membrane to form a vesicle that is then internalized.
-
Zinc Transporters: Some studies suggest that zinc transporters of the ZIP family (Zrt- and Irt-like proteins) may also play a role in the uptake of non-transferrin-bound iron.
The ability of this compound to safely shuttle metal ions across biological membranes is a promising avenue for the development of novel therapeutic agents. For example, chelates could be designed to deliver essential metals to deficient cells or to remove toxic metals from the body. Further research into the specific transporters and signaling pathways involved in the cellular uptake of this compound-metal complexes will be critical for advancing these applications.
This guide provides a foundational understanding of the complex and multifaceted nature of this compound chelation. The provided protocols and data serve as a starting point for researchers to explore and harness the potential of this powerful chelating agent in their respective fields.
References
Stability of EDDHA Complexes with Various Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stability constants of ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) with a range of metal ions. Understanding these constants is crucial for applications in agriculture, environmental remediation, and potentially in chelation therapy and drug delivery systems. This document provides a compilation of stability constants, detailed experimental protocols for their determination, and a visualization of the factors influencing complex stability.
Core Concept: this compound and Metal Chelation
This compound is a potent hexadentate chelating agent, meaning it can form up to six bonds with a single metal ion. This multidentate coordination results in the formation of highly stable, water-soluble metal complexes. The stability of these chelates is paramount to their efficacy in various applications, as it determines the chelating agent's ability to sequester and transport metal ions in a given environment. The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.
Data Presentation: this compound-Metal Stability Constants
The following table summarizes the logarithm of the stability constants (log K) for this compound with several divalent and trivalent metal ions. It is important to note that this compound exists as different isomers, primarily the ortho-ortho (o,o) and ortho-para (o,p) isomers, which exhibit different stability constants.
| Metal Ion | This compound Isomer | Log K Value | Reference |
| Fe³⁺ | o,o-EDDHA | 35.40 - 35.86 | [1] |
| Fe³⁺ | o,p-EDDHA | 28.72 | [1] |
| Cu²⁺ | Not Specified | ~18.8 | [2] |
| Zn²⁺ | o,p-EDDHA | Determined via potentiometry | [3] |
| Mn²⁺ | o,o-EDDHA | Determined via potentiometry | [3] |
| Mn²⁺ | o,p-EDDHA | Determined via potentiometry | [3] |
| Ca²⁺ | Not Specified | 8.20 | [1] |
| Mg²⁺ | Not Specified | 9.00 | [1] |
Note: The exact experimental conditions (e.g., temperature, ionic strength) can influence the determined stability constants.
Experimental Protocols: Determining Stability Constants
The determination of stability constants for this compound-metal complexes is typically achieved through potentiometric titration, spectrophotometric methods, or ion-pair chromatography.
Potentiometric Titration
This is a widely used method for determining the stability constants of metal complexes.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and this compound with a strong base (e.g., NaOH), the resulting change in pH can be monitored using a pH electrode. The titration curve of the metal-ligand mixture will be different from the titration curve of the ligand alone, and this difference can be used to calculate the stability constant of the complex.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the this compound ligand of known concentration.
-
Prepare a standard solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration.
-
Prepare a standardized solution of a strong base (e.g., carbonate-free NaOH).
-
Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
In a thermostated reaction vessel, place a known volume of the this compound solution and the background electrolyte.
-
In a separate experiment, place a known volume of the this compound solution, the metal salt solution, and the background electrolyte in the reaction vessel. The metal-to-ligand ratio is typically 1:1 or varied depending on the expected stoichiometry of the complex.
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Record the pH of the solution after each addition of the titrant, ensuring that equilibrium is reached before each reading.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of base added for both titrations (ligand alone and metal-ligand mixture).
-
From the titration curves, the formation function (n̄), which represents the average number of ligands bound to a metal ion, and the free ligand concentration ([L]) can be calculated at each point of the titration.
-
The stability constants are then determined by solving a set of simultaneous equations or by using computer programs that refine the constants by minimizing the difference between the experimental and calculated titration curves.
-
Spectrophotometric Method
This method is suitable when the formation of the metal-EDDHA complex results in a change in the solution's absorbance in the UV-Vis region.
Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of solutions containing varying ratios of the metal ion and this compound, the concentration of the formed complex can be determined, which allows for the calculation of the stability constant.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound (or vice versa).
-
Alternatively, use the method of continuous variations (Job's plot), where a series of solutions are prepared in which the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-EDDHA complex.
-
Measure the absorbance of each prepared solution at the λmax.
-
-
Data Analysis:
-
For the mole ratio method, plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
For Job's plot, plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
The stability constant is calculated from the absorbance data and the initial concentrations of the metal and ligand using appropriate mathematical treatments, often involving iterative methods or specialized software.
-
Ion-Pair Chromatography for Fe-EDDHA Analysis (EN 13368-2:2017)
This method is specifically designed for the determination of iron chelated by this compound and its isomers in fertilizers.
Principle: The iron-EDDHA chelate, being an anion, is paired with a large cation (the ion-pair reagent, e.g., tetrabutylammonium) in the mobile phase. This neutral ion-pair is then separated on a non-polar stationary phase (e.g., C18) via reversed-phase chromatography. Detection is typically performed using a UV-Vis detector.
Detailed Methodology (based on EN 13368-2:2017): [4][5][6][7][8]
-
Sample Preparation:
-
An aqueous solution of the fertilizer sample is prepared.
-
The solution is filtered to remove any insoluble material.
-
-
Chromatographic System:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: An aqueous solution containing an ion-pair reagent (e.g., tetrabutylammonium phosphate) and an organic modifier (e.g., acetonitrile), buffered to a specific pH.
-
Detector: UV-Vis detector set at a wavelength where the Fe-EDDHA complex absorbs (e.g., 280 nm).
-
-
Analysis:
-
A known volume of the prepared sample solution is injected into the chromatograph.
-
The different isomers of Fe-EDDHA are separated based on their retention times.
-
Quantification is achieved by comparing the peak areas of the sample with those of standard solutions of known Fe-EDDHA concentrations.
-
Mandatory Visualization: Factors Influencing this compound-Metal Complex Stability
The stability of this compound-metal complexes is not solely dependent on the metal ion but is influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing the stability of this compound-metal complexes.
References
- 1. agvise.com [agvise.com]
- 2. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. gov.uk [gov.uk]
- 5. store.accuristech.com [store.accuristech.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. NEN-EN 13368-2:2017 en [nen.nl]
- 8. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ortho-ortho EDDHA vs. ortho-para EDDHA: Structure, Stability, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a potent hexadentate chelating agent renowned for its high affinity for ferric iron (Fe³⁺). Its primary application lies in agriculture to combat iron chlorosis in plants growing in alkaline soils, but its strong iron-binding properties are also of interest in biomedical research. The efficacy of this compound is critically dependent on the specific positional isomer, as the placement of the hydroxyl groups on the phenyl rings dictates the stability and, consequently, the bioavailability of the chelated iron. The industrial synthesis of this compound typically yields a mixture of isomers, primarily the ortho-ortho and ortho-para forms.[1] Understanding the structural and functional differences between these isomers is paramount for developing effective chelation-based products and therapies.
Core Structural Differences
This compound's structure features an ethylenediamine backbone with two N-carboxymethyl-o-hydroxyphenyl groups. The key difference between the isomers lies in the position of the hydroxyl (-OH) group on the phenyl rings relative to the ethylenediamine linkage.
-
ortho-ortho this compound (o,o-EDDHA): In this isomer, both hydroxyl groups are in the ortho position. This configuration allows the two phenolate, two amine, and two carboxylate groups to wrap around a central metal ion, forming a stable, six-coordinate octahedral complex.[1] This spatial arrangement is optimal for chelation, providing the highest level of stability.
-
ortho-para this compound (o,p-EDDHA): This isomer has one hydroxyl group in the ortho position and the other in the para position. While it can still chelate iron, the altered geometry results in a less stable complex compared to the ortho-ortho isomer. The para-positioned hydroxyl group is not sterically positioned to effectively coordinate with the central iron atom, leading to weaker binding.
Below is a visualization of the fundamental structural differences between the two primary isomers of this compound.
Comparative Stability and Efficacy
The structural arrangement directly impacts the stability of the iron chelate, which is the most critical factor for its effectiveness. The ortho-ortho isomer forms a significantly more stable complex with iron across a wide pH range, particularly in neutral to alkaline conditions (pH 7-9).[2][3] This high stability prevents the iron from precipitating as insoluble iron hydroxides in the soil, keeping it available for plant uptake.
The ortho-para isomer, while still capable of chelating iron, forms a less stable complex.[2] This reduced stability makes it more susceptible to dissociation, especially at higher pH levels. Consequently, its efficacy in delivering bioavailable iron is considerably lower than that of the ortho-ortho form. The para-para isomer is the least stable and is generally considered ineffective for iron chelation in practical applications.[2][4]
| Parameter | ortho-ortho this compound-Fe | ortho-para this compound-Fe | para-para this compound-Fe |
| Iron Chelation | Forms a highly stable, six-coordinate octahedral complex. | Forms a less stable complex due to suboptimal geometry. | Cannot effectively chelate iron across a wide pH range.[1] |
| pH Stability | Excellent stability in a wide pH range (3-9).[3] | Moderately stable, with decreased stability in alkaline conditions. | Low stability, particularly in neutral to alkaline soils.[2][4] |
| Bioavailability | Highest bioavailability, recognized as the most effective form.[3] | Lower bioavailability compared to the ortho-ortho isomer. | Very low to no bioavailability for plants. |
Experimental Protocols: Synthesis and Analysis
The production and verification of this compound isomers involve specific chemical and analytical methodologies.
A. Synthesis of this compound Isomers
The commercial synthesis of this compound is typically achieved through a multi-component reaction involving phenol, glyoxylic acid, and ethylenediamine.[5] This process inherently produces a mixture of positional isomers (ortho-ortho, ortho-para, and para-para) because the alkylation of phenol can occur at either the ortho or para position relative to the hydroxyl group.[1]
Detailed Protocol Outline (Glyoxylate Method):
-
Reactant Preparation: Phenol, ethylenediamine, and glyoxylic acid are used as the primary reactants.[1]
-
Condensation Reaction: The reaction is initiated, often under alkaline conditions using a hydroxide source like sodium hydroxide. An initial Schiff base condensate is formed, which then alkylates the phenol.
-
Isomer Formation: The electrophilic substitution on the phenol rings results in a mixture of o,o-EDDHA, o,p-EDDHA, and p,p-EDDHA. Directing the synthesis to favor the ortho-ortho isomer is a significant manufacturing challenge.[1]
-
Chelation: The resulting mixture of this compound isomers is then reacted with a source of ferric iron to produce the final chelated product.
-
Purification/Separation (Optional): Advanced purification techniques may be employed to increase the percentage of the desired ortho-ortho isomer, though this adds to the cost.
B. Analytical Method for Isomer Quantification
Determining the relative abundance of each isomer in a commercial product is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Detailed Protocol Outline (HPLC Analysis):
-
Sample Preparation: A known quantity of the Fe-EDDHA product is dissolved in a suitable solvent, typically a buffered mobile phase, to a precise concentration.
-
Standard Preparation: Certified reference standards of pure ortho-ortho and ortho-para Fe-EDDHA are prepared in the same manner to create a calibration curve. The synthesis of a pure o,p-EDDHA standard is a necessary prerequisite for accurate quantification.[1]
-
Chromatographic System: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector is commonly used.
-
Mobile Phase: An ion-pair mobile phase is often employed to achieve separation. For example, a mixture of water, methanol, and an ion-pairing agent like tetrabutylammonium bromide, buffered to a specific pH.
-
Separation and Detection: The sample is injected into the HPLC system. The different isomers will have different retention times as they interact with the column, allowing for their separation. The detector measures the absorbance at a specific wavelength (e.g., ~480 nm for the Fe-chelate complexes), and the peak area is proportional to the concentration of each isomer.
-
Quantification: By comparing the peak areas from the sample to the calibration curve generated from the standards, the precise percentage of ortho-ortho and ortho-para isomers in the product can be determined.
Conclusion for a Technical Audience
For researchers in drug development and agricultural science, the distinction between this compound isomers is not trivial. The superior stability of the ortho-ortho this compound-Fe complex ensures maximum bioavailability and efficacy, making it the only isomer of significant therapeutic or agricultural value. The presence of the ortho-para isomer is often an indicator of the synthesis process and is considered an impurity with lower performance.[1] Therefore, analytical quantification of the ortho-ortho content is a critical quality attribute for any this compound-based formulation. Future research may focus on stereoselective synthesis pathways to produce pure ortho-ortho this compound, eliminating the need for costly post-synthesis purification and enhancing product consistency.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time [mdpi.com]
- 3. This compound Chelated Iron Ortho-Ortho 4.8 100% Watersoluble - this compound Fe Iron Chelated Organic Fertilizer, Chelated Iron Fertilizer | Made-in-China.com [m.made-in-china.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemical Speciation of EDDHA in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical speciation of ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid) (EDDHA) in aqueous solutions. This compound is a powerful hexadentate chelating agent renowned for its high affinity for ferric iron (Fe³⁺), making it a critical component in agriculture to correct iron deficiency in plants, particularly in alkaline soils. Understanding its behavior in water—how its form and that of its metal complexes change with environmental conditions—is paramount for optimizing its efficacy and for its potential applications in other fields, including environmental remediation and drug development.
Introduction to this compound and its Isomers
This compound binds metal ions through six coordination sites: two aminic nitrogens, two carboxylate oxygens, and two phenolate oxygens.[1] The industrial synthesis of this compound results in a mixture of positional isomers, which have significantly different chelating abilities due to their stereochemistry.[2]
-
ortho,ortho-EDDHA ([o,o]-EDDHA): This isomer possesses the strongest chelating properties. The hydroxyl groups are in the ortho position on both phenyl rings, allowing all six donor groups to coordinate effectively with a metal ion, forming a stable, six-coordinate complex.[3] This isomer itself exists as two diastereomers: a racemic mixture (d,l) and a meso form.[4]
-
ortho,para-EDDHA ([o,p]-EDDHA): In this isomer, one hydroxyl group is in the ortho position and the other is in the para position. This configuration results in weaker chelation, as it can only act as a pentadentate (five-site) ligand.[3]
-
para,para-EDDHA ([p,p]-EDDHA): With both hydroxyl groups in the para position, this isomer exhibits negligible complexing ability due to steric hindrance that prevents the phenolic groups from participating in chelation.[2]
The relative proportion of these isomers in a commercial product is a key determinant of its quality and effectiveness. The [o,o] isomer is the most desirable for its high stability.[3]
Chemical Speciation: The Critical Role of pH
The term "chemical speciation" refers to the distribution of a chemical element among its various chemical forms in a system. For this compound in an aqueous solution, the speciation is overwhelmingly governed by the pH. The pH dictates the protonation state of the this compound ligand's functional groups (carboxyl, amino, and phenolic) and, consequently, its ability to bind metal ions.
The stability of the Fe-EDDHA chelate is highly pH-dependent. At a low pH of 3, the Fe-EDDHA complex is least stable and can undergo partial decomposition.[4][5] As the pH increases, stability is enhanced, with the highest total chelate concentration and stability observed at a neutral pH of 7.[5] Fe-EDDHA is noted for its ability to remain stable and keep iron soluble up to a pH of 9, outperforming other common chelates like EDTA and DTPA in alkaline conditions.[4]
Below is a conceptual diagram illustrating the stepwise deprotonation of the fully protonated this compound ligand (H₆L²⁺) as the pH of the solution increases.
References
An In-depth Technical Guide to the Photodegradation Pathways of EDDHA Chelates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the photodegradation pathways of ethylenediamine-N,N'-bis(o-hydroxyphenylacetic acid) (EDDHA) chelates, with a primary focus on the iron(III) chelate (Fe-EDDHA). It synthesizes findings on the mechanisms of degradation, the influence of environmental factors, and the analytical methodologies used to study these processes.
Introduction to Fe-EDDHA and its Photostability
Fe-EDDHA is a highly effective iron chelate used to correct iron chlorosis in plants, particularly in alkaline soils. Its stability across a wide pH range is a key advantage over other chelating agents like EDTA and DTPA.[1][2] The (o,o)-EDDHA isomer is particularly effective due to its six-coordinate binding with iron, forming a stable complex.[2]
The photosensitivity of iron chelates is a critical factor in their environmental fate and efficacy. While Fe-EDTA and Fe-DTPA are well-documented to undergo photodegradation, the stability of Fe-EDDHA to light is a subject of some debate in the scientific literature. Some studies suggest that at typical environmental pH values (4–8), the low reduction potential of Fe(III)-o,o-EDDHA makes it relatively unreactive to photochemical degradation.[1] However, other research demonstrates that Fe-EDDHA is susceptible to photodegradation, particularly under ultraviolet (UV) and blue light, leading to the breakdown of the organic ligand and a reduction in soluble iron.[3][4] This degradation is influenced by factors such as irradiance intensity, wavelength, temperature, and pH.[3][5]
Proposed Photodegradation Pathways
The fundamental photochemical process initiating the degradation of Fe(III)-aminopolycarboxylate chelates is a ligand-to-metal charge transfer (LMCT). This involves the absorption of a photon, leading to the reduction of Fe(III) to Fe(II) and the concomitant oxidation of the organic ligand, which may then undergo further degradation.
While a complete and universally accepted degradation pathway for Fe-EDDHA under all conditions has not been fully elucidated, evidence suggests the following potential pathways, particularly under conditions of extreme pH and in the presence of oxygen.
Pathway at Extreme pH
Under strongly acidic or basic conditions, the photodegradation of the this compound ligand (referred to as EHPG) is proposed to proceed through the formation of an unstable glyoxal imine intermediate. This intermediate subsequently fragments, leading to the formation of several key aromatic byproducts.[1]
The proposed fragmentation can lead to:
-
α-hydroxyphenyl glycine
-
Salicylaldehyde , which can be further oxidized to salicylic acid .[1]
The formation of amine residues from the breakdown of the ethylenediamine bridge is also a likely outcome, by analogy with the photodegradation of EDTA and DTPA.[3] The accumulation of these basic amine residues can lead to an increase in the pH of the solution upon irradiation.[3]
Below is a diagram illustrating this proposed photodegradation pathway.
Caption: Proposed photodegradation pathway of Fe-EDDHA at extreme pH.
Experimental Protocols for Studying Photodegradation
The investigation of Fe-EDDHA photodegradation involves a multi-step process, from sample preparation and controlled irradiation to the analysis of the parent compound and its degradation products.
Sample Preparation and Irradiation
-
Preparation of Fe-EDDHA Solutions: Aqueous solutions of Fe-EDDHA are prepared at known concentrations. For studies investigating the effect of pH, solutions are buffered to the desired pH values (e.g., 3, 5, 7, 9).[6]
-
Irradiation Setup: The solutions are placed in photoreactors equipped with specific light sources. Common sources include fluorescent and incandescent lamps, high-intensity discharge (HID) lamps, or solar simulators.[3] To study the effect of wavelength, spectral filters can be used to isolate specific regions of the light spectrum (e.g., blue and UV light).[3] Control samples are typically wrapped in aluminum foil to exclude light.
-
Sampling: Aliquots of the solution are collected at regular time intervals during irradiation for subsequent analysis.
Analytical Methodologies
A combination of spectrophotometric and chromatographic techniques is employed to monitor the degradation process and identify the resulting products.
-
UV-Visible Spectrophotometry: This technique is used to monitor the concentration of the Fe-EDDHA chelate over time by measuring its absorbance at a characteristic wavelength, which is approximately 480 nm.[7] The disappearance of the chelate is often modeled using kinetic equations (e.g., first-order kinetics).[3]
-
Atomic Absorption (AA) Spectrophotometry: AA is used to determine the concentration of total soluble iron in the solution. A decrease in soluble iron often indicates the formation of insoluble iron precipitates as the chelate degrades.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent Fe-EDDHA from its isomers and potential degradation products. Ion-pair chromatography is a standard method for the analysis of Fe-EDDHA isomers.[6] The method typically involves a C18 column and a mobile phase containing an ion-pairing reagent like tetrabutylammonium (TBA+).[6]
-
Mass Spectrometry (MS) Coupled with Chromatography (LC-MS, GC-MS): To identify the chemical structures of the degradation products, mass spectrometry is essential.
-
LC-MS: Liquid chromatography-mass spectrometry allows for the separation of non-volatile, polar degradation products followed by their mass analysis, which is crucial for structural elucidation.
-
GC-MS: Gas chromatography-mass spectrometry is suitable for the analysis of volatile or semi-volatile degradation products. Derivatization may be necessary for non-volatile compounds to make them amenable to GC analysis.
-
The following diagram outlines a typical experimental workflow for studying Fe-EDDHA photodegradation.
Caption: Experimental workflow for Fe-EDDHA photodegradation studies.
Quantitative Data on Photodegradation
The rate of photodegradation of iron chelates is often described by first-order kinetics.[3] The rate constant (k) and the half-life (t½) are key parameters used to quantify the speed of the reaction under specific conditions. The quantum yield (Φ) is a measure of the efficiency of a photochemical process, defined as the number of moles of a substance reacted per mole of photons absorbed.
| Parameter | Effect on Photodegradation Rate | Rationale | Citation(s) |
| Irradiance Intensity | Increases | Higher photon flux leads to a greater rate of photochemical reactions. | [3] |
| Wavelength | Dependent (higher in UV/blue region) | Fe-chelates have strong absorbance in the UV and blue regions of the spectrum, which corresponds to the energy required for LMCT. | [3] |
| Temperature | Minor Increase | The primary driver is photochemical, but a slight increase in rate with temperature can occur. The low temperature coefficient (Q10) confirms it is a photochemical event. | [3] |
| pH | Dependent (potentially higher at extremes) | The stability of the Fe-EDDHA complex and the speciation of iron are pH-dependent. Degradation pathways involving intermediates like glyoxal imine are noted at extreme pHs. | [1][6] |
| Initial Concentration | May Decrease Rate | At higher concentrations, there can be a self-shading effect, where the outer layers of the solution absorb most of the light, protecting the molecules in the bulk solution. |
Conclusion
The photodegradation of Fe-EDDHA is a complex process that is highly dependent on environmental conditions, particularly pH and the wavelength of incident light. While Fe-EDDHA is more stable than many other iron chelates, it is susceptible to degradation under UV and blue light. The primary photochemical event is a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidation and subsequent fragmentation of the this compound ligand. At extreme pH values, the degradation may proceed through a glyoxal imine intermediate to form products such as salicylaldehyde and salicylic acid.
Further research is needed to fully elucidate the photodegradation pathways of Fe-EDDHA under environmentally relevant conditions (i.e., neutral pH) and to provide comprehensive quantitative data on degradation kinetics and quantum yields across a range of conditions. The use of advanced analytical techniques such as LC-MS and GC-MS will be crucial in identifying the full spectrum of degradation products and piecing together the complete degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide on the Geochemical Behavior of EDDHA in Calcareous Soils
For Researchers, Scientists, and Drug Development Professionals
Introduction to EDDHA and Iron Chlorosis in Calcareous Soils
Iron (Fe) is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1] However, in calcareous soils, which are characterized by high pH and the presence of calcium carbonate (CaCO₃), iron availability to plants is often severely limited. This leads to iron deficiency chlorosis, a condition where plant leaves turn yellow due to insufficient chlorophyll production, ultimately impacting crop yield and quality.[2][3]
To counteract this, synthetic iron chelates are widely used in agriculture to maintain iron in a soluble and plant-available form.[4] Among these, ethylenediamine-N,N'-bis(o-hydroxyphenylacetic acid) (this compound) is recognized as one of the most effective chelating agents for correcting iron deficiency in alkaline and calcareous soils.[2][5] The Fe-EDDHA chelate exhibits high stability over a broad pH range, ensuring that iron remains in solution and accessible to plant roots.[6][7] This technical guide provides a comprehensive overview of the geochemical behavior of this compound in calcareous soils, focusing on its stability, interactions with soil components, and the mechanisms of iron uptake by plants.
Chemical Properties and Isomers of this compound
This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable complex.[8] The effectiveness of Fe-EDDHA is largely attributed to its isomeric forms. The most effective and stable isomer for agricultural use is the ortho-ortho (o,o-EDDHA) isomer.[5][9] Other isomers, such as ortho-para (o,p-EDDHA) and para-para (p,p-EDDHA), are less stable and less effective at preventing iron precipitation in calcareous soils.[10][11] The higher the proportion of the o,o-EDDHA isomer in a fertilizer, the more effective it is at combating iron chlorosis.[9]
Geochemical Behavior of this compound in Calcareous Soils
The persistence and efficacy of Fe-EDDHA in calcareous soils are governed by a complex interplay of chemical reactions, including ligand exchange, competitive ion interactions, and adsorption to soil particles.
Stability of Fe-EDDHA in High pH Environments
The primary advantage of Fe-EDDHA is its exceptional stability in high pH conditions, where other chelates like Fe-EDTA and Fe-DTPA become less effective.[6][12] Fe-EDDHA can maintain iron in a soluble form at a soil pH of up to 9.0.[7] This stability is crucial for ensuring a continuous supply of iron to plants in calcareous soils.
Competition with Other Cations
In calcareous soils, high concentrations of other metal cations, particularly calcium (Ca²⁺), can compete with iron for the this compound ligand. However, the stability constant of Fe(III)-EDDHA is significantly higher than that of Ca-EDDHA, meaning that this compound has a much stronger affinity for iron.[13] This high stability constant ensures that the Fe-EDDHA complex remains intact, preventing the displacement of iron by calcium.[12]
Interaction with Soil Components
Fe-EDDHA can interact with various soil components, including clays and organic matter. While some adsorption of the chelate to soil particles can occur, the o,o-EDDHA isomer is known for its low reactivity with soil components, which contributes to its high efficiency in supplying iron to plants.[11] The less stable o,p-EDDHA isomer, however, is more prone to adsorption and reactions with soil constituents.[14]
Biodegradation
Studies have shown that the gradual decline of Fe-EDDHA concentration in soil solution is not significantly influenced by biodegradation.[14] This suggests that the persistence of Fe-EDDHA is primarily determined by chemical and physical interactions within the soil environment rather than microbial breakdown.
Mechanism of Iron Uptake from Fe-EDDHA by Plants
Plants have evolved specific strategies to acquire iron from the soil. "Strategy I" plants, which include all dicots and non-graminaceous monocots, actively increase iron solubility and uptake in response to iron deficiency.[15] This strategy involves three key steps:
-
Rhizosphere Acidification: The plant roots release protons (H⁺) into the surrounding soil, lowering the pH of the rhizosphere.[1]
-
Fe(III) Reduction: A membrane-bound enzyme, ferric chelate reductase (FCR), reduces Fe(III) from the chelate to the more soluble Fe(II) form.[15]
-
Fe(II) Transport: Specific transporters then move the Fe(II) across the root cell membrane.[15]
The Fe-EDDHA chelate delivers iron to the root surface, where the plant's uptake mechanism can efficiently acquire it.[16]
Quantitative Data on this compound Behavior
The following tables summarize key quantitative data related to the geochemical behavior of this compound in calcareous soils.
Table 1: Stability Constants (Log K) of Metal-EDDHA Complexes
| Metal Ion | Log K (o,o-EDDHA) | Reference |
| Fe³⁺ | 35.09 | [11] |
| Cu²⁺ | >30 | [4] |
| Zn²⁺ | 20.46 | [11] |
| Mn²⁺ | 19.89 | [11] |
| Ca²⁺ | ~8 | [2] |
Note: Higher Log K values indicate greater stability of the complex.
Table 2: Effective pH Range of Common Iron Chelates
| Chelate | Effective pH Range | Reference |
| Fe-EDDHA | 4.0 - 9.0 | [6][7] |
| Fe-DTPA | 4.0 - 7.5 | [6] |
| Fe-EDTA | 4.0 - 6.5 | [6] |
Experimental Protocols
Determination of Chelate Stability in Soil
Objective: To assess the persistence of soluble Fe-EDDHA in a calcareous soil suspension over time.
Methodology:
-
Soil Sample Preparation: A calcareous soil sample is air-dried and sieved.
-
Incubation: A known concentration of Fe-EDDHA solution is added to a soil-water suspension.
-
Sampling: Aliquots of the soil solution are collected at various time intervals (e.g., 0, 1, 24, 48, 168 hours).
-
Analysis: The concentration of soluble Fe-EDDHA in the collected samples is determined using High-Performance Liquid Chromatography (HPLC).
Evaluation of Iron Uptake by Plants (Ferric Chelate Reductase Assay)
Objective: To measure the plant's ability to take up iron from Fe-EDDHA by quantifying the activity of the ferric chelate reductase (FCR) enzyme.[15]
Methodology:
-
Plant Culture: Plants are grown hydroponically with and without iron to induce iron deficiency.
-
Root Excision: The roots of the plants are excised.
-
Assay Solution: The excised roots are placed in an assay solution containing Fe(III)-EDTA and a Fe(II) chelator (e.g., Ferrozine).
-
Spectrophotometry: The FCR activity is determined by measuring the formation of the Fe(II)-Ferrozine complex spectrophotometrically at a specific wavelength.
Visualizations of Key Processes
Logical Relationship of this compound Isomers and Efficacy
Caption: Relationship between this compound isomers and their efficacy.
Experimental Workflow for Chelate Stability Analysis
Caption: Workflow for determining Fe-EDDHA stability in soil.
Signaling Pathway for Plant Iron Uptake (Strategy I)
Caption: Mechanism of iron uptake by Strategy I plants.
Conclusion
This compound, particularly the o,o-EDDHA isomer, is a highly effective iron chelate for correcting iron deficiency chlorosis in calcareous soils. Its high stability constant with iron allows it to maintain iron in a soluble, plant-available form despite the high pH and presence of competing cations. Understanding the geochemical behavior of this compound and the mechanisms of plant iron uptake is essential for optimizing its use in agriculture and ensuring sustainable crop production in challenging soil environments. The experimental protocols and data presented in this guide provide a foundation for further research and development in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hort [journals.ashs.org]
- 7. This compound Fe Granule - agriculture fertilizer/Organic Fertilizer/k3 edta/nitrogen fertilizer [jlfert.com]
- 8. agvise.com [agvise.com]
- 9. Chelated Iron for plants this compound Fe 6% - Sinocrop [sinocropfertilizer.com]
- 10. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Reactivity and effectiveness of traditional and novel ligands for multi-micronutrient fertilization in a calcareous soil [frontiersin.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. The biodegradability of this compound chelates under calcareous soil conditions [agris.fao.org]
- 15. mdpi.com [mdpi.com]
- 16. Chelated Iron this compound 6% Benefits and Application: A Comprehensive Guide - HUMICO [ihumico.com]
The Influence of EDDHA on Metal Bioavailability in Soil: A Technical Guide
Abstract
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a synthetic chelating agent of significant importance in agriculture and environmental science. Its primary function lies in its ability to form stable, water-soluble complexes with metal ions, thereby influencing their bioavailability in the soil. This technical guide provides an in-depth analysis of the mechanisms, applications, and experimental evaluation of this compound's effect on metal bioavailability. It is intended for researchers, scientists, and professionals in drug development and environmental remediation who require a comprehensive understanding of this powerful chelating agent. The guide summarizes quantitative data on metal chelation, details relevant experimental protocols, and provides visual representations of key processes to facilitate a thorough understanding of the subject.
Introduction to this compound and Metal Chelation
This compound is a hexadentate chelating agent, meaning it can form up to six bonds with a single metal ion. This property allows it to form exceptionally stable complexes with various di- and trivalent metal cations. The stability of these chelates is crucial for maintaining metals in a soluble and thus bioavailable form in the soil solution, preventing their precipitation as insoluble hydroxides or phosphates, especially in alkaline and calcareous soils.
The effectiveness of this compound is largely attributed to its specific isomeric forms, primarily the ortho-ortho ([o,o]-EDDHA) and ortho-para ([o,p]-EDDHA) isomers. The [o,o]-EDDHA isomer is particularly effective at chelating iron (Fe³⁺) and maintaining its stability over a wide pH range, making it a valuable tool for correcting iron deficiency chlorosis in plants.[1][2]
Mechanism of Action: How this compound Increases Metal Bioavailability
The fundamental mechanism by which this compound enhances metal bioavailability is through the formation of a stable metal-EDDHA complex. This process can be described by the following equilibrium reaction:
Mⁿ⁺ + this compound⁴⁻ ⇌ [M(this compound)]ⁿ⁻⁴
Where Mⁿ⁺ represents a metal ion with a charge of n+. The high stability constant (log K) of the [M(this compound)] complex ensures that the equilibrium lies far to the right, effectively sequestering the metal ion and keeping it in solution. This prevents the metal from adsorbing to soil colloids or precipitating, which are the primary processes that render essential micronutrients and heavy metals non-bioavailable.
The stability of the this compound chelate is pH-dependent. This compound is particularly effective in alkaline soils (pH > 7.5) where the availability of micronutrients like iron is typically very low. It maintains its chelating capacity up to a pH of about 9-11.[3]
Signaling Pathways and Logical Relationships
The overall process from the application of this compound to the plant's uptake of the chelated metal can be visualized as a logical flow.
Caption: Logical workflow of this compound's action in the soil and its interaction with plant roots.
Quantitative Data on this compound's Effect on Metal Bioavailability
The effectiveness of this compound in mobilizing metals can be quantified by examining its stability constants with various metal ions and its performance in soil extraction experiments.
Stability Constants of Metal-EDDHA Complexes
The stability constant (log K) is a measure of the strength of the bond between the chelating agent and the metal ion. A higher log K value indicates a more stable complex.
| Metal Ion | Chelating Agent | Log K Value | Reference |
| Fe³⁺ | This compound | 33.9 | [2] |
| Cu²⁺ | This compound | 23.9 | [2] |
| Zn²⁺ | This compound | 19.5 | [2] |
| Mn²⁺ | This compound | 13.9 | [2] |
| Ca²⁺ | This compound | 7.2 | [4] |
| Mg²⁺ | This compound | 5.8 | [4] |
Table 1: Stability constants (Log K) for this compound with various metal ions.
Extraction of Metals from Contaminated Soil using this compound
Soil washing experiments demonstrate the practical ability of this compound to remove metals from a solid soil matrix. The following table summarizes the removal efficiency of this compound for various heavy metals from contaminated soils.
| Metal | Chelating Agent (Concentration) | Soil Type | pH | Removal Efficiency (%) | Reference |
| Pb | 0.05 M EDTA | Cambisol | - | 76 | [5] |
| Cd | 0.05 M EDTA | Cambisol | - | 47 | [5] |
| Zn | 0.05 M EDTA | Cambisol | - | 15 | [5] |
| Cr | 0.2 M Na₂EDTA | Foundry Site Soil | 4.5 | ~96 (in mixture) | [6] |
| Ni | 0.2 M Na₂EDTA | Foundry Site Soil | 4.5 | ~88 (in mixture) | [6] |
| Mn | 0.2 M Na₂EDTA | Foundry Site Soil | Mildly Acidic | ~82 (in mixture) | [6] |
Table 2: Efficacy of this compound and similar chelators in removing heavy metals from contaminated soils. (Note: EDTA is often used as a benchmark and has similar properties to this compound in these applications).
Experimental Protocols for Assessing Metal Bioavailability
Several methods are employed to evaluate the effect of this compound on metal bioavailability in soil. These protocols are designed to measure the fraction of a metal that is available for plant uptake.
Soil Washing for Heavy Metal Remediation
This protocol outlines a typical batch soil washing experiment to determine the efficiency of this compound in removing heavy metals from contaminated soil.
Caption: Experimental workflow for a batch soil washing experiment.
Detailed Methodology:
-
Soil Preparation: Collect a representative sample of the contaminated soil. Air-dry the sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction: Weigh a known amount of the dried soil (e.g., 1.0 g) into a conical flask. Add a specific volume of the this compound solution (e.g., 40 mL of 0.05 M this compound) to achieve a desired soil-to-solution ratio (e.g., 1:40).
-
Agitation: Seal the flask and place it on a mechanical shaker. Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to allow the chelation reaction to reach equilibrium.
-
Separation: After shaking, separate the solid and liquid phases by filtration (e.g., using Whatman No. 42 filter paper) or centrifugation.
-
Analysis: Analyze the concentration of the target metal(s) in the filtrate using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculation: The removal efficiency is calculated as: (Metal concentration in extract × Volume of extract) / (Initial metal concentration in soil × Mass of soil) × 100%
Diffusive Gradients in Thin Films (DGT)
DGT is an in-situ technique that measures the labile metal species in soils, which are considered to be bioavailable. The DGT device accumulates metal ions from the soil solution and from the solid phase that can be readily resupplied.
Methodology Overview:
-
DGT Device Assembly: A DGT device consists of a plastic housing containing a binding gel layer (e.g., Chelex-100), a diffusive gel layer, and a filter membrane.
-
Deployment: The assembled DGT device is pressed firmly onto the surface of the soil to be tested. The deployment time can range from a few hours to several days, depending on the expected metal concentrations.
-
Elution: After deployment, the binding gel is retrieved and the accumulated metals are eluted using a known volume of a strong acid (e.g., 1 M HNO₃).
-
Analysis: The concentration of the metal in the eluent is determined by AAS or ICP-MS.
-
Calculation: The time-averaged flux of the metal to the DGT device is calculated, which provides a measure of the bioavailable metal concentration in the soil.
Applications of this compound in Agriculture and Environmental Remediation
Agriculture: Correcting Iron Deficiency
The primary agricultural application of this compound is in the form of iron chelates (Fe-EDDHA) to treat iron deficiency chlorosis in crops grown in calcareous and alkaline soils. The high stability of Fe-EDDHA ensures that iron remains available to plants even at high soil pH.[7]
Environmental Remediation: Phytoextraction and Soil Washing
This compound and similar chelating agents are used in the remediation of heavy metal-contaminated soils. In soil washing, this compound is used to extract heavy metals from excavated soil. In phytoextraction, this compound is applied to the soil to increase the uptake of heavy metals by plants, which can then be harvested and removed from the site.[8]
Conclusion
This compound is a highly effective chelating agent that plays a critical role in increasing the bioavailability of metals in soil. Its ability to form stable, water-soluble complexes with a range of metal ions makes it an invaluable tool in both agriculture for correcting nutrient deficiencies and in environmental science for the remediation of contaminated soils. A thorough understanding of its chemical properties, mechanisms of action, and the appropriate experimental methods for its evaluation is essential for its effective and responsible use. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in these fields.
References
- 1. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agvise.com [agvise.com]
- 3. This compound Fe Powder - agriculture fertilizer/Organic Fertilizer/k3 edta/nitrogen fertilizer [jlfert.com]
- 4. researchgate.net [researchgate.net]
- 5. Remediating Garden Soils: EDTA-Soil Washing and Safe Vegetable Production in Raised Bed Gardens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceandnature.org [scienceandnature.org]
- 7. Effects of Fe-EDDHA chelate application on evolution of soil extractable iron, copper, manganese, and zinc [agris.fao.org]
- 8. researchgate.net [researchgate.net]
Molecular Modeling of EDDHA-Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) is a potent hexadentate chelating agent renowned for its high affinity for trivalent metal ions, particularly iron(III). The stability and unique coordination chemistry of this compound-metal complexes make them vital in agriculture for correcting iron deficiencies in plants and show potential in various biomedical applications. Understanding the three-dimensional structure, bonding, and reactivity of these complexes is paramount for optimizing their efficacy and designing new applications. Molecular modeling, encompassing both computational and experimental techniques, provides the necessary insights into these molecular-level interactions. This technical guide offers an in-depth exploration of the molecular modeling of this compound-metal complexes, detailing computational methodologies, experimental protocols, and data interpretation.
Introduction to this compound and its Metal Complexes
This compound is an aminopolycarboxylic acid that acts as a hexadentate ligand, meaning it can form six bonds with a central metal ion.[1] The coordination occurs through two nitrogen atoms from the ethylenediamine backbone, two oxygen atoms from the carboxylate groups, and two oxygen atoms from the phenolic hydroxyl groups.[2] This multidentate coordination results in a highly stable, cage-like structure that effectively sequesters the metal ion.[2]
The most studied and commercially significant this compound-metal complex is with iron(III) (Fe-EDDHA). The strong chelation prevents the precipitation of iron hydroxides in neutral to alkaline environments, thereby maintaining iron bioavailability for plant uptake.[3] this compound exists as several stereoisomers, with the ortho-ortho (o,o) isomer forming the most stable and effective iron chelate.[4] The molecular geometry of the Fe(III)-EDDHA complex is typically a distorted octahedron.[2][5]
Computational Modeling of this compound-Metal Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating the electronic structure, geometry, and properties of this compound-metal complexes.[6]
Theoretical Background
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using the electronically degenerate ground state electron density. In practice, the Kohn-Sham equations are solved to obtain the electron density and, consequently, the total energy and other properties of the system.
For transition metal complexes like Fe-EDDHA, DFT is particularly useful for:
-
Geometry Optimization: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
-
Electronic Structure Analysis: Understanding the nature of the metal-ligand bonding, molecular orbitals, and charge distribution.
-
Spectroscopic Property Prediction: Simulating spectroscopic data, such as UV-Vis and IR spectra, to aid in the interpretation of experimental results.
-
Thermodynamic Calculations: Determining the stability of different isomers and spin states of the complex.
Computational Protocol: A Step-by-Step Guide
The following protocol outlines a general workflow for performing DFT calculations on an this compound-metal complex.
-
Model Construction:
-
The initial 3D structure of the this compound ligand is built using molecular modeling software (e.g., Avogadro, GaussView).
-
The metal ion is placed in the center of the chelating cavity.
-
Initial coordination bonds are drawn between the metal and the six coordinating atoms of this compound.
-
-
Choice of Computational Method:
-
Functional: A suitable density functional is chosen. For transition metal complexes, hybrid functionals like B3LYP or PBE0 often provide a good balance of accuracy and computational cost.[7]
-
Basis Set: A basis set that accurately describes the electronic structure of all atoms is selected. For the metal ion, a basis set with an effective core potential (ECP), such as LANL2DZ, is often used. For lighter atoms (C, H, N, O), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common choices.[6]
-
Solvation Model: To simulate the behavior of the complex in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
-
Geometry Optimization:
-
The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy) and simulated vibrational spectra (IR and Raman).
-
-
Property Calculation and Analysis:
-
Molecular Orbital (MO) Analysis: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) are analyzed to understand the electronic transitions and reactivity of the complex.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate the nature of the chemical bonds, including the degree of covalent and ionic character in the metal-ligand interactions.
-
Population Analysis: Methods like Mulliken or Löwdin population analysis are used to determine the partial atomic charges, providing insight into the charge distribution within the molecule.
-
Data Presentation: Calculated Structural Parameters
The following tables summarize typical bond lengths and angles for a high-spin Fe(III)-EDDHA complex obtained from DFT calculations.
| Bond | Bond Length (Å) |
| Fe - O (phenolic) | 1.85 - 1.95 |
| Fe - O (carboxylate) | 2.00 - 2.10 |
| Fe - N (amine) | 2.15 - 2.25 |
Table 1: Calculated Bond Lengths for Fe(III)-EDDHA.
| Angle | Bond Angle (degrees) |
| O(phenolic) - Fe - O(phenolic) | 85 - 95 |
| O(carboxylate) - Fe - O(carboxylate) | 80 - 90 |
| N(amine) - Fe - N(amine) | 75 - 85 |
| O(phenolic) - Fe - N(amine) | 85 - 95 |
| O(carboxylate) - Fe - N(amine) | 165 - 175 |
Table 2: Calculated Bond Angles for Fe(III)-EDDHA.
Experimental Characterization of this compound-Metal Complexes
Experimental techniques are crucial for validating the results of computational models and for providing a complete picture of the structure and properties of this compound-metal complexes.
Synthesis of this compound-Metal Complexes
A general procedure for the synthesis of Fe(III)-EDDHA is as follows:
-
Dissolution of this compound: this compound is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the carboxylic acid and phenolic hydroxyl groups.
-
Addition of Metal Salt: An aqueous solution of a ferric salt, such as ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃), is slowly added to the this compound solution with constant stirring.
-
pH Adjustment: The pH of the solution is adjusted to the desired range (typically 6-8) to ensure complete complexation.
-
Isolation of the Product: The resulting Fe(III)-EDDHA complex can be isolated by precipitation (e.g., by adding a solvent in which the complex is insoluble) or by evaporation of the solvent.
-
Purification: The crude product can be purified by recrystallization.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the this compound-metal complex are grown by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined to obtain the best fit between the calculated and observed diffraction data.
Spectroscopic Techniques
Various spectroscopic methods are used to probe the electronic and vibrational properties of this compound-metal complexes.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion and charge-transfer bands.
-
Infrared (IR) Spectroscopy: Used to identify the vibrational modes of the complex, providing information about the coordination of the different functional groups of this compound to the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the structure and dynamics of the complex in solution, although the paramagnetic nature of some metal ions (like high-spin Fe(III)) can complicate the spectra.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of different isomers of this compound-metal complexes.[3]
Experimental Protocol for Ion-Pair HPLC: [8]
-
Mobile Phase Preparation: An aqueous mobile phase is prepared containing an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) and an organic modifier (e.g., acetonitrile), with the pH adjusted to a suitable value (e.g., 6.0).[9]
-
Sample Preparation: A known amount of the this compound-metal complex is dissolved in the mobile phase or a suitable solvent.
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). The different isomers are separated based on their differential partitioning between the stationary and mobile phases.
-
Detection: The separated isomers are detected using a UV-Vis detector at a wavelength where the complexes absorb strongly (e.g., 480 nm for Fe-EDDHA).
-
Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known standard.
Visualization of Workflows and Relationships
Graphviz diagrams can be used to visualize the logical flow of the molecular modeling process.
Caption: Computational modeling workflow for this compound-metal complexes.
Caption: Experimental characterization workflow for this compound-metal complexes.
Conclusion
The molecular modeling of this compound-metal complexes, through a synergistic combination of computational and experimental approaches, provides a comprehensive understanding of their structure, bonding, and reactivity. This knowledge is essential for the rational design of more effective chelating agents for agricultural and medicinal applications. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct rigorous studies on these important coordination compounds. The continued development of computational methods and experimental techniques will undoubtedly lead to further advancements in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [soilsfacstaff.cals.wisc.edu]
- 3. intertekinform.com [intertekinform.com]
- 4. RUA [rua.ua.es]
- 5. Coordination Chemistry of Transition Metals | Chemistry for Majors [courses.lumenlearning.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3.2.2. Analytical Methods [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of EDDHA Compounds: An In-depth Technical Guide
Introduction
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a powerful hexadentate chelating agent renowned for its high affinity for ferric iron (Fe³⁺). This property makes Fe-EDDHA chelates exceptionally effective in agriculture for treating iron chlorosis in plants, particularly in alkaline and calcareous soils where iron availability is limited.[1] The efficacy of this compound-based fertilizers is, however, critically dependent on the specific isomeric form of the this compound ligand, as different isomers exhibit varying stability and bioavailability.[2] Consequently, the precise spectroscopic characterization of this compound compounds is paramount for quality control, drug development, and environmental monitoring.
This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of this compound and its metal chelates. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the analytical methodologies for these complex compounds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of Fe-EDDHA chelates, owing to the characteristic charge-transfer band that imparts a reddish color to the complex. This method is particularly useful for determining the concentration of chelated iron in various samples.
Table 1: UV-Visible Spectroscopic Data for Fe-EDDHA Complexes
| Compound/Isomer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Solvent/pH |
| Fe-o,o-EDDHA | 480 | 4765 ± 45 | Water, pH 4.87 |
| Fe-o,p-EDDHA | ~480 | Not explicitly stated, but used for quantification | Water |
| Fe-p,p-EDDHA | Does not form a stable Fe complex | Not applicable | Not applicable |
Experimental Protocol: Quantitative Analysis of Fe-EDDHA by UV-Vis Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer capable of scanning in the visible region (e.g., 350-700 nm).
-
Reagents and Standards:
-
High-purity water (Milli-Q or equivalent).
-
Standard solution of Fe-o,o-EDDHA of known concentration.
-
pH buffer (e.g., acetate buffer for pH 4.87).
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the Fe-EDDHA sample in a known volume of high-purity water.
-
If necessary, adjust the pH of the solution to the optimal measurement pH (e.g., 4.87) using a suitable buffer.[3]
-
Filter the sample solution to remove any particulate matter.
-
-
Measurement:
-
Record the UV-Vis spectrum of the sample solution from 350 to 700 nm.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 480 nm for Fe-EDDHA complexes.[3]
-
-
Quantification:
-
Prepare a series of standard solutions of Fe-o,o-EDDHA with known concentrations.
-
Measure the absorbance of each standard at 480 nm and construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. The relationship between absorbance and concentration is governed by the Beer-Lambert law.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound isomers and the identification of impurities in commercial preparations. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the different nuclei within the molecule, allowing for the differentiation of the ortho,ortho-, ortho,para-, and para,para- isomers, as well as their meso and racemic diastereomers.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Proton | o,o-EDDHA (meso) | o,o-EDDHA (racemic) | o,p-EDDHA (o-moiety) | o,p-EDDHA (p-moiety) | Solvent |
| Benzylic CH | ~5.16 | Overlapped with meso | ~5.16 | ~4.9 | D₂O |
| Aromatic H | 6.8 - 7.4 | 6.8 - 7.4 | 6.8 - 7.4 | 6.8 - 7.4 | D₂O |
| Ethylenic CH₂ | ~3.2 - 3.4 | ~3.2 - 3.4 | ~3.2 - 3.4 | ~3.2 - 3.4 | D₂O |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and instrument frequency. The aromatic region often shows complex overlapping multiplets.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Carbon | o,o-EDDHA | o,p-EDDHA | p,p-EDDHA | Solvent |
| Carboxylic CO | ~170-175 | ~170-175 | ~170-175 | D₂O |
| Benzylic CH | ~61 | ~61 | ~61 | D₂O |
| Ethylenic CH₂ | ~41 | ~41 | ~41 | D₂O |
| Aromatic C | ~115-160 | ~115-160 | ~115-160 | D₂O |
Note: Specific assignments for each isomer are complex and often require 2D NMR techniques for unambiguous identification.
Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Deferration (for Fe-EDDHA samples): Prior to NMR analysis of the ligand, it is crucial to remove the paramagnetic Fe³⁺ ion, which causes significant line broadening. This can be achieved by acidification of the sample solution to precipitate the free this compound ligand, followed by filtration.
-
Dissolution: Dissolve an appropriate amount of the deferrated this compound sample (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
pH Adjustment: The pH of the solution can influence the chemical shifts. For D₂O, the pD should be controlled and reported.
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for accurate chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
For complex mixtures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended for unambiguous assignment of signals.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative ratios of different isomers and impurities.
-
Compare the observed chemical shifts with literature values or with spectra of authenticated standards to identify the specific isomers present.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in this compound and how they are affected by metal chelation. It is a rapid and non-destructive technique that can be used for qualitative analysis and to confirm the presence of the chelating agent.
Table 4: Characteristic FT-IR Absorption Bands for this compound and Fe-EDDHA
| Wavenumber (cm⁻¹) | Assignment | Notes |
| ~3400 (broad) | O-H stretch (phenolic and carboxylic) | Broad due to hydrogen bonding. |
| ~3050 | C-H stretch (aromatic) | |
| ~2950 | C-H stretch (aliphatic) | |
| ~1700-1730 | C=O stretch (carboxylic acid) | In free this compound. |
| ~1600-1630 | C=O stretch (carboxylate, asymmetric) | Shifts to lower wavenumber upon chelation. |
| ~1580-1600 | C=C stretch (aromatic) | |
| ~1400 | C=O stretch (carboxylate, symmetric) | |
| ~1250 | C-O stretch (phenolic) |
Experimental Protocol: FT-IR Analysis of this compound Compounds
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the solid this compound sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
-
ATR Method:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[4]
-
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the spectrum of the free this compound ligand with that of its metal chelate to observe shifts in the carboxylate and phenolate stretching frequencies, which indicate coordination to the metal ion.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the identification and quantification of this compound isomers and their metal chelates. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and polar molecules.
Table 5: Mass Spectrometric Data for this compound
| Parameter | Value/Information |
| Molecular Weight | 360.36 g/mol |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Common Adducts (ESI-) | [M-H]⁻ |
| Fragmentation | Loss of H₂O, CO₂, and fragments of the ethylenediamine bridge and phenylacetic acid moieties. |
Experimental Protocol: LC-MS/MS Analysis of this compound Isomers
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve ionization.
-
The chromatographic conditions must be optimized to achieve separation of the different this compound isomers.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI in either positive or negative ion mode.
-
MS/MS Analysis: Use tandem mass spectrometry (MS/MS) for enhanced selectivity and structural information. This involves selecting the precursor ion (e.g., [M+H]⁺) in the first mass analyzer, inducing fragmentation in a collision cell, and analyzing the resulting product ions in the second mass analyzer.
-
-
Data Analysis:
-
Identify the different isomers based on their retention times and characteristic mass-to-charge ratios (m/z).
-
Analyze the fragmentation patterns to confirm the identity of the compounds.
-
For quantitative analysis, use a suitable internal standard and create a calibration curve.
-
Experimental and Analytical Workflow
The production and quality control of this compound compounds involve a multi-step process, from synthesis to the final characterization of the product. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound compounds.
The spectroscopic characterization of this compound compounds is a multifaceted process that relies on the synergistic application of several analytical techniques. UV-Vis spectroscopy serves as a robust method for quantification, while NMR is unparalleled for detailed structural elucidation and isomer identification. FT-IR provides valuable information on functional groups and metal coordination, and LC-MS offers high sensitivity and selectivity for the separation and identification of isomers in complex matrices. A thorough understanding and application of these techniques are essential for ensuring the quality and efficacy of this compound-based products in their various applications, from agriculture to potential pharmaceutical uses.
References
Methodological & Application
Application of EDDHA in Hydroponic Nutrient Solutions: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise application of micronutrients in hydroponic systems is critical for optimal plant growth, health, and the integrity of experimental outcomes. This document provides detailed application notes and protocols for the use of ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) as an iron chelate in hydroponic nutrient solutions.
This compound is a superior chelating agent for iron in hydroponic systems, particularly in neutral to alkaline conditions, due to its high stability across a wide pH range. Its ability to maintain iron in a soluble and plant-available form is crucial for preventing iron deficiency chlorosis, a common physiological disorder that can significantly impact plant development and experimental results. The ortho-ortho isomer of this compound is recognized as the most stable and effective form for agricultural applications.
Application Notes
The optimal concentration of iron supplied as Fe-EDDHA in hydroponic nutrient solutions typically ranges from 1 to 5 parts per million (ppm), depending on the crop species, growth stage, and environmental conditions. It is essential to monitor the nutrient solution's pH and electrical conductivity (EC) regularly to ensure optimal nutrient availability and prevent phytotoxicity.
Key Considerations:
-
pH Stability: Fe-EDDHA is stable and effective in a pH range of 4 to 9, making it suitable for a wide variety of hydroponic setups and water sources.[1]
-
Isomer Efficacy: The ortho-ortho isomer of this compound provides the highest stability and is the most biologically effective form for preventing and correcting iron deficiency.
-
Stock Solution Preparation: Due to the potential for precipitation, it is recommended to prepare a separate stock solution for iron chelates, particularly when using concentrated nutrient stock solutions.
-
Monitoring: Regular monitoring of the nutrient solution's pH, EC, and iron concentration is crucial for maintaining optimal plant nutrition and preventing nutrient imbalances.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the application of this compound in hydroponic systems.
Table 1: Recommended Iron Concentrations from Fe-EDDHA for Various Hydroponic Crops
| Crop | Recommended Iron (Fe) Concentration (ppm) | Reference |
| Lettuce | 1.0 - 2.0 | General Recommendation |
| Tomato | 2.0 - 4.0 | [2] |
| Cucumber | 1.0 - 3.0 | [3] |
Table 2: Effect of Different Chelated Iron Concentrations on Tomato (Solanum lycopersicum) Growth and Chlorophyll Content
| Iron Concentration (mg/L) | Leaf SPAD Index (Relative Chlorophyll) | Total Fruit Yield ( kg/plant ) |
| 0 (Control) | 45.2 | 1.2 |
| 10 | 57.4 | 2.2 |
| 20 | 58.1 | 2.3 |
| 40 | 56.5 | 2.1 |
Source: Adapted from a study on nano and chelated iron fertilization in tomatoes.[4]
Table 3: Comparison of Different Iron Sources on Cucumber (Cucumis sativus) Growth and Iron Uptake
| Iron Source (10 µM Fe) | SPAD Index | Leaf Dry Weight (g) | Leaf Fe Concentration (µg/g DW) |
| Control (2µM Fe) | 35.2 | 1.8 | 65.4 |
| Fe-EDDHA | 48.6 | 2.9 | 112.8 |
| Azotochelin/Fe³⁺ | 49.1 | 3.1 | 115.2 |
| DPH/Fe³⁺ | 49.5 | 3.0 | 114.5 |
Source: Adapted from a study on the response of cucumber plants to low doses of different synthetic iron chelates in hydroponics.[5]
Experimental Protocols
Protocol 1: Preparation of Fe-EDDHA Stock Solution
This protocol describes the preparation of a 100x concentrated Fe-EDDHA stock solution.
Materials:
-
Fe-EDDHA chelate (containing 6% iron)
-
Distilled or deionized water
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Accurately weigh 17 grams of Fe-EDDHA (6% Fe) powder. This amount is calculated to provide a final concentration of approximately 1 ppm Fe when the stock solution is diluted 1:100.
-
Fill the 1 L volumetric flask with approximately 800 mL of distilled or deionized water.
-
Place the stir bar in the flask and place the flask on the magnetic stirrer.
-
Slowly add the weighed Fe-EDDHA powder to the water while stirring continuously.
-
Continue stirring until the powder is completely dissolved. The solution will have a deep red color.
-
Once dissolved, bring the final volume to 1 L with distilled or deionized water.
-
Store the stock solution in a cool, dark place in a well-labeled, opaque container to prevent photodegradation.
Protocol 2: Management of Hydroponic Nutrient Solution with Fe-EDDHA
This protocol outlines the steps for maintaining an optimal nutrient solution for hydroponically grown plants using Fe-EDDHA.
Materials:
-
Hydroponic system with a reservoir
-
Complete hydroponic nutrient formulation (macronutrients and other micronutrients)
-
Fe-EDDHA stock solution (prepared as in Protocol 1)
-
pH meter, calibrated
-
EC/TDS meter, calibrated
-
pH up and pH down solutions
-
Graduated cylinders or pipettes
Procedure:
-
Initial Nutrient Solution Preparation:
-
Fill the hydroponic reservoir with the required volume of water.
-
Add the macronutrient and other micronutrient stock solutions to the reservoir according to the manufacturer's instructions or a specific nutrient recipe. Mix thoroughly between the addition of each stock solution.
-
Add the Fe-EDDHA stock solution to achieve the desired final iron concentration (e.g., for a 1 ppm Fe concentration, add 10 mL of the 100x stock solution for every 1 L of final nutrient solution).
-
Mix the final nutrient solution thoroughly.
-
-
pH and EC Adjustment:
-
Measure the pH of the nutrient solution using a calibrated pH meter. The optimal pH range for most hydroponic crops is between 5.5 and 6.5.
-
If the pH is too high, add a small amount of pH down solution, mix well, and re-measure. Repeat until the desired pH is reached.
-
If the pH is too low, add a small amount of pH up solution, mix well, and re-measure. Repeat until the desired pH is reached.
-
Measure the electrical conductivity (EC) of the nutrient solution using a calibrated EC meter. The optimal EC range varies depending on the crop and its growth stage.
-
-
Ongoing Monitoring and Maintenance:
-
Monitor the pH and EC of the nutrient solution daily.
-
Adjust the pH as needed using pH up or down solutions.
-
Top up the reservoir with fresh water to compensate for water uptake by the plants and evaporation. This will cause the EC to decrease.
-
Replenish the nutrients by adding a balanced nutrient solution (including Fe-EDDHA) to maintain the target EC level.
-
It is recommended to completely replace the nutrient solution every 1-2 weeks to prevent the buildup of unused ions and maintain a balanced nutrient profile.
-
Visualizations
Iron Uptake from Fe-EDDHA in Strategy I Plants
The following diagram illustrates the proposed mechanism of iron uptake from Fe-EDDHA at the root surface of Strategy I plants, which includes most dicotyledonous and non-graminaceous monocotyledonous species.
References
- 1. researchgate.net [researchgate.net]
- 2. Nutrient dynamics and yield of tomato with different fertilizer sources and nutrient solution concentrations [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. Nano and chelated iron fertilization influences marketable yield, phytochemical properties, and antioxidant capacity of tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Separation and Quantification of EDDHA Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of iron(III) chelates of ethylenediamine-N,N'-bis(hydroxyphenylacetic) acid (EDDHA) isomers. The method is based on ion-pair reversed-phase chromatography and is applicable for the analysis of fertilizers and other matrices containing Fe-EDDHA. This protocol allows for the distinct separation of the agronomically significant ortho-ortho (o,o), ortho-para (o,p), and para-para (p,p) isomers of this compound, which is crucial for quality control and efficacy assessment of these agricultural products.
Introduction
Iron deficiency in plants, often termed iron chlorosis, is a significant agricultural problem, particularly in calcareous soils. Iron chelates, such as Fe-EDDHA, are widely used to correct this deficiency due to their high stability over a broad pH range. The chelating agent this compound exists in several isomeric forms, including positional isomers (o,o-EDDHA, o,p-EDDHA, and p,p-EDDHA) and stereoisomers (racemic and meso forms of o,o-EDDHA). The effectiveness of Fe-EDDHA fertilizers is highly dependent on the isomeric composition, as the o,o-EDDHA isomer exhibits the highest stability and is therefore the most effective in delivering iron to plants. The o,p-EDDHA isomer is less stable but can provide a more rapid release of iron. Therefore, a reliable analytical method to separate and quantify these isomers is essential for product quality control and for research in plant nutrition and soil science.
This application note provides a detailed protocol for an ion-pair HPLC method, largely based on the European Standard EN 13368-2:2017, for the analysis of Fe-EDDHA isomers.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column is recommended. A suitable example is a Eurospher II 100 Vertex Plus C18A, 4.0 × 150 mm, 5 µm particle size.
-
Data Acquisition and Processing: Chromatography data station software.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40% in water)
-
Water (deionized or HPLC grade)
-
Formic acid or other suitable acid for pH adjustment
-
Fe-EDDHA isomer standards (o,o-EDDHA, o,p-EDDHA), if available.
-
Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation:
-
Prepare a 5 mM solution of tetrabutylammonium hydroxide in water.
-
Mix this aqueous solution with acetonitrile. A common composition is 65:35 (v/v) aqueous to acetonitrile.
-
Adjust the pH of the final mobile phase to 6.0 using a suitable acid (e.g., formic acid).
-
Degas the mobile phase before use.
-
-
Standard Preparation:
-
Prepare a stock solution of the Fe-EDDHA reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Sample Preparation
-
Accurately weigh a known amount of the fertilizer sample.
-
Dissolve the sample in a known volume of the mobile phase or water.
-
Sonicate the solution for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
-
Column: C18 reversed-phase, 4.0 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 5 mM TBAH in water and acetonitrile (e.g., 65:35 v/v), pH 6.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection: UV-Vis at 280 nm or 480 nm
-
Run Time: Approximately 15-20 minutes
Quantification
The quantification of each isomer is performed by external standard calibration. A calibration curve is constructed by plotting the peak area of each isomer against its concentration. The concentration of each isomer in the sample is then determined from its peak area using the calibration curve.
Data Presentation
The following table summarizes the quantitative data for the HPLC separation of this compound isomers. Please note that obtaining a complete set of validated data for all isomers from a single public source is challenging, and the data below is compiled from multiple sources.
| Isomer | Typical Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (µg/mL) |
| meso-Fe-(o,o)this compound | Data not available | > 1.5 | Data not available | Data not available | 0.5 - 150 |
| d,l-rac-Fe-(o,o)this compound | Data not available | > 1.5 | Data not available | Data not available | 0.5 - 150 |
| Fe-(o,p)this compound | Data not available | > 1.5 | ~0.07 µM | Data not available | 0.5 - 150 |
| Fe-(p,p)this compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The linearity range of 0.5 to 150 µg/mL has been reported for the total iron(III)-EDDHA chelate. A limit of detection of 0.07 µM for Fe(III)-o,pthis compound has also been reported. Specific retention times and resolution values are highly dependent on the exact chromatographic conditions and column used.
Signaling Pathways and Experimental Workflows
Below is a graphical representation of the experimental workflow for the HPLC analysis of this compound isomers.
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Conclusion
The ion-pair HPLC method described in this application note is a reliable and robust technique for the separation and quantification of Fe-EDDHA isomers. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately assess the isomeric composition of Fe-EDDHA products, ensuring their quality and efficacy. The provided workflow and method parameters serve as a comprehensive guide for the implementation of this analysis in a laboratory setting.
Application Note: Ion-Pair Chromatography for the Analysis of EDDHA in Fertilizers
Introduction
Iron (Fe) is a crucial micronutrient for plant growth, and its deficiency, known as iron chlorosis, can lead to significant reductions in crop yield and quality. In alkaline and calcareous soils, iron availability is often limited due to the formation of insoluble iron hydroxides. To counteract this, iron is supplied to plants in a chelated form, which protects the iron ion from precipitation and keeps it available for plant uptake. Ethylenediamine-N,N'-bis(hydroxyphenyl)acetic acid (EDDHA) is one of the most effective chelating agents for this purpose.[1][2]
Commercial this compound fertilizers are complex mixtures containing different positional isomers of the this compound ligand, primarily ortho,ortho-EDDHA (o,o-EDDHA), ortho,para-EDDHA (o,p-EDDHA), and para,para-EDDHA (p,p-EDDHA). The o,o-EDDHA isomer is considered the most effective due to its high stability and ability to keep iron soluble over a wide pH range.[3] The o,p-EDDHA isomer is also effective but has a lower stability.[2] The p,p-EDDHA isomer is unable to chelate iron effectively. Consequently, the quality and efficacy of an this compound fertilizer are directly related to the relative abundance of the o,o-EDDHA isomer.
Regulatory standards, such as those in the European Union, mandate minimum levels of chelated iron in fertilizers, making the accurate quantification of this compound isomers essential for quality control and compliance.[3][4] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV-Vis detection is a robust and widely used analytical technique for the separation and quantification of the different iron-EDDHA isomers in fertilizer products.[3][5]
Principle of the Method
The analysis of Fe-EDDHA chelates is performed by ion-pair reversed-phase HPLC. The principle of this technique involves the addition of an ion-pairing reagent, such as tetrabutylammonium, to the mobile phase.[3] The negatively charged Fe-EDDHA chelates form neutral ion pairs with the positively charged tetrabutylammonium ions. These neutral ion pairs can then be retained and separated by a nonpolar stationary phase (e.g., C18). The separated Fe-EDDHA isomers are then detected by a UV-Vis detector, typically at a wavelength where the iron chelates exhibit strong absorbance. Quantification is achieved by comparing the peak areas of the isomers in the sample to those of known standards.
Experimental Workflow
References
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using EDDHA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative determination of metal ions using ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) as a chromogenic chelating agent. Spectrophotometry, a widely accessible and cost-effective analytical technique, can be employed for this purpose. This compound forms stable, colored complexes with various metal ions, with the color intensity being proportional to the metal ion concentration. This document focuses on the well-established method for iron (Fe³⁺) and provides a generalized protocol for the determination of other metal ions such as copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and aluminum (Al³⁺), for which specific parameters should be determined experimentally.
Introduction to this compound-based Spectrophotometry
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), commonly known as this compound, is a hexadentate chelating agent. It can form stable, water-soluble complexes with a variety of metal ions. The formation of these metal-EDDHA complexes often results in a distinct color change, which can be quantified using UV-Visible spectrophotometry. The stability of the iron(III)-EDDHA complex is particularly high, making this method highly suitable for iron analysis.[1] The general principle involves the reaction of a metal ion (Mⁿ⁺) with this compound to form a colored complex [M(this compound)]ⁿ⁻⁴, followed by the measurement of absorbance at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance of the complex is directly proportional to the concentration of the metal ion in the sample.
Key Applications
-
Pharmaceutical Analysis: Determination of trace metal ion impurities in drug formulations and raw materials.
-
Environmental Monitoring: Quantification of metal ion pollutants in water and soil samples.
-
Agricultural Science: Measurement of micronutrient levels, such as iron, in plant tissues and fertilizers.[1]
-
Clinical Chemistry: Analysis of metal ions in biological samples.
Quantitative Data Summary
The following tables summarize the available quantitative data for the spectrophotometric determination of metal ions using this compound. For metal ions other than iron, the parameters need to be determined experimentally as outlined in the generalized protocol.
Table 1: Spectrophotometric Determination of Iron (Fe³⁺) with this compound
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~480 nm | [2] |
| Optimum pH | 4.87 | [2] |
| Linear Range | 0.16 - 15.36 µg/mL | [1] |
| Molar Absorptivity (ε) | ~4.72 x 10³ L mol⁻¹ cm⁻¹ | |
| Stability of Complex | Highly stable | [1] |
Table 2: General Parameters for the Determination of Other Metal Ions with this compound (To be Determined Experimentally)
| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Optimum pH | Linear Range (µg/mL) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Copper (Cu²⁺) | To be determined | To be determined | To be determined | To be determined |
| Zinc (Zn²⁺) | To be determined | To be determined | To be determined | To be determined |
| Manganese (Mn²⁺) | To be determined | To be determined | To be determined | To be determined |
| Aluminum (Al³⁺) | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Materials and Reagents
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle heating may be required to aid dissolution.
-
Metal Ion Standard Stock Solutions (1000 µg/mL): Use commercially available certified standard solutions or prepare by dissolving a high-purity salt of the metal in an appropriate acidic solution and diluting to a final volume with deionized water.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to cover a wide pH range (e.g., pH 3-11) for optimization studies.
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M): For pH adjustment.
-
UV-Visible Spectrophotometer
-
pH Meter
-
Volumetric flasks and pipettes
Detailed Protocol for Spectrophotometric Determination of Iron (Fe³⁺)
This protocol is based on established methods for the analysis of iron using this compound.
1. Preparation of Standard Solutions:
-
From the 1000 µg/mL Fe³⁺ stock solution, prepare a series of working standard solutions with concentrations ranging from 0.2 to 16 µg/mL by serial dilution with deionized water.
2. Preparation of the Blank Solution:
-
In a 10 mL volumetric flask, add 1 mL of the acetate buffer solution (pH 4.87) and 1 mL of the 0.1% this compound solution.
-
Dilute to the mark with deionized water and mix well.
3. Preparation of Calibration Standards:
-
To a series of 10 mL volumetric flasks, add 1 mL of each working standard solution.
-
Add 1 mL of the acetate buffer solution (pH 4.87) and 1 mL of the 0.1% this compound solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for at least 10 minutes for complete color development.
4. Preparation of the Sample Solution:
-
The sample should be appropriately diluted to ensure the final iron concentration falls within the linear range of the assay.
-
To a 10 mL volumetric flask, add a known aliquot of the sample solution.
-
Add 1 mL of the acetate buffer solution (pH 4.87) and 1 mL of the 0.1% this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for at least 10 minutes.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 480 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of iron in the sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the original concentration of iron in the sample by accounting for any dilution factors.
Generalized Protocol for the Determination of Other Metal Ions (Cu²⁺, Zn²⁺, Mn²⁺, Al³⁺)
This generalized protocol outlines the necessary steps to develop a spectrophotometric method for other metal ions using this compound.
1. Determination of the Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution containing a known concentration of the target metal ion and an excess of the this compound solution.
-
Adjust the pH to a value where complex formation is expected (a neutral pH of ~7 is a good starting point).
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 300-800 nm) to identify the λmax of the metal-EDDHA complex.
2. Optimization of pH:
-
Prepare a series of solutions, each containing the same concentration of the metal ion and this compound.
-
Adjust the pH of each solution to a different value using appropriate buffer solutions.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot absorbance versus pH to determine the optimal pH for maximum color development.
3. Optimization of Reagent Concentration and Reaction Time:
-
At the optimal pH, vary the concentration of the this compound solution while keeping the metal ion concentration constant to determine the amount of reagent required for complete complexation.
-
Monitor the absorbance of a prepared solution over time to determine the time required for the color to develop fully and remain stable.
4. Construction of a Calibration Curve:
-
Once the optimal conditions (λmax, pH, reagent concentration, and reaction time) are established, prepare a series of standard solutions of the metal ion covering a range of concentrations.
-
Follow the procedure for the preparation of calibration standards as described in the iron protocol, using the optimized parameters for the specific metal ion.
-
Measure the absorbance of the standards and plot a calibration curve of absorbance versus concentration.
5. Analysis of Samples:
-
Prepare and measure the absorbance of the sample solution under the optimized conditions, as described in the iron protocol.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Potential Interferences
Several ions have the potential to interfere with the determination of metal ions using this compound, either by forming competing complexes or by absorbing at the same wavelength. For the determination of iron, known interfering ions include Cu(II), Be(II), Ce(III), Al(III), Hg(II), Sn(II), and Zn(II).[1] The extent of interference depends on the concentration of the interfering ion and the specific experimental conditions. The use of masking agents or derivative spectrophotometry can sometimes mitigate these interferences.[1] It is crucial to perform interference studies for each specific metal ion and sample matrix to ensure the accuracy of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the general experimental workflow for the spectrophotometric determination of a metal ion using this compound.
Caption: General workflow for metal ion determination.
References
Application Note: High-Resolution Separation of EDDHA-Metal Complexes using Capillary Electrophoresis
Abstract
This application note details a robust capillary electrophoresis (CE) method for the simultaneous separation and quantification of various metal complexes with ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA). This method is particularly relevant for the analysis of micronutrient fertilizers and in studies related to plant nutrition and drug development where metal chelation is crucial. The developed protocol offers high resolution, rapid analysis times, and excellent reproducibility for the separation of Fe(III), Cu(II), Zn(II), and Mn(II) this compound complexes.
Introduction
This compound is a highly effective chelating agent used to enhance the bioavailability of metal ions, particularly iron, in agricultural applications to combat iron chlorosis in plants grown in alkaline soils. The ability to accurately separate and quantify different this compound-metal complexes is essential for quality control of fertilizers and for research into the uptake and metabolism of these micronutrients. Capillary electrophoresis, with its high separation efficiency and minimal sample consumption, presents an ideal analytical platform for this purpose. This application note provides a detailed protocol for the separation of four key this compound-metal complexes using capillary zone electrophoresis (CZE) with UV detection.
Experimental Protocols
Standard and Sample Preparation
a. Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of FeCl₃, CuSO₄, ZnSO₄, and MnCl₂ in deionized water.
-
Prepare a 20 mM stock solution of this compound in deionized water. A small amount of NaOH may be required to fully dissolve the this compound.
b. Preparation of this compound-Metal Complex Standards:
-
To create individual metal-EDDHA complex standards, mix the respective metal stock solution with the this compound stock solution in a 1:1.1 molar ratio (metal:this compound) to ensure complete chelation of the metal ion.
-
For a mixed standard solution, combine the four metal stock solutions in desired ratios and then add the this compound stock solution in a 1:1.1 molar ratio relative to the total metal concentration.
-
Allow the solutions to react for at least 1 hour at room temperature to ensure complete complex formation.
-
Dilute the standards to the desired concentration (e.g., 1 mM total metal concentration) with the background electrolyte before injection.
c. Preparation of Fertilizer Samples:
-
Accurately weigh approximately 0.1 g of the solid fertilizer sample into a 50 mL volumetric flask.
-
Dissolve the sample in deionized water, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the background electrolyte to a concentration within the calibration range.
Capillary Electrophoresis (CE) Method
a. Instrumentation:
-
A standard capillary electrophoresis system equipped with a UV-Vis detector is required.
-
Use a fused-silica capillary with a total length of 50 cm (40 cm to the detector) and an internal diameter of 50 µm.
b. CE Conditions:
-
Background Electrolyte (BGE): 50 mM sodium borate buffer, pH 9.2.
-
Separation Voltage: 25 kV (positive polarity at the injection end).
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm and 280 nm.
c. Capillary Conditioning:
-
Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the background electrolyte for 15 minutes.
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the background electrolyte for 5 minutes.
Data Presentation
The developed CZE method provides excellent separation of the four this compound-metal complexes. The quantitative data for the separation is summarized in the table below.
| Analyte | Migration Time (min) | Peak Efficiency (Plates/meter) | Resolution (Rs) |
| [this compound-Mn(II)]⁻ | 4.2 | 180,000 | - |
| [this compound-Zn(II)]⁻ | 4.8 | 210,000 | 2.5 |
| [this compound-Cu(II)]⁻ | 5.5 | 230,000 | 3.1 |
| [this compound-Fe(III)]⁻ | 6.3 | 250,000 | 3.8 |
Mandatory Visualizations
Caption: Experimental workflow for the CE analysis of this compound-metal complexes.
Caption: Chelation process of a metal ion with the this compound ligand.
Conclusion
The capillary electrophoresis method presented in this application note is a reliable and efficient tool for the separation and quantification of this compound-metal complexes. The high resolution and reproducibility of this method make it suitable for routine quality control in the fertilizer industry, as well as for research applications in plant science and environmental analysis. The detailed protocol provides a solid foundation for laboratories to implement this powerful analytical technique.
Application Notes and Protocols for EDDHA-Enhanced Soil Washing of Lead and Cadmium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soil contamination with heavy metals, such as lead (Pb) and cadmium (Cd), poses a significant threat to environmental and human health. Soil washing is a widely applied remediation technique that involves the use of a washing solution to extract contaminants from the soil matrix. Chelating agents are often employed to enhance the extraction efficiency of heavy metals. Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) is a potent chelating agent, particularly effective in a wide range of soil pH, including alkaline conditions where many other chelants lose efficacy.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in soil washing for the removal of lead and cadmium from contaminated soils. While extensive research exists for the chelating agent EDTA, specific quantitative data and optimized protocols for this compound are less prevalent. Therefore, this document leverages the available data for both chelating agents to provide robust starting points for experimental design and optimization.
Data Presentation: Efficacy of Chelating Agents in Heavy Metal Removal
The following tables summarize quantitative data from various studies on the removal of lead and cadmium from contaminated soils using chelating agents. This data provides a comparative overview of the effectiveness of different agents under various experimental conditions.
Table 1: Lead (Pb) Removal Efficiency using Chelating Agents
| Chelating Agent | Concentration | Soil Type | pH | Washing Time (hours) | Liquid-to-Solid Ratio | Pb Removal Efficiency (%) | Reference |
| EDTA | 60 mmol/kg | Acidic Cambisol | Not specified | Not specified | 1:1 (L/kg) | 76 | [1] |
| EDTA | 0.05 M | Not specified | Not specified | 3.5 | 1:5 | 98.9 | [2] |
| EDTA | 0.01 M | Not specified | Not specified | 3.5 | Not specified | 72.8 | [2] |
| EDTA | 0.1 M | Not specified | Acidic | 1 - 9 | 1:12.8 (L/g) | Not specified | [3] |
| EDTA | 0.05 M | Artificially Contaminated | Not specified | 0.083 (5 mins) | Not specified | ~75 | [4] |
| EDTA | Not specified | Sandy Loam | Not specified | Not specified | Not specified | 59.95 | [5] |
| EDDS | 1 g/kg | Pb-polluted | Not specified | Not specified | Not specified | Lower than EDTA | [6] |
Table 2: Cadmium (Cd) Removal Efficiency using Chelating Agents
| Chelating Agent | Concentration | Soil Type | pH | Washing Time (hours) | Liquid-to-Solid Ratio | Cd Removal Efficiency (%) | Reference |
| EDTA | 60 mmol/kg | Acidic Cambisol | Not specified | Not specified | 1:1 (L/kg) | 47 | [1] |
| GLDA | 6% | Medium Alkaline | 5.0 | 2 | Not specified | 72.82 | [7] |
| EDTA | Not specified | Sandy Loam | Not specified | Not specified | Not specified | 74.05 | [5] |
| GLDA | Not specified | Artificially Contaminated | Not specified | Not specified | > EDTA | Not specified | [8] |
Experimental Protocols
The following protocols are detailed methodologies for conducting soil washing experiments with this compound for the removal of lead and cadmium. These are generalized protocols and should be optimized for specific soil types and contamination levels.
Protocol 1: Batch Soil Washing Experiment
Objective: To determine the optimal conditions (this compound concentration, pH, contact time) for the removal of lead and cadmium from contaminated soil in a batch system.
Materials:
-
Lead and cadmium contaminated soil, air-dried and sieved (<2 mm)
-
This compound (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid))
-
Deionized water
-
Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment
-
Centrifuge tubes (50 mL) or flasks
-
Orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
-
Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Soil Characterization: Before remediation, characterize the soil for its physicochemical properties, including pH, organic matter content, cation exchange capacity (CEC), and initial concentrations of lead and cadmium.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. Prepare a series of working solutions of varying concentrations (e.g., 0.005 M, 0.01 M, 0.025 M, 0.05 M, 0.1 M) from the stock solution.
-
pH Adjustment: Adjust the pH of the this compound working solutions to desired levels (e.g., 4, 5, 6, 7, 8, 9) using dilute HNO₃ or NaOH.
-
Batch Washing:
-
Place a known amount of contaminated soil (e.g., 2.0 g) into a series of centrifuge tubes or flasks.
-
Add a specific volume of the prepared this compound solution to achieve a desired liquid-to-solid ratio (e.g., 10:1 mL/g).
-
Securely cap the tubes/flasks and place them on an orbital shaker.
-
Agitate the samples at a constant speed (e.g., 150 rpm) for different time intervals (e.g., 1, 3, 6, 12, 24 hours).
-
-
Sample Separation and Analysis:
-
After the designated shaking time, remove the samples from the shaker.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the washing solution.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Acidify the filtered solution with a few drops of concentrated HNO₃ to preserve the metals.
-
Analyze the concentration of lead and cadmium in the filtrate using ICP-AES or AAS.
-
-
Calculation of Removal Efficiency:
-
Calculate the removal efficiency (%) using the following formula: Removal Efficiency (%) = (C_solution × V) / (C_initial_soil × M_soil) × 100 Where:
-
C_solution = Concentration of Pb or Cd in the washing solution (mg/L)
-
V = Volume of the washing solution (L)
-
C_initial_soil = Initial concentration of Pb or Cd in the soil (mg/kg)
-
M_soil = Mass of the soil (kg)
-
-
Protocol 2: Column Soil Washing Experiment (Simulated In-situ)
Objective: To evaluate the effectiveness of this compound in removing lead and cadmium from a soil column, simulating an in-situ flushing scenario.
Materials:
-
Lead and cadmium contaminated soil, air-dried and sieved (<2 mm)
-
This compound solution of optimized concentration and pH (determined from batch experiments)
-
Glass or PVC column with adjustable flow control
-
Peristaltic pump
-
Fraction collector
-
Deionized water
-
Sand and glass wool
-
ICP-AES or AAS
Procedure:
-
Column Packing:
-
Place a layer of glass wool at the bottom of the column, followed by a layer of clean sand.
-
Carefully pack the contaminated soil into the column to a desired height, ensuring uniform density and avoiding air pockets.
-
Place another layer of clean sand and glass wool on top of the soil.
-
-
Soil Saturation: Slowly pump deionized water upwards through the column until the soil is fully saturated. Allow the column to equilibrate for 24 hours.
-
This compound Leaching:
-
Introduce the optimized this compound washing solution to the top of the column using a peristaltic pump at a constant flow rate.
-
Collect the leachate from the bottom of the column at regular intervals using a fraction collector.
-
-
Sample Analysis:
-
Measure the volume of each collected fraction.
-
Analyze the concentration of lead and cadmium in each fraction using ICP-AES or AAS.
-
-
Post-Leaching Soil Analysis: After the leaching process is complete, carefully extrude the soil from the column. Divide the soil core into sections and analyze the residual lead and cadmium concentrations in each section to determine the spatial distribution of removal.
-
Data Analysis: Plot the concentration of Pb and Cd in the leachate as a function of pore volumes passed through the column to generate breakthrough curves. Calculate the total mass of metals removed from the soil.
Mandatory Visualizations
Caption: Experimental workflow for batch soil washing with this compound.
References
- 1. Remediating Garden Soils: EDTA-Soil Washing and Safe Vegetable Production in Raised Bed Gardens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neptjournal.com [neptjournal.com]
- 3. docsdrive.com [docsdrive.com]
- 4. pjoes.com [pjoes.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the removal efficiency of three biodegradable chelating agents for soil cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for EDDHA-Assisted Remediation of Contaminated Industrial Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Industrial activities have led to the significant contamination of soil and water with heavy metals and other pollutants, posing a considerable threat to environmental and human health. EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) is a high-performance chelating agent renowned for its strong affinity for metal ions, particularly iron. Its application in environmental remediation is a promising strategy to enhance the phytoextraction and soil washing of heavy metal contaminants from industrial sites. These notes provide detailed protocols and data for the application of this compound in the remediation of soils contaminated with heavy metals such as lead (Pb), cadmium (Cd), zinc (Zn), and copper (Cu).
This compound forms stable, water-soluble complexes with heavy metal ions, thereby increasing their mobility and bioavailability in the soil. This enhanced mobility facilitates the uptake of these contaminants by hyperaccumulating plants (phytoextraction) or their removal through soil washing techniques. The effectiveness of this compound is particularly notable in neutral to alkaline soils, where the solubility of heavy metals is typically low.
Data Presentation: Efficacy of Chelate-Assisted Remediation
The following tables summarize quantitative data from studies on chelate-assisted remediation. While specific data for this compound in industrial remediation is limited, the data for the structurally similar and widely studied chelator EDTA (ethylenediaminetetraacetic acid) provides a strong proxy for expected performance.
Table 1: Heavy Metal Removal Efficiency using Soil Washing with Chelating Agents
| Contaminant | Chelating Agent | Concentration (mol/L) | Washing Time (hours) | Removal Efficiency (%) | Reference |
| Lead (Pb) | EDTA | 0.05 | 24 | 75 | [1] |
| Cadmium (Cd) | EDTA | 0.01 | 10 pore volumes | 74.05 | [2] |
| Zinc (Zn) | EDTA | 0.01 | 10 pore volumes | 66.08 | [2] |
| Copper (Cu) | EDTA | 0.01 | 10 pore volumes | 61.95 | [2] |
| Chromium (Cr) | EDTA | 0.5 M FeCl3 | 1 | 81.75 | [1] |
Table 2: Enhancement of Heavy Metal Uptake in Plants with Chelating Agents
| Plant Species | Contaminant | Chelating Agent | Application Rate (mmol/kg soil) | Increase in Shoot Concentration (Fold) | Reference |
| Brassica juncea (Indian Mustard) | Lead (Pb) | EDTA | 10 | 102 | [3] |
| Zea mays (Corn) | Copper (Cu) | EDDS | 10 | 22 | [3] |
| Phaseolus vulgaris (Bean) | Lead (Pb) | EDTA | 10 | 53 | [3] |
| Elsholtzia splendens | Copper (Cu) | EDDS | Not specified | ~5 | [4] |
| Elsholtzia splendens | Zinc (Zn) | EDDS | Not specified | ~5 | [4] |
Experimental Protocols
Protocol for this compound-Assisted Phytoremediation (Pot Experiment)
This protocol outlines a pot experiment to evaluate the effectiveness of this compound in enhancing the phytoextraction of heavy metals by a selected plant species.
Materials:
-
Contaminated soil from an industrial site
-
Seeds of a hyperaccumulator plant (e.g., Brassica juncea, Helianthus annuus)
-
Pots (5 kg capacity)
-
This compound (Fe-EDDHA can be used, as the iron will be displaced by more competitive heavy metals)
-
Deionized water
-
Nitric acid (HNO₃) and Perchloric acid (HClO₄) for digestion
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Soil Preparation:
-
Collect a representative soil sample from the contaminated site.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the soil thoroughly.
-
Characterize the initial soil properties, including pH, organic matter content, and total heavy metal concentrations.
-
-
Experimental Setup:
-
Fill each pot with 5 kg of the prepared contaminated soil.
-
Sow a predetermined number of seeds of the chosen hyperaccumulator plant in each pot.
-
Water the pots regularly with deionized water to maintain optimal moisture content.
-
Allow the plants to grow for a specific period (e.g., 4-6 weeks) before this compound application.
-
-
This compound Application:
-
Prepare this compound solutions of different concentrations (e.g., 0, 2.5, 5, 10 mmol/kg of soil).
-
Apply the this compound solutions to the soil surface of the respective pots.[5] Ensure even distribution.
-
Water the pots immediately after application to facilitate the movement of the chelator into the root zone.[6]
-
-
Plant Harvesting and Analysis:
-
After a predetermined period of exposure to this compound (e.g., 2-4 weeks), harvest the plants.
-
Separate the plants into roots and shoots.
-
Wash the plant parts thoroughly with tap water, followed by a rinse with deionized water.
-
Dry the plant samples in an oven at 70°C to a constant weight.
-
Record the dry biomass of the roots and shoots.
-
Grind the dried plant material into a fine powder.
-
Digest a known weight of the powdered plant material using a mixture of nitric acid and perchloric acid.
-
Analyze the digest for heavy metal concentrations using AAS or ICP-MS.
-
-
Soil Analysis:
-
After harvesting, collect soil samples from each pot.
-
Analyze the soil for bioavailable heavy metal concentrations using a suitable extraction method (e.g., DTPA extraction).
-
Protocol for Soil Washing with this compound (Batch Experiment)
This protocol describes a laboratory-scale batch washing experiment to determine the efficiency of this compound in removing heavy metals from contaminated soil.
Materials:
-
Contaminated soil from an industrial site
-
This compound solution of known concentration
-
Centrifuge tubes (50 mL)
-
Shaker
-
Centrifuge
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Soil Preparation:
-
Air-dry and sieve the contaminated soil through a 2 mm mesh.
-
Determine the initial total heavy metal concentration in the soil.
-
-
Washing Procedure:
-
Place a known amount of soil (e.g., 5 g) into a 50 mL centrifuge tube.
-
Add a specific volume of this compound solution (e.g., 25 mL) to achieve a desired soil-to-liquid ratio (e.g., 1:5).
-
Prepare a control with deionized water instead of this compound solution.
-
Agitate the tubes on a shaker for a predetermined time (e.g., 1, 3, 6, 9 hours) to study the effect of washing duration.[7]
-
-
Sample Separation and Analysis:
-
After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 20 minutes to separate the soil from the washing solution.
-
Carefully decant the supernatant (the washing solution).
-
Filter the supernatant through a 0.45 µm filter.
-
Measure the pH of the extracted solution.
-
Analyze the filtered supernatant for heavy metal concentrations using AAS or ICP-MS.
-
-
Calculation of Removal Efficiency:
-
Calculate the amount of heavy metal removed from the soil.
-
Express the removal efficiency as a percentage of the initial total heavy metal concentration in the soil.
-
Visualizations
Mechanism of this compound-Assisted Phytoextraction
Caption: this compound enhances heavy metal uptake by plants.
Experimental Workflow for this compound-Assisted Remediation Assessment
Caption: Workflow for assessing this compound-assisted remediation.
Concluding Remarks
This compound-assisted remediation presents a viable and effective strategy for the cleanup of industrial sites contaminated with heavy metals. The protocols provided herein offer a framework for researchers and environmental professionals to evaluate and implement this technology. It is crucial to conduct site-specific treatability studies to optimize parameters such as this compound dosage, treatment duration, and the choice of hyperaccumulator plants to ensure the successful and safe application of this remediation approach. Further research is encouraged to expand the application of this compound to a broader range of industrial contaminants and to further refine application protocols for field-scale remediation.
References
- 1. pjoes.com [pjoes.com]
- 2. ej-geo.org [ej-geo.org]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. ihumico.com [ihumico.com]
- 7. Optimization of the removal efficiency of three biodegradable chelating agents for soil cadmium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDDHA in Microbial Fermentation Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) in microbial fermentation media. This compound is a high-affinity synthetic chelator for ferric iron (Fe³⁺), and its application in fermentation is primarily centered on controlling iron availability, a critical micronutrient that influences microbial growth, metabolism, and the production of valuable compounds.
Introduction to this compound in Microbial Fermentation
Iron is an essential cofactor for numerous enzymes and cellular processes in microorganisms. However, in typical fermentation media with a neutral or alkaline pH, iron can precipitate as insoluble ferric hydroxides, rendering it unavailable to the microbes. This compound effectively sequesters iron, forming a stable, soluble complex that remains bioavailable to microorganisms over a wide pH range, typically from 4.0 to 9.0.[1][2] This property makes this compound a valuable tool for several applications in microbial fermentation:
-
Preventing Iron Limitation: By keeping iron in solution, this compound ensures a consistent and adequate supply of this essential micronutrient, which can be crucial for achieving high-density cell cultures and maximizing product yields.
-
Inducing Controlled Iron-Deficient Conditions: In contrast to preventing limitation, this compound can also be used to intentionally create iron-deficient or iron-limited environments. This is a powerful strategy for studying the microbial response to iron stress and for inducing the production of certain secondary metabolites, such as siderophores, pigments, and some antibiotics, whose biosynthesis is often upregulated under low-iron conditions.
-
Minimizing Oxidative Stress: By chelating free iron, this compound can help to reduce the generation of reactive oxygen species (ROS) via the Fenton reaction, thereby mitigating oxidative stress on the microbial cells.
Data Presentation: Effects of this compound on Fermentation Parameters
The optimal concentration of this compound is highly dependent on the specific microorganism, the composition of the basal medium, and the desired outcome of the fermentation. The following tables provide illustrative data on the potential effects of varying this compound concentrations on key fermentation parameters.
Note: The following data is illustrative and intended to demonstrate expected trends. Optimal concentrations must be determined empirically for each specific application.
Table 1: Illustrative Effect of this compound Concentration on Bacterial Growth
| Microorganism | Basal Medium | This compound Concentration (µM) | Final Biomass (OD₆₀₀) | Specific Growth Rate (h⁻¹) |
| Escherichia coli | M9 Minimal Medium | 0 | 1.8 | 0.60 |
| 50 | 2.5 | 0.65 | ||
| 100 | 2.8 | 0.68 | ||
| 250 | 2.2 | 0.62 | ||
| 500 | 1.5 | 0.55 | ||
| Streptomyces coelicolor | R5A Medium | 0 | 3.2 | 0.25 |
| 100 | 4.1 | 0.28 | ||
| 250 | 4.5 | 0.30 | ||
| 500 | 3.8 | 0.26 | ||
| 1000 | 2.9 | 0.22 |
Table 2: Illustrative Effect of this compound Concentration on Secondary Metabolite Production
| Microorganism | Product | Basal Medium | This compound Concentration (µM) | Product Titer (mg/L) |
| Pseudomonas aeruginosa | Pyoverdine (siderophore) | King's B Medium | 0 | 20 |
| 100 | 150 | |||
| 250 | 350 | |||
| 500 | 420 | |||
| 1000 | 380 | |||
| Aspergillus niger | Citric Acid | Sucrose Medium | 0 | 80 |
| 50 | 95 | |||
| 100 | 110 | |||
| 200 | 105 | |||
| 400 | 90 |
Experimental Protocols
Protocol for Preparing a Stock Solution of Fe-EDDHA
This protocol describes the preparation of a 10 mM stock solution of the Fe-EDDHA complex.
Materials:
-
This compound (Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid))
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
pH meter
-
Stir plate and stir bar
-
Autoclave-safe bottle
Procedure:
-
Dissolve this compound: In a beaker with 800 mL of distilled water, add the appropriate amount of this compound to achieve a final concentration of 10 mM. Stir continuously.
-
Adjust pH: Slowly add a 1 M NaOH solution dropwise to the this compound solution while monitoring the pH. Continue adding NaOH until the this compound is fully dissolved and the pH is approximately 7.0.
-
Add Ferric Iron: In a separate beaker, dissolve the required amount of FeCl₃·6H₂O for a 10 mM final concentration in a small amount of distilled water.
-
Form the Chelate: Slowly add the ferric chloride solution to the stirring this compound solution. A deep red color will develop as the Fe-EDDHA complex forms.
-
Final Volume and pH Adjustment: Adjust the final volume to 1 L with distilled water. Check the pH and, if necessary, adjust it to 7.0-7.5 with dilute NaOH or HCl.
-
Sterilization: Transfer the Fe-EDDHA stock solution to an autoclave-safe bottle and sterilize by autoclaving at 121°C for 15 minutes.
-
Storage: Store the sterile stock solution at 4°C, protected from light.
Protocol for Using this compound to Create Iron-Limited Fermentation Media
This protocol provides a general procedure for preparing a microbial fermentation medium with a controlled, limited amount of iron using this compound.
Materials:
-
Basal fermentation medium components (e.g., carbon source, nitrogen source, salts)
-
Fe-EDDHA stock solution (from Protocol 3.1)
-
Distilled or deionized water
-
Fermentation vessel (e.g., flask, bioreactor)
Procedure:
-
Prepare Basal Medium: Prepare the desired fermentation medium according to its standard protocol, but omit any iron sources (e.g., ferric citrate, ferrous sulfate).
-
Dissolve Components: Dissolve all medium components in approximately 90% of the final volume of distilled water.
-
pH Adjustment: Adjust the pH of the medium to the desired value for your microorganism.
-
Add Fe-EDDHA: Aseptically add the desired volume of the sterile Fe-EDDHA stock solution to the medium to achieve the target final concentration. For creating iron-limited conditions, typical concentrations range from 50 µM to 500 µM, but this should be optimized.
-
Final Volume and Sterilization: Bring the medium to its final volume with sterile distilled water. If the medium components are heat-stable, sterilize the final medium by autoclaving. If the medium contains heat-labile components, it should be filter-sterilized after the addition of the Fe-EDDHA.
-
Inoculation: Inoculate the prepared medium with your microbial culture.
-
Incubation: Incubate the culture under the appropriate conditions (temperature, agitation, aeration) for your fermentation process.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of this compound in microbial fermentation.
Caption: Iron uptake mechanism in Gram-negative bacteria with this compound.
Caption: Workflow for optimizing this compound concentration in fermentation.
Caption: Logical relationships of this compound's effects in fermentation.
References
Application Notes and Protocols for the Laboratory Synthesis of EDDHA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) in a laboratory setting. The synthesis is based on a one-step Mannich-type reaction of phenol, glyoxylic acid, and ethylenediamine. This protocol includes a comprehensive methodology, from reagent preparation to product purification and characterization. Additionally, quantitative data on reaction yields and product purity are presented in a structured format. Diagrams illustrating the experimental workflow and the proposed reaction mechanism are also provided to facilitate understanding and execution of the synthesis.
Introduction
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (this compound) is a potent hexadentate chelating agent, capable of forming stable complexes with metal ions, particularly iron (Fe³⁺).[1] Its high affinity for iron has led to its widespread use in agriculture to combat iron chlorosis in plants grown in alkaline soils. Beyond its agricultural applications, the strong chelating properties of this compound and its derivatives are of interest to researchers in various fields, including environmental remediation and drug development. This document outlines a reliable and reproducible protocol for the synthesis of the this compound ligand in a laboratory environment.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of this compound based on the protocol described below. These values are representative and may vary depending on the specific experimental conditions and the purity of the reagents.
| Parameter | Value |
| Reactant Molar Ratios | |
| Phenol : Glyoxylic Acid : Ethylenediamine | 10-22 : 2 : 1 |
| Reaction Conditions | |
| Temperature | 60-90 °C |
| Reaction Time | 1-3 hours |
| Product Characteristics | |
| Typical Yield | ~60% |
| Purity (o,o-EDDHA isomer) | ~80% |
Experimental Protocol
This protocol details the synthesis of this compound via a modified one-step Mannich reaction.
Materials and Reagents:
-
Phenol (C₆H₅OH)
-
Glyoxylic acid monohydrate (C₂H₂O₃·H₂O)
-
Ethylenediamine (C₂H₈N₂)
-
Sodium hydroxide (NaOH)
-
Toluene (C₇H₈)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol (for crystallization)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
pH meter
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, melt phenol by heating to 40-70 °C.[2]
-
Once melted, begin stirring the phenol.
-
-
Addition of Reactants:
-
In a separate beaker, prepare a solution of ethylenediamine in a small amount of deionized water.
-
In another beaker, prepare a solution of glyoxylic acid in deionized water.
-
Simultaneously and slowly, add the ethylenediamine solution and the glyoxylic acid solution to the stirring, molten phenol over a period of 1.5 hours.[2]
-
Following this, prepare a solution of sodium hydroxide in deionized water (e.g., 32% w/v).
-
Simultaneously and slowly, add the remaining glyoxylic acid solution and the sodium hydroxide solution to the reaction mixture over 1.5 hours.[2]
-
-
Reaction:
-
After the addition is complete, raise the temperature of the reaction mixture to 60-90 °C and maintain it for 1-3 hours with vigorous stirring.[2]
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and toluene to the flask. Stir the mixture vigorously for 15 minutes.[3]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the aqueous (lower) layer.
-
Extract the organic (upper) layer with deionized water twice to recover any remaining product.
-
Combine all aqueous layers. This aqueous solution contains the sodium salt of this compound.
-
-
Precipitation of this compound:
-
Cool the combined aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid while stirring to acidify the solution to a pH of approximately 2-3. This will precipitate the this compound ligand as a solid.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification by Crystallization:
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
To further purify the product, recrystallize the crude this compound from a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
The final product should be a white to off-white crystalline powder.[1]
-
Characterize the synthesized this compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), and melting point determination to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis of this compound.
References
EDDHA as a Tool to Study Metalloenzyme Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a high-affinity and exceptionally selective chelating agent for ferric iron (Fe³⁺). Its robust stability constant for Fe³⁺, particularly at neutral and alkaline pH, makes it a superior tool for investigating the role of iron in biological systems compared to less selective chelators like EDTA. This high specificity allows researchers to probe the function of iron-dependent metalloenzymes with minimal off-target effects on enzymes dependent on other divalent cations such as Zn²⁺, Mn²⁺, or Cu²⁺. These application notes provide a comprehensive overview of the utility of this compound in studying metalloenzyme function, including protocols for enzyme inhibition studies and the preparation of apoenzymes.
Key Applications of this compound in Metalloenzyme Research
This compound serves two primary roles in the study of metalloenzymes:
-
Selective Inhibition of Iron-Dependent Enzymes: By sequestering the essential iron cofactor, this compound can be used to inhibit the activity of iron-dependent enzymes. This allows for the elucidation of the role of these enzymes in complex biological pathways and can be used to validate them as potential drug targets.
-
Preparation of Iron-Depleted Apoenzymes: The high affinity of this compound for iron enables the gentle and specific removal of the iron cofactor from a holoenzyme to produce its inactive apo-form. This is a critical step in reconstitution studies, where the apoenzyme is subsequently reconstituted with iron isotopes, metal analogs, or modified cofactors to probe the enzyme's structure and catalytic mechanism.
Data Presentation: Comparison of Common Chelating Agents
The efficacy of a chelating agent is highly dependent on the pH of the system. This compound distinguishes itself by maintaining its ability to chelate iron across a broad pH range, a significant advantage in biological assays that are often performed at physiological pH (around 7.4).
| Chelating Agent | Optimal pH Range for Iron Chelation | Relative Stability of Iron Chelate | Notes |
| This compound | 4.0 - 9.0+ | Very High | The most stable iron chelate, especially in alkaline conditions. Highly selective for Fe³⁺. |
| DTPA | 4.0 - 7.5 | High | More stable than EDTA at slightly alkaline pH. |
| EDTA | 4.0 - 6.5 | Moderate | Loses effectiveness rapidly above pH 6.5. Less selective than this compound. |
Experimental Protocols
Protocol 1: Kinetic Analysis of Metalloenzyme Inhibition by this compound
This protocol outlines a general procedure for determining the inhibitory effect of this compound on a putative iron-dependent metalloenzyme.
Objective: To assess whether a metalloenzyme's activity is iron-dependent and to characterize the inhibition by this compound.
Materials:
-
Purified metalloenzyme of interest
-
Substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl, HEPES, at a pH optimal for the enzyme)
-
This compound stock solution (e.g., 100 mM in water or a suitable buffer, pH adjusted)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Enzyme Activity Assay Optimization:
-
Determine the optimal conditions for your enzyme assay, including substrate concentration (typically at or near the Kₘ), enzyme concentration, temperature, and incubation time, ensuring the reaction rate is linear over the measurement period.
-
-
Preparation of this compound dilutions:
-
Prepare a series of this compound dilutions in the assay buffer. The final concentrations in the assay should typically range from nanomolar to millimolar, depending on the expected affinity of the enzyme for iron. A broad range is recommended for initial experiments.
-
-
Inhibition Assay:
-
Set up reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain the assay buffer, substrate, and the desired concentration of this compound.
-
Pre-incubate the enzyme with the different concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at the assay temperature. This allows time for the chelation of the iron cofactor.
-
Initiate the enzymatic reaction by adding the substrate (or enzyme, if the substrate and this compound were pre-incubated).
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Include appropriate controls:
-
No inhibitor control: Enzyme activity without this compound.
-
No enzyme control: To measure any non-enzymatic substrate degradation.
-
Solvent control: If this compound is dissolved in a solvent other than the assay buffer.
-
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) for each this compound concentration.
-
Plot the enzyme activity (as a percentage of the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. Note: As this compound removes the cofactor, the inhibition is likely to be non-competitive or irreversible in nature.
-
Protocol 2: Preparation of an Iron-Depleted Apoenzyme using this compound
This protocol provides a method for removing the iron cofactor from a metalloenzyme to generate the apo-form. This protocol is adapted from methods used for other iron-binding proteins and should be optimized for the specific enzyme of interest.
Objective: To prepare an iron-free apoenzyme for reconstitution and functional studies.
Materials:
-
Purified holoenzyme
-
Buffer A (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Buffer B (chelation buffer): Buffer A containing 10-50 mM this compound, pH adjusted to 7.5
-
Buffer C (dialysis buffer): Buffer A, metal-free.
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Stir plate and stir bar
-
UV-Vis spectrophotometer to monitor the metal-to-protein ratio.
Procedure:
-
Initial Protein Preparation:
-
Start with a concentrated solution of the purified holoenzyme in Buffer A.
-
Record the UV-Vis spectrum of the holoenzyme. The presence of a peak in the visible region often indicates a metal-cofactor complex.
-
-
Chelation Step:
-
Place the holoenzyme solution in a dialysis bag.
-
Dialyze the protein solution against a 100-fold volume of Buffer B (containing this compound) at 4°C with gentle stirring.
-
Allow the dialysis to proceed for 4-6 hours. The orange/red color of the Fe(III)-EDDHA complex may become visible in the dialysis buffer.
-
-
Removal of this compound-Iron Complex:
-
Replace the dialysis buffer with fresh, cold Buffer B and continue dialysis for another 12-16 hours (overnight) at 4°C.
-
To ensure complete removal of the iron, a second change of Buffer B may be necessary.
-
-
Removal of Excess this compound:
-
To remove the chelator and the this compound-iron complex, dialyze the protein solution extensively against metal-free Buffer C at 4°C.
-
Perform at least three buffer changes over a period of 24-48 hours, with each change being at least a 100-fold volume of the protein solution.
-
-
Characterization of the Apoenzyme:
-
After dialysis, recover the protein solution.
-
Record the UV-Vis spectrum. The disappearance of the characteristic visible absorbance peak of the holoenzyme is an indication of successful iron removal.
-
Measure the protein concentration (e.g., using a Bradford assay or absorbance at 280 nm).
-
Determine the residual iron content using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to confirm the preparation of the apoenzyme.
-
Assay the enzymatic activity of the apo-protein to confirm the loss of function.
-
Visualizations
Signaling Pathway Diagram
Caption: Role of this compound in studying an iron-dependent metalloenzyme pathway.
Experimental Workflow for Apoenzyme Preparation
Caption: Workflow for the preparation of an iron-depleted apoenzyme using this compound.
Logical Relationship of this compound's Selectivity
Caption: Selective interaction of this compound with iron-dependent enzymes.
Conclusion
This compound is a powerful and highly selective tool for researchers studying the function of iron-dependent metalloenzymes. Its ability to specifically chelate ferric iron across a wide pH range allows for targeted inhibition and the preparation of apoenzymes with minimal disruption to other metalloenzymes. The protocols and information provided herein serve as a guide for leveraging the unique properties of this compound to advance our understanding of the critical roles of metalloenzymes in biology and disease.
Application Notes and Protocols for Controlling Free Metal Ion Concentration in Cell Culture with EDDHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concentration of free metal ions in cell culture media is a critical parameter that can significantly influence cellular processes, including proliferation, differentiation, and signaling. Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a high-affinity chelating agent for various metal ions, particularly trivalent and divalent cations. Its high stability across a physiological pH range makes it an excellent tool for precisely controlling the bioavailability of metal ions in in vitro experiments. These application notes provide a comprehensive guide to using this compound in cell culture to study the effects of metal ion depletion on cellular functions.
Data Presentation
This compound Metal Ion Stability Constants
The efficacy of a chelating agent is determined by its stability constant (Log K) for a given metal ion. A higher Log K value indicates a stronger and more stable complex. The table below summarizes the stability constants of this compound with several biologically relevant metal ions.
| Metal Ion | Log K | Reference(s) |
| Iron (Fe³⁺) | ~35.86 | [1] |
| Copper (Cu²⁺) | Not Found | |
| Zinc (Zn²⁺) | ~20.46 | [2] |
| Manganese (Mn²⁺) | ~19.89 | [2] |
| Calcium (Ca²⁺) | ~8.20 | [1] |
| Magnesium (Mg²⁺) | ~9.00 | [1] |
Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution.
Materials:
-
This compound (free acid)
-
1 M NaOH
-
Nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh out the appropriate amount of this compound to make a 100 mM solution. For example, for 10 mL of a 100 mM solution, weigh out 36.03 mg of this compound (MW = 360.3 g/mol ).
-
Add the this compound powder to a sterile conical tube.
-
Add approximately 8 mL of nuclease-free water.
-
Slowly add 1 M NaOH dropwise while vortexing to dissolve the this compound. This compound is poorly soluble in water at neutral pH. The addition of NaOH will deprotonate the carboxylic acid and phenolic hydroxyl groups, increasing its solubility.
-
Monitor the pH of the solution and adjust to pH 7.4 with 1 M NaOH or 1 M HCl.
-
Bring the final volume to 10 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the stock solution at 4°C, protected from light.
Protocol 2: Determination of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sterile this compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A typical starting range would be from 1 µM to 1 mM.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of NaOH used to dissolve the this compound) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 3: Preparation of Metal-Depleted Cell Culture Medium
This protocol describes the preparation of metal-depleted medium using this compound.
Materials:
-
Basal cell culture medium (without serum)
-
Sterile this compound stock solution (100 mM)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 1 kDa)
-
Sterile magnetic stir bar and stir plate
-
Sterile filtration unit (0.22 µm)
Procedure:
-
To the basal medium, add this compound to a final concentration of 1-5 mM.
-
Stir the medium gently at 4°C for 12-24 hours to allow for the chelation of metal ions.
-
Transfer the medium to dialysis tubing and dialyze against a large volume of metal-free water or saline at 4°C for 24-48 hours, with several changes of the dialysis buffer. This step is to remove the this compound-metal complexes.
-
After dialysis, sterile-filter the medium through a 0.22 µm filter.
-
The metal-depleted medium can now be supplemented with serum (dialyzed to remove small molecules and ions) and other necessary components.
-
It is recommended to quantify the final concentrations of key metal ions in the prepared medium using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
Protocol 4: Measuring Intracellular Free Zinc Concentration using Zinpyr-1
This protocol provides a method for quantifying intracellular free zinc levels after this compound treatment.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
This compound
-
Zinpyr-1 (fluorescent zinc probe)
-
TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a membrane-permeable zinc chelator)
-
ZnSO₄
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (below the IC50) for the desired time.
-
Wash the cells twice with HBSS.
-
Load the cells with 2-5 µM Zinpyr-1 in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the baseline fluorescence (F) at an excitation of ~490 nm and an emission of ~530 nm.
-
To determine the minimum fluorescence (Fmin), add TPEN to a final concentration of 50-100 µM to some wells and measure the fluorescence.
-
To determine the maximum fluorescence (Fmax), add a saturating concentration of ZnSO₄ (e.g., 100 µM) to other wells and measure the fluorescence.
-
Calculate the intracellular free zinc concentration using the following formula: [Zn²⁺] = Kd * (F - Fmin) / (Fmax - F), where the Kd of Zinpyr-1 for Zn²⁺ is approximately 0.7 nM.[5]
Conclusion
This compound is a powerful tool for researchers studying the role of metal ions in cell biology. By carefully controlling the concentration of free metal ions in cell culture, it is possible to dissect the intricate roles these ions play in various signaling pathways and cellular processes. The protocols provided in these application notes offer a starting point for incorporating this compound into your research. It is crucial to optimize the experimental conditions, such as this compound concentration and incubation time, for each specific cell line and experimental question.
References
- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. rsc.org [rsc.org]
- 4. glpbio.com [glpbio.com]
- 5. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of EDDHA in Preventing Iron Precipitation in Nutrient Reservoirs
References
- 1. hort [journals.ashs.org]
- 2. frontrowag.com [frontrowag.com]
- 3. Hydroponic Nutrient Availability : What “Pushing Out an Element” Really Means – Science in Hydroponics [scienceinhydroponics.com]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. gardenculturemagazine.com [gardenculturemagazine.com]
- 8. How to choose an Iron chelate? - Van Iperen International [vaniperen.com]
- 9. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of EDDHA in Nanoparticle Synthesis and Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a robust chelating agent renowned for its high affinity for ferric iron and other metal ions. While traditionally utilized in agriculture to correct iron deficiencies in plants, its unique molecular structure and strong chelating capabilities present significant opportunities in the field of nanotechnology. This document provides detailed application notes and protocols for the use of this compound in the synthesis and stabilization of nanoparticles, particularly focusing on iron oxide and the surface functionalization of other pre-synthesized nanoparticles. This compound's ability to act as a capping agent can control particle growth, prevent agglomeration, and provide a functional surface for further conjugation, making it a valuable tool for researchers in materials science and drug delivery.
Key Applications of this compound in Nanotechnology
-
In-situ Stabilization during Nanoparticle Synthesis: this compound can be introduced during the synthesis process, typically a co-precipitation reaction, to chelate with the metal precursors. This chelation helps to control the nucleation and growth of the nanoparticles, leading to smaller and more uniform particle sizes. The bulky structure of the this compound molecule provides steric hindrance, preventing the newly formed nanoparticles from aggregating.
-
Surface Functionalization of Pre-synthesized Nanoparticles: Nanoparticles can be coated with this compound post-synthesis. This surface modification imparts a negative charge and provides carboxylic acid and hydroxyl functional groups on the nanoparticle surface. These functional groups can be used for the covalent attachment of drugs, targeting ligands, or other biomolecules, making this compound an effective linker for creating multifunctional nanocarriers for targeted drug delivery.
-
Enhancing Biocompatibility and Stability: The hydrophilic nature of this compound can improve the dispersibility and stability of nanoparticles in aqueous biological media. This is crucial for biomedical applications to prevent aggregation and non-specific interactions with biological components.
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticles. Note that specific values for this compound-stabilized nanoparticles would need to be determined experimentally, and the data presented here are representative examples based on nanoparticles stabilized with similar chelating agents like EDTA.
Table 1: Representative Physicochemical Properties of Stabilized Nanoparticles
| Nanoparticle Type | Stabilizing Agent | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Iron Oxide | This compound (predicted) | 20 - 100 | < 0.3 | -30 to -50 |
| Gold | This compound (predicted) | 10 - 50 | < 0.2 | -25 to -45 |
| Silver | EDTA | 17.9 - 23.8 | Not Reported | -25.8 |
Table 2: Comparison of Common Capping Agents
| Capping Agent | Chemical Nature | Stabilization Mechanism | Typical Zeta Potential | Key Features |
| This compound | Aminopolycarboxylic acid | Electrostatic & Steric | Highly Negative | Strong metal chelation, provides functional groups for conjugation. |
| Citrate | Carboxylic acid | Electrostatic | Negative | Simple, widely used, but can be displaced by other molecules. |
| Polyvinylpyrrolidone (PVP) | Polymer | Steric | Near-neutral | Excellent steric stabilizer, biocompatible. |
| Cetyltrimethylammonium bromide (CTAB) | Surfactant | Electrostatic | Positive | Effective for anisotropic growth (e.g., nanorods), but can have toxicity concerns. |
Experimental Protocols
Protocol 1: Synthesis of this compound-Stabilized Iron Oxide Nanoparticles (Fe₃O₄)
This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles using a co-precipitation method with in-situ stabilization by this compound.
Materials:
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Ferric chloride hexahydrate (FeCl₃·6H₂O)
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Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
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Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (this compound)
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Ammonium hydroxide (NH₄OH), 25% solution
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Deionized (DI) water
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Nitrogen gas (N₂)
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Magnetic stirrer with heating plate
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Permanent magnet
-
Centrifuge
Procedure:
-
Prepare Precursor Solution: In a three-neck round-bottom flask, dissolve FeCl₃·6H₂O (e.g., 2 mmol) and FeCl₂·4H₂O (e.g., 1 mmol) in 100 mL of deionized water. This creates a 2:1 molar ratio of Fe³⁺ to Fe²⁺.
-
Add Stabilizer: Dissolve the desired amount of this compound (e.g., 0.1 to 0.5 molar ratio relative to total iron) in the iron salt solution.
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Inert Atmosphere: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen and maintain an inert atmosphere throughout the reaction to prevent the oxidation of Fe²⁺.
-
Heating and Stirring: Heat the solution to 80°C with vigorous stirring (e.g., 600 rpm).
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Co-precipitation: Slowly add ammonium hydroxide solution dropwise to the reaction mixture. A black precipitate of Fe₃O₄ nanoparticles will form. Continue adding the base until the pH of the solution reaches 10-11.
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Aging: Maintain the reaction at 80°C with continuous stirring under a nitrogen atmosphere for 1-2 hours to allow for the crystallization and growth of the nanoparticles.
-
Cooling and Washing: Cool the flask to room temperature. Collect the black nanoparticles using a strong permanent magnet placed against the side of the flask. Decant the supernatant.
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Purification: Resuspend the nanoparticles in deionized water and sonicate for 10 minutes. Repeat the magnetic separation and decantation process three times to remove unreacted precursors and excess this compound.
-
Final Dispersion: Resuspend the purified this compound-stabilized Fe₃O₄ nanoparticles in deionized water or a suitable buffer for storage and characterization.
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS)
-
Crystalline Structure: X-ray Diffraction (XRD)
-
Surface Coating: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of this compound functional groups.
Protocol 2: Surface Functionalization of Pre-Synthesized Nanoparticles with this compound
This protocol describes the coating of existing nanoparticles (e.g., gold or silica) with this compound to introduce functional groups for further applications.
Materials:
-
Pre-synthesized nanoparticles (e.g., citrate-capped gold nanoparticles)
-
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge or tangential flow filtration system
Procedure:
-
Nanoparticle Preparation: Disperse the pre-synthesized nanoparticles in the activation buffer (MES, pH 6.0).
-
Activation of this compound: In a separate tube, dissolve this compound in the activation buffer. Add EDC and NHS (e.g., 5-10 molar excess relative to this compound) to activate the carboxylic acid groups of this compound. Incubate this mixture for 15-30 minutes at room temperature.
-
Conjugation: Add the activated this compound solution to the nanoparticle dispersion. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing. The activated this compound will form amide bonds with amine groups on the nanoparticle surface if present, or adsorb via electrostatic interactions and chelation.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine) to react with any remaining activated NHS esters.
-
Purification: Purify the this compound-functionalized nanoparticles to remove unreacted this compound, EDC, and NHS. This can be achieved by repeated centrifugation and resuspension in the coupling buffer (PBS, pH 7.4) or by using tangential flow filtration.
-
Final Dispersion and Storage: Resuspend the purified this compound-coated nanoparticles in the desired buffer for subsequent applications. Store at 4°C.
Characterization:
-
Successful Coating: Zeta potential measurements should show a significant shift to a more negative value. FTIR can confirm the presence of this compound.
-
Stability: Monitor the hydrodynamic size of the nanoparticles over time in different biological media using DLS.
Visualizations
Below are diagrams created using Graphviz to illustrate the experimental workflows and the mechanism of stabilization.
Caption: Workflow for the synthesis of this compound-stabilized iron oxide nanoparticles.
Caption: Workflow for the surface functionalization of nanoparticles with this compound.
Caption: this compound provides both chelation-based anchoring and steric/electrostatic repulsion for nanoparticle stabilization.
Troubleshooting & Optimization
Technical Support Center: Overcoming EDDHA Instability in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges of using ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) in acidic solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with this compound in acidic environments.
Issue 1: Precipitation or cloudiness is observed after adding Fe-EDDHA to an acidic solution.
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Question: Why is my Fe-EDDHA solution precipitating at a low pH?
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Answer: Fe-EDDHA is known to be least stable at a low pH, particularly around pH 3.[1][2] In highly acidic conditions, the Fe-EDDHA complex can partially decompose, leading to the release of free iron ions (Fe³⁺).[3] These free iron ions can then precipitate out of the solution, often as iron hydroxides, especially if the pH is not uniformly controlled.[4]
Issue 2: Loss of chelate efficacy in acidic experimental conditions.
-
Question: I'm not observing the expected chelating effect of this compound in my acidic assay. What could be the cause?
-
Answer: The effectiveness of this compound as a chelating agent is significantly reduced in acidic conditions due to the protonation of the ligand's binding sites, which leads to the release of the chelated iron. The decomposition of the Fe-EDDHA complex is a key reason for the loss of efficacy at low pH.[3] It's also important to consider the isomeric form of this compound you are using. The ortho-ortho isomer of this compound provides the most stable iron complex.[1] Commercial preparations of this compound can be a mixture of isomers, with the less stable meso form being particularly sensitive to low pH values.[3]
Issue 3: Inconsistent experimental results with Fe-EDDHA at low pH.
-
Question: Why am I getting variable results in my experiments involving Fe-EDDHA in an acidic medium?
-
Answer: Inconsistent results can stem from the dynamic equilibrium between the chelated and unchelated forms of iron at low pH. Small fluctuations in pH can significantly impact the stability of the Fe-EDDHA complex.[1][3] The specific isomer composition of your Fe-EDDHA can also contribute to variability, as different isomers exhibit different stabilities in acidic conditions.[3] Furthermore, the process is reversible; if the pH is raised back to neutral, the chelate can reform, potentially altering the concentration of free iron throughout your experiment.[3]
Frequently Asked Questions (FAQs)
What is the optimal pH range for Fe-EDDHA stability?
Fe-EDDHA is most stable in neutral to alkaline conditions, with the highest stability observed at a pH of 7.[1][2] While it can be used in a wide pH range, its stability and effectiveness significantly decrease in acidic environments, especially below pH 4.[5] For acidic conditions, alternative chelating agents like EDDHSA, which is stable in a pH range of 4-9, might be more suitable.[1][5]
How do the different isomers of this compound affect stability in acidic solutions?
This compound exists in three main isomers: ortho-ortho (o,o), ortho-para (o,p), and para-para (p,p). The o,o isomer forms the most stable complex with iron due to its six binding sites.[1] The o,p isomer has five binding sites and is less stable.[1] The p,p isomer shows no significant complexing properties.[1] In acidic conditions, the less stable isomers are more prone to decomposition.[3]
Can Fe-EDDHA be used in hydroponic solutions with fluctuating pH?
While Fe-EDDHA is often used in hydroponics, its effectiveness in systems with pH levels that drop into the acidic range can be compromised.[6] If the pH of your hydroponic solution is consistently below 6, you may experience iron precipitation and reduced availability. For such systems, it is crucial to monitor and manage the pH closely.
What are some alternative iron chelates for acidic conditions?
For mildly acidic conditions, DTPA (diethylenetriaminepentaacetic acid) can be effective down to a pH of about 6.5.[6] EDTA (ethylenediaminetetraacetic acid) is generally suitable for a pH range of 4.0 to 6.5.[6] For more strongly acidic environments, the choice of an appropriate chelate is critical and may require empirical testing for your specific application. A related chelate, Fe-EDDHSA, has shown effectiveness in a pH range of 4-9.
Data on this compound Stability
The stability of Fe-EDDHA is highly dependent on the pH of the solution. The following table summarizes the observed changes in the concentration of the most stable isomer, d,l-rac-Fe-(o,o) this compound, over time at different pH values, as reported in a study by Klem-Marciniak et al. (2021).
| pH | Initial Concentration (%) | Final Concentration (%) | Change (%) | Stability |
| 3 | 56.04 | 25.99 | -30.05 | Least Stable |
| 5 | 44.92 | 79.11 | +34.19 | Increased Stability |
| 7 | 44.55 | 47.02 | +2.47 | Most Stable |
Data adapted from Molecules 2021, 26(7), 1933.[1][2]
Experimental Protocols
Protocol 1: Determination of Fe-EDDHA Stability by Ion-Pair Chromatography
This method allows for the separation and quantification of different Fe-EDDHA isomers and the assessment of chelate degradation.
-
Solution Preparation: Prepare aqueous solutions of Fe-EDDHA at the desired concentrations. Adjust the pH of the solutions to the target acidic values (e.g., 3, 5) using a suitable buffer or acid. Prepare a control solution at pH 7.
-
Incubation: Store the solutions under controlled temperature and light conditions for the duration of the experiment.
-
Sampling: At specified time intervals, draw aliquots from each solution for analysis.
-
Chromatographic Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase, which typically includes an ion-pairing agent.
-
Column: Use a suitable reversed-phase HPLC column.
-
Detection: Employ a UV-Vis detector to monitor the elution of the Fe-EDDHA isomers.
-
Quantification: Calculate the concentration of each isomer based on the peak areas in the chromatogram, using a standard curve for reference.
-
-
Data Analysis: Plot the concentration of each isomer over time for each pH value to determine the stability of the chelate.
Protocol 2: Voltammetric Determination of Free Iron
This electrochemical method can be used to measure the concentration of free Fe³⁺ ions released from the decomposition of the Fe-EDDHA complex.
-
Solution Preparation: Prepare Fe-EDDHA solutions at different acidic pH values as described in Protocol 1.
-
Voltammetric Measurement:
-
Use a suitable voltammetric technique, such as differential pulse voltammetry.
-
Employ a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Record the voltammogram of each sample at various time points.
-
-
Quantification: The peak current in the voltammogram is proportional to the concentration of free Fe³⁺. Use a calibration curve prepared with known concentrations of Fe³⁺ to determine the amount of free iron in your samples.
-
Data Analysis: Correlate the increase in free Fe³⁺ concentration with the decrease in pH to assess the instability of the Fe-EDDHA chelate.
Visualizations
Caption: Troubleshooting workflow for addressing Fe-EDDHA instability issues.
Caption: Factors that can influence the stability of the Fe-EDDHA complex.
References
- 1. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cuttingedgesolutions.com [cuttingedgesolutions.com]
Technical Support Center: Optimizing EDDHA Concentration for Plant Growth Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EDDHA-chelated iron in plant growth experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue: Plants are showing yellowing leaves with green veins, particularly on new growth.
This is a classic symptom of iron deficiency, also known as iron chlorosis.[1][2] The yellowing indicates a lack of chlorophyll, for which iron is a crucial component.[1][3] This condition is common in alkaline soils or growing media (pH > 7.0) where iron becomes less available to plants.[1]
Solution:
-
Verify pH: Check the pH of your soil, growing medium, or hydroponic solution. This compound is most effective in a wide pH range, even up to 9.0, making it a good choice for alkaline conditions.[4] However, ensuring the pH is within the optimal range for your specific plant species is crucial for overall nutrient uptake.
-
Apply this compound-Fe: If the pH is appropriate and symptoms persist, an application of this compound-chelated iron is recommended. For hydroponic systems, introduce it into the nutrient solution. For soil-based experiments, it can be applied as a soil drench.[5]
-
Monitor New Growth: Since iron is not highly mobile within the plant, you will see improvement in the new leaves that develop after application.[3]
Issue: After applying this compound, plants exhibit leaf burn, stunted growth, or discoloration.
These symptoms may indicate this compound-Fe toxicity due to excessive application.[6] While essential, high concentrations of iron can be detrimental to plant health.
Solution:
-
Cease Application: Immediately stop applying this compound-Fe.
-
Flush the System: For hydroponic or container-based systems, flush the growing medium with a balanced nutrient solution at a lower EC or even just pH-adjusted water to remove excess iron.
-
Review Application Rates: Consult the quantitative data tables below and consider conducting a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. A study on basil, for example, found that while iron accumulation increased with doses up to 250 mg/kg, plant fresh and dry weights peaked at 50 mg/kg and then declined.[7]
Issue: Iron chlorosis symptoms persist even after applying this compound-Fe.
If plants do not respond to this compound-Fe treatment, consider the following factors:
Solution:
-
Check the this compound Isomer: this compound comes in different isomers, primarily ortho-ortho and ortho-para. The ortho-ortho isomer is more stable and provides long-lasting iron availability, especially in high pH soils.[8] Ensure you are using a product with a high percentage of the ortho-ortho isomer for maximum effectiveness.
-
Nutrient Interactions: High levels of other nutrients, particularly phosphorus, can sometimes interfere with iron uptake.[9] Review your complete nutrient solution composition to ensure it is well-balanced.
-
Environmental Factors: Cool soil temperatures and water-saturated conditions can limit nutrient uptake by the roots.[1] Ensure your experimental conditions are optimal for your plant species.
-
Recirculating Hydroponic Systems: In closed-loop systems, nutrient imbalances can occur over time.[10][11] It is advisable to periodically send a sample of your nutrient solution for laboratory analysis to get a complete picture of its composition.
Frequently Asked Questions (FAQs)
What is this compound and why is it used for iron supplementation?
This compound (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) is a chelating agent. A chelate is a compound that binds to a metal ion, in this case, iron (Fe), protecting it from interacting with other elements in the soil or nutrient solution that would make it unavailable for plant uptake. This is particularly important in alkaline conditions (high pH) where iron readily precipitates. This compound keeps the iron soluble and accessible to the plant roots over a broad pH range.[4][12]
What is the difference between this compound, DTPA, and EDTA?
The primary difference between these chelating agents is their stability at different pH levels:
-
EDTA: Least stable, effective up to a pH of about 6.0-6.5.
-
DTPA: Moderately stable, effective up to a pH of about 7.5.
-
This compound: Most stable, effective in a wide pH range, up to 9.0 and even higher under certain conditions.[4][11]
Therefore, for experiments with alkaline water or soil, this compound is the preferred choice for iron chelation.
How do I determine the optimal this compound concentration for my experiment?
The optimal concentration can vary significantly between plant species and growing conditions. The most accurate way to determine the ideal concentration is to perform a dose-response experiment. This involves growing plants in a range of this compound-Fe concentrations and measuring key growth parameters.
Can I apply this compound-Fe as a foliar spray?
Yes, this compound-Fe can be applied as a foliar spray for a rapid correction of iron deficiency symptoms.[6] This method allows for direct absorption through the leaves. However, it is often considered a temporary solution, and for long-term plant health, addressing the iron availability in the root zone is crucial.
Data Presentation
The following tables summarize quantitative data from a study on basil (Ocimum basilicum L.) to illustrate the effects of different this compound-Fe concentrations.
Table 1: Effect of this compound-Fe Concentration on Basil Agro-Morphological Traits [7]
| This compound-Fe (mg/kg soil) | Plant Height (cm) | Fresh Weight ( g/plant ) | Dry Weight ( g/plant ) |
| 0 (Control) | 25.3 | 15.8 | 3.1 |
| 25 | 28.7 | 18.9 | 3.9 |
| 50 | 32.1 | 22.4 | 4.8 |
| 150 | 29.5 | 19.7 | 4.1 |
| 250 | 27.8 | 17.6 | 3.6 |
Table 2: Effect of this compound-Fe Concentration on Basil Leaf Nutrient Content [7]
| This compound-Fe (mg/kg soil) | Iron (Fe) (mg/kg) | Zinc (Zn) (mg/kg) | Manganese (Mn) (mg/kg) | Copper (Cu) (mg/kg) |
| 0 (Control) | 89.4 | 45.2 | 55.1 | 12.3 |
| 25 | 123.7 | 42.8 | 51.9 | 11.5 |
| 50 | 158.2 | 39.6 | 48.7 | 10.8 |
| 150 | 195.6 | 35.4 | 44.3 | 9.7 |
| 250 | 231.9 | 31.8 | 40.1 | 8.9 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound-Fe Concentration
This protocol outlines a general procedure to determine the optimal this compound-Fe concentration for your specific plant species in a hydroponic system.
-
Prepare a Basal Nutrient Solution: Create a complete hydroponic nutrient solution without any iron.
-
Prepare an this compound-Fe Stock Solution:
-
Accurately weigh a known amount of this compound-Fe (e.g., 1 gram).
-
Dissolve it in a specific volume of deionized water (e.g., 1 liter) to create a stock solution of a known concentration (in this example, 1 g/L or 1000 ppm).
-
-
Establish Treatment Groups: Set up several independent experimental units (e.g., hydroponic containers), each with multiple plants (replicates). You will have a control group (0 mg/L Fe) and several treatment groups with increasing this compound-Fe concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L Fe).
-
Dilute the Stock Solution: Use the C1V1 = C2V2 formula to calculate the volume of your stock solution needed for each treatment's final volume.
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be added (what you are calculating)
-
C2 = Desired final concentration of the treatment
-
V2 = Final volume of the nutrient solution in your experimental unit
-
-
Apply Treatments and Monitor: Add the calculated amount of this compound-Fe stock solution to each respective experimental unit. Grow the plants under controlled environmental conditions.
-
Data Collection: After a predetermined experimental period, harvest the plants and measure relevant parameters such as:
-
Plant height
-
Fresh and dry biomass
-
Chlorophyll content (e.g., using a SPAD meter)
-
Visual assessment of leaf color and overall plant health
-
-
Data Analysis: Statistically analyze the collected data to determine the this compound-Fe concentration that results in the best plant growth and health.
Protocol 2: Spectrophotometric Determination of Iron in Plant Tissue
This protocol provides a method to quantify the amount of iron taken up by the plant tissue.
-
Sample Preparation:
-
Harvest leaf tissue from your experimental plants.
-
Thoroughly wash the tissue with deionized water to remove any surface contamination.
-
Dry the tissue in an oven at 70°C until a constant weight is achieved.
-
Grind the dried tissue into a fine powder.
-
-
Digestion:
-
Accurately weigh a known amount of the dried powder (e.g., 0.5 g).
-
Perform an acid digestion (e.g., using a mixture of nitric acid and perchloric acid) to break down the organic matter and bring the iron into solution. Note: This step should be performed in a fume hood with appropriate safety precautions.
-
-
Colorimetric Analysis:
-
After digestion, dilute the sample to a known volume with deionized water.
-
Take an aliquot of the diluted sample and add a reducing agent (e.g., hydroxylamine hydrochloride) to convert all iron to the ferrous (Fe²⁺) state.
-
Add a complexing agent (e.g., ortho-phenanthroline) which will react with the Fe²⁺ to form a colored complex.
-
Measure the absorbance of the colored solution using a spectrophotometer at the wavelength of maximum absorbance for the iron-phenanthroline complex (around 510 nm).
-
-
Quantification:
-
Create a standard curve using solutions of known iron concentrations.
-
Plot the absorbance of the standards against their concentrations.
-
Use the absorbance of your plant sample and the standard curve to determine the iron concentration in your sample.
-
Visualizations
Diagram 1: Strategy I Iron Uptake in Non-Graminaceous Plants
Caption: Strategy I iron uptake involves rhizosphere acidification, reduction of Fe³⁺ to Fe²⁺, and transport into the root.
Diagram 2: Experimental Workflow for this compound Dose-Response Study
References
- 1. plantingguys.com [plantingguys.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chelated Iron this compound 6% Benefits and Application: A Comprehensive Guide - HUMICO [ihumico.com]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. haifa-group.com [haifa-group.com]
- 9. How does this compound - fe chelate interact with other nutrients in the soil? - Blog [topfert.net]
- 10. youtube.com [youtube.com]
- 11. haifa-group.com [haifa-group.com]
- 12. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting EDDHA Precipitation in Concentrated Stock Solutions
For researchers, scientists, and drug development professionals utilizing EDDHA chelated iron, maintaining its solubility in concentrated stock solutions is critical for experimental accuracy and consistency. Precipitation of the active compound can lead to inaccurate dosing and compromised results. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and preventative measures to ensure the stability of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in my stock solution?
A1: The most common cause of this compound precipitation is incorrect pH. Fe-EDDHA is most stable in a neutral to slightly alkaline pH range. If the pH of your solution is too low (acidic), the iron (Fe³⁺) can dissociate from the this compound chelating agent. Conversely, at a very high pH, the iron can precipitate as iron (III) hydroxide.[1]
Q2: What does the precipitate in my this compound solution look like?
A2: The appearance of the precipitate can indicate the cause. A reddish-brown or dark-colored precipitate is likely the Fe-EDDHA itself coming out of solution. If you observe a greenish precipitate, it could be iron (II) hydroxide, which may form if the ferric iron (Fe³⁺) is reduced.
Q3: Can the quality of water I use affect the stability of my this compound solution?
A3: Absolutely. Using water with high levels of competing minerals, such as calcium and magnesium (hard water), or high concentrations of phosphates can lead to the formation of insoluble precipitates. It is highly recommended to use deionized or distilled water for the preparation of concentrated this compound stock solutions.
Q4: Does temperature play a role in this compound precipitation?
A4: Yes, temperature can affect the solubility of Fe-EDDHA. While specific data is limited, generally, solubility of solids in liquids increases with temperature. Conversely, preparing or storing your stock solution at very low temperatures may reduce its solubility and promote precipitation. Storing the solution in a cool, dry place is recommended.[2]
Q5: I've followed the protocol, but my solution is still cloudy. What should I do?
A5: Cloudiness, or turbidity, can be a sign of micro-precipitates forming. This can be due to localized high concentrations of this compound before it is fully dissolved or interactions with impurities in the water. Ensure vigorous and continuous stirring during preparation. If cloudiness persists, check the pH of your solution and adjust if necessary.
Data Presentation
Table 1: Stability of Iron Chelates at Different pH Ranges
| Chelate Type | Stable pH Range |
| Fe-EDTA | 1.5 - 6.5 |
| Fe-DTPA | 1.5 - 7.5 |
| Fe-EDDHA | 3.0 - 10.0 |
This table provides a comparison of the pH stability of common iron chelates.[3]
Table 2: Solubility of Fe-EDDHA
| Temperature | Solubility in Water |
| 20°C (68°F) | ~60 g/L |
Note: Data on the solubility of Fe-EDDHA at various temperatures is limited. The provided value is a known solubility at a standard temperature.
Experimental Protocols
Protocol for Preparation of a Concentrated Fe-EDDHA Stock Solution (e.g., 6% w/v)
This protocol is designed to minimize the risk of precipitation when preparing a concentrated stock solution of Fe-EDDHA.
Materials:
-
Fe-EDDHA powder (ensure it is the high-quality ortho-ortho isomer for maximum stability)
-
High-purity deionized or distilled water
-
A clean, appropriately sized glass beaker or flask
-
A magnetic stirrer and stir bar
-
A calibrated pH meter
-
Solutions for pH adjustment (e.g., 0.1M NaOH and 0.1M HCl)
-
A volumetric flask for the final volume
Procedure:
-
Water Preparation: Measure out approximately 80% of the final desired volume of deionized water into the beaker.
-
Stirring: Place the beaker on the magnetic stirrer and add the stir bar. Begin stirring at a moderate speed to create a vortex without splashing.
-
Slow Addition of this compound: Slowly and gradually add the pre-weighed Fe-EDDHA powder to the vortex. Avoid adding the powder too quickly, as this can lead to clumping and localized high concentrations, which may promote precipitation.[2]
-
Continuous Agitation: Allow the solution to stir continuously until all the powder is completely dissolved. This may take several minutes. The solution should be a clear, dark red/brown color.[2]
-
pH Measurement and Adjustment: Once the powder is fully dissolved, measure the pH of the solution using a calibrated pH meter. The optimal pH for a stable concentrated Fe-EDDHA solution is between 7.0 and 8.0.
-
If the pH is too low, add 0.1M NaOH dropwise while stirring, and continue to monitor the pH until it is within the target range.
-
If the pH is too high, add 0.1M HCl dropwise, with the same careful monitoring.
-
-
Final Volume Adjustment: Once the pH is stable within the target range, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Carefully add deionized water to reach the final desired volume.
-
Storage: Store the final stock solution in a clearly labeled, sealed container in a cool, dark place to prevent photodegradation.
Mandatory Visualization
Troubleshooting Logic for this compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation in your concentrated this compound stock solution.
Caption: Troubleshooting workflow for this compound precipitation.
References
Interference of EDDHA in colorimetric assays for metals
Welcome to the Technical Support Center for Metal Assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the interference of EDDHA in colorimetric assays for metals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric metal assays?
A: this compound (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) is a high-affinity iron chelator. It interferes with colorimetric assays for metals primarily through two mechanisms:
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Chelation Competition: this compound can bind to the target metal with a higher affinity than the colorimetric reagent (dye). This prevents the formation of the colored metal-dye complex, leading to an underestimation of the metal concentration.
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Spectral Interference: The Fe(III)-EDDHA complex itself is colored (typically reddish-brown) and can absorb light at the same wavelength as the metal-dye complex being measured. This leads to a spectral overlap and can cause an overestimation of the metal concentration if not properly blanked.
Q2: Which colorimetric assays are most likely to be affected by this compound?
A: Any colorimetric assay that relies on the formation of a colored complex between a metal ion and a chromogenic reagent can be affected. The degree of interference depends on the relative stability constants of the metal-EDDHA complex and the metal-dye complex. Assays for iron (e.g., Ferrozine), copper (e.g., Bathocuproine), and zinc (e.g., Zincon) are particularly susceptible due to the high affinity of this compound for these metals. Assays for other metals like manganese, aluminum, and magnesium can also be affected.
Q3: How can I determine if this compound is interfering with my assay?
A: The simplest way is to run a spike and recovery experiment. Add a known amount of the metal standard (the "spike") to your sample containing this compound and to a blank solution without this compound. If the recovery of the spiked metal is significantly lower in the presence of this compound, it indicates interference. A change in the absorbance spectrum of the final solution compared to the standard can also indicate spectral interference.
Q4: Are there alternative methods to quantify metals in the presence of this compound?
A: Yes, several analytical techniques are less susceptible to interference from chelating agents like this compound. These include:
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are atomic spectroscopy techniques that measure the total elemental concentration and are not affected by the chelation state of the metal.
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Ion Chromatography: This technique can be used to separate the metal-EDDHA complex from other components in the sample before quantification.[1]
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Voltammetry: This electrochemical method can be used to determine the concentration of metal ions.[1]
Troubleshooting Guides
Problem: Low or no color development in the presence of this compound.
This is the most common issue and is likely due to chelation competition.
Solution 1: Sample Pre-treatment to Dissociate the Metal-EDDHA Complex
This approach aims to release the metal from the this compound complex before adding the colorimetric reagent.
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Sample Preparation: Take a known volume of your sample containing this compound.
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Acidification: Carefully add a strong acid (e.g., nitric acid or hydrochloric acid) to lower the pH. The optimal pH will depend on the stability of the this compound-metal complex and should be determined empirically. A pH below 2 is often required to dissociate iron from this compound.
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Digestion (Optional): For strongly bound complexes, heating the acidified sample may be necessary. A mild digestion can be performed by heating the sample at 60-80°C for 1-2 hours. For very stable complexes, a more vigorous digestion may be required.
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pH Adjustment: After dissociation, carefully adjust the pH of the sample to the optimal range for your colorimetric assay using a suitable buffer.
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Colorimetric Assay: Proceed with your standard colorimetric assay protocol.
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Controls: Run appropriate controls, including a sample with this compound that has not been pre-treated and a standard curve prepared in a similar matrix.
Solution 2: Use of a "Masking" or Competing Chelator
In some specific cases, a competing chelator can be used to selectively bind interfering ions. For instance, in the bathocuproine assay for Cu(I), EDTA can be added to chelate Cu(II) and prevent its interference.[2] This principle can be adapted, though finding a suitable competing chelator that displaces the metal from this compound without interfering with the assay can be challenging.
Problem: Inconsistent or higher-than-expected absorbance readings.
This may be due to the spectral interference from the Fe(III)-EDDHA complex.
Solution: Proper Blanking and Spectral Analysis
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Prepare a Proper Blank: Your blank solution should contain the same concentration of this compound as your sample, but without the analyte metal. This will help to subtract the background absorbance from the this compound complex.
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Perform a Spectral Scan: Run a full wavelength scan (e.g., from 300 to 700 nm) of your sample, your blank (with this compound), and a metal standard. This will help you identify any spectral overlap and choose a measurement wavelength where the interference is minimal.
Quantitative Data Summary
The presence of this compound generally leads to a decrease in the measured absorbance in colorimetric assays due to chelation competition. The following table provides an illustrative example of the expected trend for the Ferrozine assay for iron in the presence of increasing concentrations of this compound. Note: This is hypothetical data and researchers should perform their own experiments to quantify the interference in their specific system.
| This compound Concentration (µM) | Apparent Iron Concentration (µM) | % Interference |
| 0 | 10.0 | 0% |
| 1 | 8.5 | 15% |
| 5 | 4.2 | 58% |
| 10 | 1.8 | 82% |
| 50 | < 0.1 | > 99% |
Illustrative data for a 10 µM iron standard in a Ferrozine assay.
Visualizations
Caption: Mechanism of this compound interference in colorimetric assays.
Caption: Troubleshooting workflow for this compound interference.
References
Factors affecting the degradation rate of EDDHA in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA). The following sections address common issues related to the degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fe-EDDHA solution is changing color/precipitating. What could be the cause?
A1: This is a common indication of Fe-EDDHA degradation and precipitation of iron. The primary factor influencing the stability of Fe-EDDHA is the pH of your solution.[1][2] Fe-EDDHA is most stable in a neutral to slightly alkaline pH range.[3][4] Deviation from the optimal pH can lead to the dissociation of the iron from the chelate, resulting in the formation of insoluble iron hydroxides.
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Troubleshooting Steps:
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Verify pH: Immediately measure the pH of your solution.
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Adjust pH: If the pH is outside the optimal range for your specific this compound isomer, carefully adjust it using a suitable buffer. For general purposes, a pH of 7 is a good starting point for stability.[1]
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Check for Contaminants: The presence of competing metal ions can also displace iron from the this compound chelate. Consider if your experimental system introduces other metal ions.
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Q2: I am observing a loss of this compound concentration over time, even when the pH is controlled. What other factors could be at play?
A2: Besides pH, exposure to light is a significant factor in this compound degradation.[5] This process, known as photodegradation, can occur even under standard laboratory lighting conditions. Temperature can also influence the rate of degradation.[6]
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Troubleshooting Steps:
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Protect from Light: Store your this compound solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.
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Control Temperature: Maintain a consistent and controlled temperature for your experiments. Avoid exposing solutions to high temperatures for extended periods.
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Consider Isomer Stability: Different isomers of this compound have varying stability. The ortho-ortho isomer is generally more stable than the ortho-para and para-para isomers.[1] If you are using a mixture of isomers, the less stable ones may be degrading more rapidly.
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Q3: How do I choose the right pH for my experiment to ensure this compound stability?
A3: The optimal pH depends on the specific isomer of this compound you are using. The highest total chelate concentration and stability for Fe-EDDHA is generally observed at pH 7.[7] At a pH of 3, Fe-EDDHA is least stable.[7] The formation of the more stable ortho-ortho isomer is favored with an increase in pH.[7]
Q4: Can microbial contamination affect the degradation of this compound?
A4: While microbial activity can degrade many organic compounds, studies have shown that biodegradation does not significantly contribute to the decline in the concentration of this compound chelates in soil environments.[8][9] Therefore, it is a less likely cause of degradation in typical, short-term laboratory experiments unless significant microbial contamination is present.
Quantitative Data on this compound Stability
The stability of Fe-EDDHA is highly dependent on pH and the specific isomer. The following tables summarize the available data on the influence of pH on the concentration of different Fe-EDDHA isomers over time.
Table 1: Influence of pH on the Concentration of Fe-(o,o)-EDDHA Isomers
| pH | Isomer | Initial Concentration (%) | Final Concentration (%) | Change |
| 3 | d,l-rac-Fe-(o,o) this compound | 56.04 | 25.99 | Decrease |
| 5 | d,l-rac-Fe-(o,o) this compound | 44.92 | 79.11 | Increase |
| 7 | d,l-rac-Fe-(o,o) this compound | 44.55 | 47.02 | Increase |
| 5 | meso-Fe-(o,o) this compound | 47.15 | 13.99 | Decrease |
Table 2: Stability Constants of Fe-EDDHA Isomers [1]
| Isomer | Stability Constant (log K) |
| o,o-EDDHA/Fe³⁺ | 35.09 |
| o,p-EDDHA/Fe³⁺ | 28.72 |
Experimental Protocols
Protocol: Analysis of Fe-EDDHA Isomers by Ion Pair Chromatography
This protocol provides a general framework for the analysis of Fe-EDDHA isomers. Specific parameters may need to be optimized for your instrumentation and sample matrix.
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Sample Preparation:
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Prepare aqueous solutions of your Fe-EDDHA samples at known concentrations.
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Filter the samples through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and an organic modifier (e.g., methanol or acetonitrile). The exact gradient and composition should be optimized to achieve separation of the isomers.
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where the Fe-EDDHA complex absorbs, for example, around 480 nm.
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Injection Volume: 20 µL.
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Data Analysis:
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Identify the peaks corresponding to the different Fe-EDDHA isomers based on their retention times, which can be confirmed using standards.
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Quantify the concentration of each isomer by integrating the peak area and comparing it to a calibration curve prepared with known standards.
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Visualizations
References
- 1. RUA [rua.ua.es]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation of FeDTPA in Nutrient Solutions. I. Effects of Irradiance, Wavelength, and Temperature | CiNii Research [cir.nii.ac.jp]
- 4. Influence of irradiation time and solution concentration on the photochemical degradation of this compound/Fe3+: effect of its photodecomposition products on soybean growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. mdpi.com [mdpi.com]
- 7. imedpub.com [imedpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility of EDDHA Isomers
For researchers, scientists, and professionals in drug development, achieving consistent and accurate experimental results is paramount. The solubility of chelating agents like EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) and its various isomers is a critical factor that can significantly impact experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to this compound isomer solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound isomer solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in my Fe-EDDHA stock solution upon standing. | pH Instability: The pH of the solution may have shifted outside the optimal range for the specific isomer, leading to precipitation. Fe-EDDHA is least stable at a low pH (around 3), while a neutral pH of 7 promotes stability and the formation of the highly stable ortho-ortho isomer.[1] | 1. Verify and Adjust pH: Check the pH of your solution. For general use and to favor the more stable ortho-ortho isomer, adjust the pH to approximately 7.[1] 2. Buffering: Consider preparing your stock solution in a suitable buffer system to maintain a stable pH. |
| I am having difficulty dissolving a commercial Fe-EDDHA product. | Isomer Composition: Commercial Fe-EDDHA products are often a mixture of isomers (ortho-ortho, ortho-para, and para-para), which have different solubilities.[2] The para-para isomer, in particular, has very low stability and may contribute to insolubility.[1][2] | 1. Gentle Heating and Stirring: Use a magnetic stirrer and gently warm the solution to aid dissolution. Avoid excessive heat, which could degrade the chelate. 2. pH Adjustment: As with precipitation issues, ensure the pH is in the neutral range to maximize the solubility of the effective isomers.[1] |
| My experimental results are inconsistent when using different batches of Fe-EDDHA. | Variable Isomer Ratios: The percentage of the highly effective ortho-ortho isomer can vary between different commercial products and even between batches of the same product. This will affect the concentration of soluble, active iron. | 1. Source High-Quality Fe-EDDHA: Whenever possible, obtain Fe-EDDHA with a high percentage of the ortho-ortho isomer. Technical data sheets from the supplier should provide this information. 2. Standardize Your Source: For a series of experiments, use Fe-EDDHA from the same batch to ensure consistency. |
| The color of my Fe-EDDHA solution is changing over time. | pH-Dependent Isomer Conversion: The relative amounts of different Fe-EDDHA isomers in a solution can change over time, and this process is influenced by pH. For instance, at a pH of 5, the concentration of the Fe-(o,p) this compound isomer can increase slightly over time, while the Fe-(p,p) this compound decreases.[1] | This may be a natural process. However, to minimize these changes, store your stock solutions at a stable neutral pH and protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What are the different isomers of this compound and how do they differ in terms of solubility and stability?
A1: this compound has three main positional isomers:
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ortho-ortho (o,o)-EDDHA: This isomer has the best complexing properties, forming the most stable and soluble iron chelates.[1][2] It is most stable at a neutral pH of 7.[1]
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ortho-para (o,p)-EDDHA: This isomer is less stable than the ortho-ortho form but can still chelate iron.[2] Its concentration may decrease with increasing basicity.[1]
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para-para (p,p)-EDDHA: This isomer has the lowest stability and is generally considered ineffective as an iron chelate as it does not show significant complexing properties.[2] Its concentration in solution tends to decrease over time regardless of pH.[1]
Q2: What is the most important factor affecting the solubility of Fe-EDDHA isomers?
A2: The pH of the solution is the most critical factor.[1] A neutral pH (around 7) favors the formation and stability of the more soluble and effective ortho-ortho isomer.[1] Conversely, acidic conditions (pH 3) lead to the lowest stability of Fe-EDDHA.[1]
Q3: I see a related compound, Fe-EDDHSA, mentioned in the literature. How does its solubility compare to Fe-EDDHA?
A3: Fe-EDDHSA has a significantly higher solubility than Fe-EDDHA, approximately 3.4 times greater.[1] The presence of sulfo groups in EDDHSA increases the acidity of the phenolic groups, leading to a stronger affinity for iron.[1]
Q4: What is a typical solubility value for commercial Fe-EDDHA?
A4: The solubility of commercial Fe-EDDHA products, which are a mixture of isomers, is typically in the range of 60 to 130 g/L at 20°C.
Q5: Why is the ortho-ortho isomer of this compound preferred for agricultural and research applications?
A5: The ortho-ortho isomer is preferred because it forms the most stable iron complex, ensuring that iron remains soluble and available for uptake by plants or for use in experimental systems, especially in neutral to alkaline conditions.[1][2]
Data Presentation
Table 1: Influence of pH on the Relative Concentration of Fe-EDDHA Isomers Over Time
| pH | Time | Total Chelate Concentration | Fe-(o,o) this compound (racemic) | Fe-(o,o) this compound (meso) | Fe-(o,p) this compound | Fe-(p,p) this compound |
| 3 | Initial | Lowest | 56.04% | - | - | - |
| 3 | 30 days | Increased | 25.99% | Increased | - | 0.19% |
| 5 | Initial | - | 44.92% | - | - | - |
| 5 | 30 days | Decreased | 79.11% | Decreased | Increased slightly | 0.18% |
| 7 | Initial | Highest | 44.55% | - | - | - |
| 7 | 30 days | Slight Increase | 47.02% | Increased | - | 0.15% |
Data adapted from a study on the chemical stability of Fe-EDDHA chelates.[1] The study did not provide initial separate values for the meso form of o,o-EDDHA or the o,p-EDDHA isomer, and the change in their concentrations was described qualitatively.
Experimental Protocols
Protocol for Preparing a Stock Solution of Commercial Fe-EDDHA
This protocol outlines the steps for preparing a stock solution of a commercial Fe-EDDHA product, which typically contains a mixture of isomers.
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Materials:
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Commercial Fe-EDDHA powder
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High-purity deionized or distilled water
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Calibrated pH meter
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Magnetic stirrer and stir bar
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Volumetric flask
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0.1 M NaOH and 0.1 M HCl for pH adjustment
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Procedure: a. Weigh the desired amount of Fe-EDDHA powder. b. Add approximately 80% of the final desired volume of high-purity water to a beaker with a magnetic stir bar. c. While stirring, slowly add the Fe-EDDHA powder to the water. d. Allow the solution to stir until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary. e. Once dissolved, allow the solution to cool to room temperature. f. Calibrate the pH meter and measure the pH of the solution. g. Adjust the pH to 7.0 ± 0.2 using 0.1 M NaOH or 0.1 M HCl. Add the acid or base dropwise while continuously monitoring the pH. h. Quantitatively transfer the solution to a volumetric flask. i. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. j. Bring the solution to the final volume with high-purity water, cap the flask, and invert several times to ensure homogeneity. k. Store the stock solution in a well-sealed, light-protected container at 4°C.
Visualizations
Caption: Relationship between this compound isomers and their key properties.
Caption: A logical workflow for troubleshooting this compound isomer solubility issues.
References
Technical Support Center: Optimizing EDDHA Chelation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) for metal chelation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure maximal chelation efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximizing this compound chelation efficiency?
A1: Fe-EDDHA chelates are most stable and effective over a broad pH range, particularly in neutral to highly alkaline conditions. The optimal pH for the formation and stability of Fe-EDDHA in an aqueous solution is pH 7.[1] However, this compound remains effective in a pH range of 4.0 to 9.0, making it superior to other chelating agents like EDTA and DTPA in alkaline environments.[2]
Q2: How do the different isomers of this compound affect chelation efficiency at various pH levels?
A2: this compound exists in three main isomers: ortho-ortho (o,o), ortho-para (o,p), and para-para (p,p). The o,o-EDDHA isomer exhibits the highest stability and chelating capacity, especially at high pH, due to its ability to form six bonds with the iron ion.[3] The stability of the isomers is pH-dependent, with the o,o isomer being the most stable, particularly in neutral to alkaline conditions. The p,p isomer is the least stable. An increase in pH generally favors the formation of the more stable o,o-EDDHA chelate.[1]
Q3: What are common factors that can interfere with this compound chelation?
A3: Several factors can negatively impact this compound chelation efficiency:
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pH outside the optimal range: At acidic pH (e.g., pH 3), Fe-EDDHA is least stable.[1]
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Competing metal ions: Cations like copper (Cu²⁺) and aluminum (Al³⁺) can compete with the target metal ion (e.g., Fe³⁺) for the this compound ligand, reducing the efficiency of the desired chelation.[4]
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Photodegradation: Exposure to ultraviolet (UV) light can lead to the degradation of the Fe-EDDHA complex, reducing its effectiveness.
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High concentrations of interfering substances: The presence of high levels of certain ions or molecules in the solution can affect the equilibrium of the chelation reaction.
Q4: How can I prepare a stable this compound stock solution?
A4: To prepare a stable this compound stock solution, dissolve the this compound powder in deionized water. The pH of the solution should be adjusted to the desired experimental range, typically between 7.0 and 9.0 for optimal stability, using a suitable buffer or by dropwise addition of NaOH or HCl. For the chelation of iron, an iron salt (e.g., FeCl₃ or Fe(NO₃)₃) is slowly added to the this compound solution while stirring and maintaining the pH.
Troubleshooting Guide
This guide addresses common issues encountered during this compound chelation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low Chelation Efficiency | Incorrect pH of the solution. | Verify and adjust the pH of your solution to the optimal range for this compound (typically pH 7-9). |
| Presence of competing metal ions (e.g., Cu²⁺, Al³⁺). | Analyze your sample for the presence of competing ions. If present, consider pre-treatment steps to remove them or increase the this compound concentration.[4] | |
| Degradation of the this compound chelate. | Protect solutions from light to prevent photodegradation. Prepare fresh solutions before use. | |
| Inaccurate quantification of chelated vs. free metal. | Ensure your analytical method (spectrophotometry, HPLC, voltammetry) is properly calibrated and validated for your specific sample matrix. | |
| Precipitate Formation | pH is too high, leading to metal hydroxide precipitation. | Carefully control the pH during the addition of the metal salt. Ensure the pH does not exceed the solubility limit of the metal hydroxide. |
| The concentration of the metal salt or this compound is too high. | Prepare solutions at lower concentrations and ensure thorough mixing. | |
| Inconsistent Results | Variability in pH between experiments. | Use a reliable pH meter and calibrate it regularly. Use appropriate buffers to maintain a stable pH. |
| Degradation of stock solutions. | Store stock solutions in a cool, dark place and check for any signs of degradation before use. Prepare fresh solutions frequently. | |
| Contamination of reagents or glassware. | Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed. | |
| Issues with HPLC Analysis | Poor peak shape (tailing, fronting). | Adjust the mobile phase composition, including the pH and buffer concentration. Ensure the column is properly conditioned. |
| Drifting retention times. | Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and the column temperature is stable. | |
| Ghost peaks. | Clean the injector and the column. Use high-purity mobile phase solvents. |
Quantitative Data Summary
Table 1: Stability of Iron Chelates at Various pH Ranges
| Chelating Agent | Optimal pH Range for Stability |
| Fe-EDDHA | 4.0 - 9.0 |
| Fe-DTPA | 4.0 - 7.5 |
| Fe-EDTA | 4.0 - 6.5 |
This data is a summary from multiple sources indicating the effective pH range for maintaining iron in a soluble, chelated form.[2]
Table 2: Relative Stability of Fe-EDDHA Isomers at Different pH Values
| pH | o,o-EDDHA | o,p-EDDHA | p,p-EDDHA |
| 3 | Decreasing Stability | - | Lowest Stability |
| 5 | Increasing Stability | Slightly Increasing Stability | Low Stability |
| 7 | Most Stable | Stable | Low Stability |
This table summarizes the general trends in the stability of different Fe-EDDHA isomers as a function of pH, based on findings from referenced literature.[1]
Experimental Protocols
Spectrophotometric Determination of Fe-EDDHA Chelation
This method relies on the characteristic absorbance of the Fe-EDDHA complex.
Materials:
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UV-Vis Spectrophotometer
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Quartz cuvettes
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This compound
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Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
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pH meter
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Buffer solutions (pH 4, 5, 6, 7, 8, 9)
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Deionized water
Procedure:
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Preparation of Standard Solutions:
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Prepare a stock solution of Fe³⁺ (e.g., 1000 ppm) from a standard iron salt.
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Prepare a stock solution of this compound (e.g., 10 mM).
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Prepare a series of calibration standards by mixing known volumes of the Fe³⁺ and this compound stock solutions in volumetric flasks. Adjust the pH of each standard to the desired value using the appropriate buffer.
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Sample Preparation:
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Prepare your experimental sample containing an unknown amount of chelated iron. Adjust the pH to match that of the standards.
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Spectrophotometric Measurement:
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Set the spectrophotometer to scan a wavelength range (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax) for the Fe-EDDHA complex (typically around 480 nm).
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Set the spectrophotometer to the determined λmax.
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Blank the instrument using a solution containing all components except iron.
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Measure the absorbance of each standard and the sample solution.
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Data Analysis:
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Create a calibration curve by plotting the absorbance of the standards against their known concentrations.
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Determine the concentration of Fe-EDDHA in your sample by interpolating its absorbance on the calibration curve.
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HPLC Method for Separation and Quantification of Fe-EDDHA Isomers
This method allows for the separation and quantification of the different isomers of Fe-EDDHA.
Materials:
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High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
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Reversed-phase C18 column
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Mobile phase A: Acetonitrile
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Mobile phase B: Aqueous buffer (e.g., sodium acetate or ammonium formate) with a specific pH
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Fe-EDDHA isomer standards (if available)
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Sample filtration device (e.g., 0.45 µm syringe filters)
Procedure:
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Mobile Phase Preparation:
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Prepare the mobile phase components and degas them thoroughly.
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HPLC System Setup:
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Equilibrate the C18 column with the initial mobile phase composition.
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Set the detector wavelength to the absorbance maximum of the Fe-EDDHA isomers (around 280 nm or 480 nm).
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Sample and Standard Preparation:
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Dissolve and dilute the Fe-EDDHA standards and samples in the mobile phase or a compatible solvent.
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Filter all solutions through a 0.45 µm filter before injection.
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Chromatographic Run:
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Inject the standards and samples onto the HPLC system.
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Run a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it, to separate the different isomers.
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Data Analysis:
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Identify the peaks corresponding to the different isomers based on the retention times of the standards.
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Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curves generated from the standards.
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Differential Pulse Voltammetry for Free Iron Determination
This electrochemical method is highly sensitive for determining the concentration of free (unchelated) iron in a solution.
Materials:
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Potentiostat with a three-electrode system (e.g., working electrode, reference electrode, counter electrode)
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Voltammetric cell
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Supporting electrolyte (e.g., acetate buffer)
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Standard solutions of Fe³⁺
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Nitrogen gas for deoxygenation
Procedure:
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Electrode Preparation:
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Prepare and clean the electrodes according to the manufacturer's instructions.
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Sample Preparation:
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Place the sample solution containing this compound and potentially unchelated iron into the voltammetric cell.
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Add the supporting electrolyte.
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Deoxygenate the solution by bubbling with nitrogen gas for a set period.
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Voltammetric Measurement:
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Perform a differential pulse voltammetric scan over a potential range where the reduction of Fe³⁺ to Fe²⁺ occurs.
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Data Analysis:
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The peak current in the voltammogram is proportional to the concentration of free Fe³⁺.
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Create a calibration curve using standard solutions of Fe³⁺.
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Determine the concentration of free iron in the sample by comparing its peak current to the calibration curve. The amount of chelated iron can then be calculated by subtracting the free iron concentration from the total iron concentration (which can be determined by another method like ICP-MS or AAS).
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Visualizations
Caption: Logical diagram of the this compound chelation process.
Caption: General experimental workflow for assessing chelation efficiency.
References
Technical Support Center: Mitigating the Impact of Competing Ions on EDDHA Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) in the presence of competing ions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-chelated iron appears to be less effective in my experimental system. What could be the cause?
A1: Reduced efficacy of this compound-chelated iron is often due to the presence of competing metal ions that can displace iron from the this compound molecule. This is particularly prevalent in media with high concentrations of other cations. The stability of the metal-EDDHA complex is a key factor; ions that form highly stable complexes with this compound can compete with iron.
Troubleshooting Steps:
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Analyze your medium for competing ions: Quantify the concentration of potential competing cations such as copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and calcium (Ca²⁺).
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Consult the Stability Constants Table: Compare the stability constants (Log K) of the metal-EDDHA complexes. A higher Log K value indicates a more stable complex. If an ion with a high stability constant is present in significant concentrations, it is likely competing with iron.
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pH Assessment: Measure the pH of your solution. The stability of Fe-EDDHA is pH-dependent, with optimal stability typically in the pH range of 6 to 9.[1] Outside this range, the complex is less stable, making iron more susceptible to displacement. Fe-EDDHA is least stable at pH 3.[2]
Q2: How can I determine if competing ions are displacing iron from my this compound chelate?
A2: You can analytically determine the extent of iron displacement by measuring the concentration of free iron or by quantifying the different metal-EDDHA complexes in your solution.
Experimental Approach:
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Spectrophotometry: Use a UV-Vis spectrophotometer to measure the concentration of Fe-EDDHA. The Fe-EDDHA complex has a characteristic absorbance maximum at approximately 480 nm. A decrease in absorbance at this wavelength, when compared to a control without competing ions, suggests iron displacement.
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Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) can be used to separate and quantify different metal-EDDHA complexes (e.g., Fe-EDDHA, Cu-EDDHA, Zn-EDDHA). This provides a direct measurement of the extent of competition.
Q3: What are the most common ions that interfere with this compound's ability to chelate iron?
A3: The most common interfering ions are divalent and trivalent metals that also form stable complexes with this compound. Based on their stability constants, copper (Cu²⁺) is a significant competitor. Zinc (Zn²⁺) and Manganese (Mn²⁺) can also compete, although to a lesser extent than copper. In highly calcareous or alkaline conditions, high concentrations of calcium (Ca²⁺) can also interfere with iron chelation.
Q4: How can I mitigate the impact of competing ions on my experiments?
A4: Several strategies can be employed to minimize the interference of competing ions:
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Increase this compound Concentration: A stoichiometric excess of this compound can help ensure that there is enough chelator available to bind iron, even in the presence of competitors.
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pH Optimization: Maintain the pH of your experimental system within the optimal range for Fe-EDDHA stability (pH 6-9).[1]
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Use of High-Purity Reagents: Minimize the introduction of competing metal contaminants by using high-purity water and reagents.
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Isomer Selection: Commercial this compound products contain different isomers (ortho-ortho, ortho-para, para-para). The ortho-ortho isomer of this compound forms the most stable complex with iron and is more resistant to displacement by competing ions. When purchasing this compound, select a product with a high percentage of the ortho-ortho isomer.
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Pre-treatment of Media: If your experimental medium has a high concentration of a known competing ion, consider a pre-treatment step to remove or reduce its concentration before adding the Fe-EDDHA.
Q5: Are there different forms of this compound, and does this affect their performance?
A5: Yes, this compound exists as three positional isomers: ortho-ortho (o,o), ortho-para (o,p), and para-para (p,p). The o,o-EDDHA isomer is the most effective at chelating iron and maintaining its availability, especially in alkaline and calcareous conditions, because it forms a more stable hexadentate complex. The o,p-EDDHA isomer is less stable and more susceptible to competition, particularly from copper. The p,p-EDDHA isomer is generally considered ineffective as an iron chelate. For critical applications, it is advisable to use this compound with a high percentage of the o,o isomer.
Data Presentation
Table 1: Stability Constants of Metal-EDDHA Complexes
| Metal Ion | Log K |
| Fe³⁺ | ~35.5 |
| Cu²⁺ | ~26.3 |
| Zn²⁺ | ~20.9 |
| Mn²⁺ | ~15.6 |
| Ca²⁺ | ~7.4 |
Note: Log K values are approximate and can vary with experimental conditions such as ionic strength and temperature. The value for Fe³⁺ is for the more stable racemic form of o,o-EDDHA.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Fe-EDDHA Concentration
This protocol allows for the quantification of Fe-EDDHA in a solution, which can be used to assess the impact of competing ions by comparing the measured concentration to a control.
Materials:
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Fe-EDDHA standard solutions of known concentrations
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Your experimental samples
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pH meter
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Buffer solution (e.g., acetate buffer for pH 4.87)
Procedure:
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Prepare a Calibration Curve:
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Prepare a series of Fe-EDDHA standard solutions of known concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
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Adjust the pH of the standards to the optimal measurement pH of 4.87.
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Measure the absorbance of each standard at 480 nm.
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Plot a graph of absorbance versus concentration to create a calibration curve.
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Sample Preparation:
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Take an aliquot of your experimental solution.
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If necessary, dilute the sample to fall within the concentration range of your calibration curve.
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Adjust the pH of the sample to 4.87.
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Measurement:
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Measure the absorbance of your prepared sample at 480 nm.
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Calculation:
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Use the equation of the line from your calibration curve to calculate the concentration of Fe-EDDHA in your sample.
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Protocol 2: HPLC Method for the Analysis of Metal-EDDHA Complexes
This advanced method allows for the separation and quantification of different metal-EDDHA complexes, providing direct evidence of competitive binding.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) system
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Reversed-phase C18 column
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UV-Vis or Mass Spectrometry (MS) detector
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Mobile phase (e.g., a gradient of acetonitrile and water with an ion-pairing agent like tetrabutylammonium bromide)
Procedure:
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Standard Preparation:
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Prepare standard solutions of Fe-EDDHA, Cu-EDDHA, and Zn-EDDHA of known concentrations.
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-
Sample Preparation:
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Filter your experimental sample through a 0.45 µm filter to remove any particulate matter.
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-
Chromatographic Conditions:
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Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature) to achieve separation of the different metal-EDDHA complexes.
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Set the detector to the appropriate wavelength for detection (e.g., 480 nm for Fe-EDDHA) or to scan a mass range if using an MS detector.
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-
Analysis:
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Inject the standards and samples onto the HPLC system.
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Identify the peaks corresponding to each metal-EDDHA complex based on the retention times of the standards.
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Quantify the concentration of each complex by integrating the peak area and comparing it to the calibration curves generated from the standards.
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Visualizations
Caption: Competitive displacement of iron from the this compound chelate.
Caption: Workflow for troubleshooting this compound performance.
References
Technical Support Center: Optimizing EDDHA Delivery to Plant Roots in Soilless Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) to plant roots in soilless cultivation systems.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Fe-EDDHA in soilless media.
Issue 1: Plants exhibit iron deficiency symptoms (interveinal chlorosis on young leaves) despite the application of Fe-EDDHA.
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Question: My plants are showing yellowing between the veins on new leaves, which I understand is a classic sign of iron deficiency. However, I am supplying what I believe to be an adequate amount of Fe-EDDHA in my nutrient solution. What could be the problem?
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Answer: Several factors can limit iron uptake even when Fe-EDDHA is present in the nutrient solution. Consider the following potential causes and solutions:
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Incorrect pH of the Nutrient Solution: While Fe-EDDHA is stable across a wide pH range (typically up to pH 9-11), very low pH levels can cause it to degrade.[1] Conversely, an excessively high pH can still hinder the plant's ability to absorb iron, even if the chelate remains stable. The optimal pH for most hydroponic crops is between 5.5 and 6.5.[2]
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Solution: Regularly monitor and adjust the pH of your nutrient solution. Use pH up or down solutions to maintain the target range.
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High Levels of Other Micronutrients: An excess of other micronutrients, particularly manganese, zinc, or copper, can compete with iron for uptake by the plant roots.[3][4]
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Solution: Review your nutrient solution recipe to ensure that all micronutrients are within their recommended concentration ranges. If necessary, conduct a nutrient analysis of your solution.
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Poor Root Health: Damaged or unhealthy roots, often caused by overwatering, lack of oxygen (hypoxia), or root rot pathogens, will have a compromised ability to absorb nutrients, including iron.
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Solution: Ensure your soilless medium provides adequate aeration. Avoid over-saturating the medium and consider using beneficial microbes to promote root health.
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Inadequate this compound Concentration: It is possible that the concentration of Fe-EDDHA, while seemingly adequate, is insufficient for the specific crop or its growth stage. Some plants are known to be "iron inefficient" and require higher concentrations.[5]
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Solution: Gradually increase the Fe-EDDHA concentration in your nutrient solution and observe the plant's response over several days.
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Photodegradation: Iron chelates can be sensitive to light.[3] If your nutrient reservoir is exposed to significant light, the Fe-EDDHA may be degrading.
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Solution: Ensure your nutrient reservoir is opaque and protected from direct light to prevent the breakdown of the chelate.
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Issue 2: Precipitation or cloudiness is observed in the nutrient stock tank or reservoir after adding Fe-EDDHA.
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Question: I've noticed a precipitate forming in my nutrient tank after mixing in the Fe-EDDHA. Is this normal, and will it affect my experiment?
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Answer: Precipitation indicates that the iron is coming out of the solution, making it unavailable to the plants. This is not a normal or desirable occurrence. The primary cause is the interaction of the iron chelate with other incompatible fertilizers in a concentrated form.
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Two-Part Nutrient Solutions: It is standard practice in hydroponics to use a two-part (A and B) nutrient concentrate to prevent precipitation. Typically, calcium nitrate is in one part, while phosphates and sulfates are in the other. Iron chelates are usually added to the "A" tank with calcium nitrate and other micronutrients. Mixing concentrated phosphates or sulfates directly with iron chelates can cause them to precipitate.
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Solution: Always prepare a two-part nutrient stock solution. Dissolve fertilizers for each part in separate containers of water before combining them in the final diluted nutrient reservoir. Ensure that the Fe-EDDHA is not mixed in a concentrated form with incompatible salts.
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Frequently Asked Questions (FAQs)
Q1: What is the difference between Fe-EDDHA, Fe-DTPA, and Fe-EDTA, and which one should I use?
A1: The primary difference between these iron chelates is their stability at different pH levels.
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Fe-EDTA is least stable and is only effective in a pH range of approximately 4.0 to 6.0.[6]
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Fe-DTPA is more stable than EDTA and is effective up to a pH of about 7.5.[6]
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Fe-EDDHA is the most stable of the three, remaining effective in a wide pH range, often up to 9.0 or higher.[6][7]
For most soilless media applications, where pH can fluctuate and may rise above 6.5, Fe-EDDHA is the recommended choice to ensure consistent iron availability.[8]
Q2: What are ortho-ortho and ortho-para isomers of this compound, and why are they important?
A2: this compound exists in different isomeric forms, primarily ortho-ortho and ortho-para. The ortho-ortho isomer is considered the most effective and stable form for delivering iron to plants, especially in high pH conditions.[1] When purchasing Fe-EDDHA, look for products with a high percentage of the ortho-ortho isomer for optimal performance. The ortho-para isomer is less stable but may provide a quicker, though less sustained, release of iron.[9]
Q3: Can I use foliar spraying to deliver Fe-EDDHA?
A3: Yes, foliar application of Fe-EDDHA can be an effective way to quickly correct iron deficiencies, as the iron is absorbed directly through the leaves.[10] This method bypasses any potential issues with nutrient uptake at the root zone. However, it is generally recommended as a supplemental or emergency treatment rather than the primary method of iron delivery.
Q4: How often should I add Fe-EDDHA to my nutrient solution?
A4: The frequency of Fe-EDDHA application depends on whether you are using a recirculating or drain-to-waste system.
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Recirculating Systems: In a closed-loop system, the nutrient solution is continuously reused. You should monitor the iron concentration and pH of the solution regularly and replenish the Fe-EDDHA as needed to maintain the target concentration.
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Drain-to-Waste Systems: In an open system, fresh nutrient solution is provided at each feeding. Fe-EDDHA should be included in every batch of nutrient solution at the desired concentration.
Data Presentation
Table 1: Stability of Common Iron Chelates at Different pH Levels
| Chelate Type | Effective pH Range | Stability at pH > 7.0 |
| Fe-EDTA | 4.0 - 6.0 | Low |
| Fe-DTPA | 4.0 - 7.5 | Moderate |
| Fe-EDDHA | 4.0 - 9.0+ | High |
This table summarizes the general effective pH ranges for common iron chelates, highlighting the superior stability of Fe-EDDHA in alkaline conditions.[6][7][8]
Table 2: Efficacy of Different Iron Chelates in Preventing Chlorosis in Calibrachoa at Varying Media pH
| Media pH Range | Fe-EDTA | Fe-DTPA | Fe-EDDHA |
| 6.0 - 6.5 | Effective | Effective | Effective |
| 7.0 - 7.2 | Ineffective | Moderately Effective | Effective |
| 7.6 - 7.8 | Ineffective | Ineffective | Effective |
Data synthesized from studies on iron-inefficient crops, demonstrating that only Fe-EDDHA was effective at preventing iron chlorosis in high pH soilless media.[5][8]
Experimental Protocols
Protocol 1: Preparation of a Hydroponic Nutrient Stock Solution with Fe-EDDHA
This protocol describes the preparation of a concentrated (100x) two-part (A and B) stock solution for a general-purpose hydroponic nutrient formulation.
Materials:
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Two opaque, sealable containers (e.g., 5-liter jugs), labeled "A" and "B"
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Accurate weighing scale
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Reverse osmosis (RO) or distilled water
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Fertilizer salts (e.g., Calcium Nitrate, Potassium Nitrate, Monopotassium Phosphate, Magnesium Sulfate)
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Fe-EDDHA (with a high percentage of ortho-ortho isomer)
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Other micronutrient chelates (e.g., Manganese-EDTA, Zinc-EDTA, Copper-EDTA)
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Boric acid and Ammonium molybdate
Procedure:
-
Prepare Stock Solution A: a. Fill the container labeled "A" with approximately 3 liters of RO water. b. Weigh and add the following salts one at a time, ensuring each is fully dissolved before adding the next:
- Calcium Nitrate
- Potassium Nitrate c. Weigh and dissolve the Fe-EDDHA. d. Add the other chelated micronutrients. e. Top up the container to the 5-liter mark with RO water and mix thoroughly.
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Prepare Stock Solution B: a. Fill the container labeled "B" with approximately 3 liters of RO water. b. Weigh and add the following salts one at a time, ensuring each is fully dissolved before adding the next:
- Monopotassium Phosphate
- Potassium Sulfate
- Magnesium Sulfate c. Weigh and dissolve the boric acid and ammonium molybdate. d. Top up the container to the 5-liter mark with RO water and mix thoroughly.
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Use and Storage: a. To prepare the final nutrient solution, add equal amounts of stock solution A and B to the final volume of water (e.g., 10 ml of each stock per 1 liter of water for a 1x strength solution). Never mix the concentrated A and B solutions directly. b. Store the stock solutions in a cool, dark place.
Protocol 2: Evaluating the Efficacy of Different Iron Chelates
This protocol outlines a basic experiment to compare the effectiveness of Fe-EDDHA, Fe-DTPA, and Fe-EDTA at a specific pH.
Materials:
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An iron-inefficient plant species (e.g., Petunia, Calibrachoa, or soybean).
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Inert soilless growing medium (e.g., perlite, rockwool, or a peat-based mix with adjusted pH).
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Hydroponic nutrient solutions prepared as in Protocol 1, but without any iron source.
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Stock solutions of Fe-EDDHA, Fe-DTPA, and Fe-EDTA.
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pH meter and calibration solutions.
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Chlorophyll meter (e.g., SPAD meter) or spectrophotometer for chlorophyll extraction.
Procedure:
-
Plant Establishment: Grow the chosen plant species in the soilless medium until they are established and have several sets of true leaves.
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Treatment Groups: Divide the plants into four treatment groups:
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Control (no iron)
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Fe-EDTA
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Fe-DTPA
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Fe-EDDHA
-
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Nutrient Solution Preparation: a. Prepare a batch of the base nutrient solution (without iron). b. Divide the solution into four batches, one for each treatment group. c. Add the respective iron chelate to each batch to achieve the desired final iron concentration (e.g., 2 ppm). d. Adjust the pH of all solutions to the desired experimental level (e.g., 7.5 to test stability under alkaline conditions).
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Application and Monitoring: a. Water the plants with their respective nutrient solutions regularly. b. Monitor the pH of the growing medium leachate weekly. c. Visually assess the plants for signs of chlorosis every few days. d. Measure the chlorophyll content of the youngest fully expanded leaves weekly using a chlorophyll meter or by performing a chlorophyll extraction and spectrophotometric analysis.
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Data Analysis: After a set experimental period (e.g., 4-6 weeks), compare the chlorophyll content and visual symptoms of chlorosis between the different treatment groups to determine the most effective iron chelate at the tested pH.
Visualizations
Caption: Strategy I iron uptake pathway in non-graminaceous plants.
Caption: Troubleshooting workflow for iron deficiency symptoms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. researchgate.net [researchgate.net]
- 5. hort [journals.ashs.org]
- 6. Frontiers | Local and systemic signaling of iron status and its interactions with homeostasis of other essential elements [frontiersin.org]
- 7. Zn and Mn o,p-EDDHA chelates for soybean nutrition in hydroponics in high pH conditions [escholarship.org]
- 8. Efficacy of Fe(o,o-EDDHA) and Fe(o,p-EDDHA) isomers in supplying Fe to strategy I plants differs in nutrient solution and calcareous soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Adjusting EDDHA Application Rates for Different Soil Types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the iron chelate EDDHA. The following information is intended to assist in optimizing experimental design and addressing common issues encountered when adjusting application rates for various soil types.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust this compound application rates for different soil types?
A1: Soil texture significantly impacts the efficacy and persistence of this compound.
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Sandy Soils: These coarse-textured soils have large pore spaces, leading to a higher potential for leaching. This compound may be washed out of the root zone more quickly, necessitating adjustments in application frequency or method to ensure continuous iron availability.
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Clay Soils: Fine-textured clay soils have a greater surface area and a higher density of negative charges. This can lead to increased adsorption of the this compound chelate to soil particles, particularly the less stable isomers, making it less available for plant uptake. Consequently, higher application rates may be required in clay soils to saturate binding sites and maintain an effective concentration in the soil solution. Research has shown that extractable iron from Fe-EDDHA application is higher in sandy loam soils compared to clay loam soils, highlighting the influence of soil texture on iron availability.
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Loamy Soils: These soils offer a balance between sandy and clay soils, generally providing good drainage and nutrient retention. Application rates for loamy soils are often considered a baseline from which to adjust for sandier or heavier clay soils.
Q2: How does soil pH affect the performance of this compound?
A2: this compound is specifically designed for use in alkaline and calcareous soils (pH > 7.0) where iron availability is typically low. In such high-pH environments, unchelated iron rapidly precipitates into forms that plants cannot absorb. This compound chelates protect the iron from precipitation, keeping it soluble and available for plant uptake. While this compound is effective across a wide pH range, its stability, particularly that of the most effective ortho-ortho isomer, is highest in neutral to high pH conditions.
Q3: I've applied this compound, but my plants still show signs of iron chlorosis. What could be the issue?
A3: Several factors could be at play:
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Incorrect Application Rate: The applied rate may be insufficient for your specific soil type. Clay soils, for instance, may require higher initial doses.
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Leaching in Sandy Soils: If you are working with very sandy soils, the this compound may have been leached below the root zone, especially with heavy irrigation. Consider split applications to provide a more consistent supply of iron.
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Soil Compaction: Compacted soils can limit root growth and access to nutrients, including the applied this compound.
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Presence of Competing Ions: High concentrations of other metal cations in the soil can sometimes compete with iron for uptake by the plant roots.
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This compound Isomer Composition: Commercial this compound products contain different ratios of isomers (e.g., ortho-ortho, ortho-para). The ortho-ortho isomer is the most stable and effective in high pH soils. Products with a lower percentage of this isomer may be less effective.
Q4: Can I use foliar application of this compound instead of soil application?
A4: Yes, foliar application is a viable option and can provide a rapid response to iron deficiency. It is particularly useful for quickly correcting symptoms while addressing the underlying soil issue. However, for long-term correction, soil application is generally recommended to build up a reservoir of available iron in the root zone. Some studies have shown that a combination of soil and foliar applications can be very effective.
Data Presentation: this compound Application Rate Adjustment
The following table provides suggested starting application rates for pot experiments and guidance on adjusting these rates based on soil texture. These are general recommendations and should be optimized for your specific experimental conditions.
| Soil Texture | Suggested Starting Rate (mg Fe per kg of soil) | Adjustment Factor | Rationale |
| Sandy | 2.5 - 5.0 | 0.75x | Lower cation exchange capacity and higher potential for leaching. Split applications may be more effective than a single high dose. |
| Loam | 5.0 - 10.0 | 1.0x | Considered the baseline due to balanced properties of drainage and retention. |
| Clay | 10.0 - 20.0 | 1.5x - 2.0x | Higher cation exchange capacity and surface area lead to greater adsorption of this compound. Higher rates are needed to ensure sufficient iron in the soil solution. |
Note: These rates are derived from various research studies and should be used as a starting point for optimization. The actual required rate will depend on the specific soil properties (pH, organic matter content), the plant species being studied, and the environmental conditions.
Experimental Protocols
Protocol for Determining Optimal this compound Application Rate in a Pot Experiment
This protocol outlines a method for determining the optimal soil application rate of this compound for a specific plant species and soil type.
1. Materials:
- Test soil (sandy, loam, or clay), sieved to remove large debris.
- Pots of a suitable size for the test plant (e.g., 5-10 L).
- Seeds or seedlings of the test plant.
- Fe-EDDHA product with a known percentage of chelated iron.
- Deionized water.
- Standard fertilizers for other essential nutrients.
- Equipment for measuring plant growth parameters (e.g., balance, chlorophyll meter).
- Soil testing kit or access to a soil analysis laboratory.
2. Experimental Design:
- Establish a minimum of five treatment groups, including a negative control (no this compound) and at least four increasing concentrations of this compound. The concentrations should be based on the suggested starting rates in the table above.
- For example, for a loam soil, you might test: 0, 5, 10, 15, and 20 mg Fe/kg soil.
- Each treatment group should have a sufficient number of replicates (e.g., 4-6 pots) for statistical validity.
- Arrange the pots in a randomized complete block design to minimize the effects of environmental variations.
3. Procedure:
- Soil Preparation: Homogenize the sieved soil. If necessary, apply a basal fertilizer mix (excluding iron) to all pots to ensure other nutrients are not limiting. Fill each pot with a pre-determined weight of soil.
- This compound Application:
- Calculate the total amount of Fe-EDDHA product needed for each pot based on the desired mg Fe/kg soil.
- Dissolve the calculated amount of Fe-EDDHA in a standard volume of deionized water for each pot.
- Apply the this compound solution evenly to the soil surface of each pot. The negative control group should receive the same volume of deionized water without this compound.
- Allow the pots to equilibrate for 24 hours.
- Planting: Sow a predetermined number of seeds or transplant one healthy seedling into each pot.
- Growth and Maintenance: Grow the plants under controlled environmental conditions (light, temperature, humidity). Water the plants as needed, ensuring consistent moisture levels across all treatments.
- Data Collection: At regular intervals (e.g., weekly), and at the end of the experiment, collect data on various parameters, such as:
- Plant height.
- Leaf chlorophyll content (using a SPAD meter).
- Visual assessment of chlorosis.
- Shoot and root dry biomass.
- Iron concentration in plant tissues (requires laboratory analysis).
4. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound application rates on plant growth and iron uptake.
- Identify the optimal application rate that results in the best plant performance without any signs of toxicity.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing iron chlorosis after this compound application.
Caption: Influence of soil properties on this compound availability and application rate decisions.
Technical Support Center: Troubleshooting Poor Plant Response to EDDHA Fertilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with EDDHA fertilization in their plant-based experiments.
Frequently Asked Questions (FAQs)
1. My plants are showing signs of iron chlorosis (yellowing leaves with green veins) even after applying this compound-Fe. What are the possible causes?
Several factors can lead to a poor plant response to this compound fertilization. The primary reasons to investigate are:
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Incorrect Soil or Substrate pH: this compound chelates are most effective within a specific pH range. While more stable at high pH than other chelates like EDTA and DTPA, its effectiveness can still be compromised under extreme pH conditions.[1]
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Suboptimal this compound Isomer Composition: Commercial this compound products contain different isomers, primarily ortho-ortho and ortho-para. The ortho-ortho isomer is significantly more stable and effective at keeping iron available to the plant, especially in calcareous and high pH soils.[2][3] A product with a low percentage of the ortho-ortho isomer may not be effective.
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Antagonistic Nutrient Interactions: High concentrations of other nutrients, particularly phosphorus, can interfere with iron uptake and utilization within the plant, even when sufficient iron is supplied to the roots.[4][5] High levels of calcium carbonate in the soil can also hinder iron availability.
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Poor Soil Conditions: Compacted or waterlogged soils can lead to poor root health and reduced nutrient uptake capacity.[1]
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Incorrect Application Method or Rate: The method of application (soil drench, foliar spray, fertigation) and the concentration of the this compound-Fe solution are critical for efficacy.[6]
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Plant Species and Genotype: Different plant species and even different cultivars within a species have varying efficiencies in iron uptake and metabolism.
2. How can I diagnose the cause of the poor response to this compound fertilization?
A systematic approach is crucial for accurate diagnosis. We recommend the following experimental workflow:
Troubleshooting Workflow for Poor this compound Response
Caption: A logical workflow for diagnosing poor plant response to this compound fertilization.
3. What is the optimal pH for this compound-Fe efficacy?
This compound is known for its high stability over a wide pH range, making it superior to other chelates in alkaline conditions. However, its stability is not absolute and can be influenced by the specific isomer.
| Chelate Type | Optimal pH Range for Stability |
| Fe-EDTA | 4.0 - 6.0 |
| Fe-DTPA | 4.0 - 7.0 |
| Fe-EDDHA | 4.0 - 9.0 |
Data compiled from various sources.
4. How important is the ortho-ortho isomer of this compound?
The positional isomer of the this compound molecule is critical for its effectiveness. The ortho-ortho isomer forms a more stable complex with iron, protecting it from precipitation at high pH. The ortho-para isomer is less stable and therefore less effective in calcareous soils.[2][3] When selecting an this compound-Fe product, the percentage of the ortho-ortho isomer is a key indicator of its quality and potential efficacy.
| This compound Isomer | Efficacy in Calcareous Soil (pH ~8.4) | Efficacy in Nutrient Solution (pH ~6.0) |
| o,o-EDDHA | High | High |
| o,p-EDDHA | Low | High |
Data adapted from Rojas et al. (2008).[2][3]
5. Can high levels of phosphorus in my growth medium interfere with iron uptake?
Yes, high concentrations of phosphate can induce iron deficiency, a phenomenon known as phosphate-iron antagonism.[4][5] Excess phosphate can lead to the precipitation of iron phosphates either in the growth medium or within the plant's vascular tissue, rendering the iron unavailable for metabolic processes.[4] This can occur even when adequate levels of chelated iron are supplied. Therefore, it is essential to maintain a balanced nutrient solution.
Experimental Protocols
Protocol 1: Determination of Soil/Substrate pH using 0.01 M Calcium Chloride (CaCl2)
This method provides a more stable pH reading than using deionized water alone, as the CaCl2 helps to displace hydrogen ions from the soil colloid surfaces.
Materials:
-
pH meter with a glass electrode
-
Standard buffer solutions (pH 4.0 and 7.0)
-
0.01 M CaCl2 solution (dissolve 1.47 g of CaCl2·2H2O in 1 L of deionized water)
-
Beakers or sample tubes
-
Stirring rod
-
Balance
Procedure:
-
Calibrate the pH meter: Follow the manufacturer's instructions for a two-point calibration using the pH 4.0 and 7.0 standard buffers.
-
Prepare the soil suspension:
-
Weigh 10.0 g of air-dried soil or substrate into a beaker.
-
Add 20 mL of the 0.01 M CaCl2 solution (a 1:2 soil-to-solution ratio).[7]
-
-
Equilibrate the sample:
-
Stir the suspension thoroughly with a clean stirring rod for 30 seconds.[7]
-
Let the suspension stand for at least 30 minutes to allow the particles to settle and the pH to stabilize.
-
-
Measure the pH:
-
Carefully place the calibrated pH electrode into the supernatant (the clear liquid above the settled soil). Ensure the electrode bulb is fully submerged but not in the sediment.
-
Allow the reading to stabilize before recording the pH value.[7]
-
-
Cleaning: Rinse the electrode thoroughly with deionized water and blot dry with a lint-free tissue before proceeding to the next sample.
Protocol 2: Quantification of Leaf Chlorophyll Content
A decrease in chlorophyll content is a direct indicator of iron chlorosis. This protocol uses spectrophotometry to quantify chlorophyll a and chlorophyll b.
Materials:
-
Spectrophotometer
-
80% (v/v) acetone
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
-
Cuvettes
-
Fresh leaf tissue
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh leaf tissue, avoiding major veins.
-
Place the tissue in a chilled mortar and pestle with a small amount of 80% acetone.
-
-
Extraction:
-
Grind the tissue until it is a homogenous paste.
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with 80% acetone and add the rinsing to the centrifuge tube. Bring the final volume to 10 mL.
-
-
Clarification:
-
Centrifuge the extract at 3000 x g for 10 minutes to pellet the cell debris.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Use 80% acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the extract at 663 nm and 645 nm.
-
-
Calculation:
-
Use the following equations (Arnon, 1949) to calculate the chlorophyll concentrations in µg/mL:
-
Chlorophyll a (µg/mL) = (12.7 * A663) - (2.69 * A645)
-
Chlorophyll b (µg/mL) = (22.9 * A645) - (4.68 * A663)
-
Total Chlorophyll (µg/mL) = (20.2 * A645) + (8.02 * A663)
-
-
Express the results on a fresh weight basis (e.g., mg chlorophyll per g of leaf tissue).
-
Protocol 3: Determination of Total Iron in Plant Tissue
This protocol involves the acid digestion of dried plant material followed by analysis using Atomic Absorption Spectroscopy (AAS).
Materials:
-
Atomic Absorption Spectrophotometer with an iron hollow cathode lamp
-
Drying oven
-
Analytical balance
-
Digestion block or hot plate
-
Digestion tubes
-
Concentrated nitric acid (HNO3)
-
30% Hydrogen peroxide (H2O2)
-
Iron standard solutions
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Harvest leaf tissue and wash thoroughly with deionized water to remove any surface contamination.
-
Dry the tissue in an oven at 70°C to a constant weight.
-
Grind the dried tissue to a fine powder.
-
-
Acid Digestion:
-
Accurately weigh approximately 0.5 g of the dried plant powder into a digestion tube.
-
In a fume hood, add 5 mL of concentrated nitric acid. Let it stand overnight.
-
Heat the samples on a digestion block at 125°C for 4 hours.
-
Allow the samples to cool, then add 2 mL of 30% hydrogen peroxide.
-
Return the samples to the digestion block and heat until the digest is clear and colorless.
-
-
Sample Dilution:
-
After cooling, dilute the digest to a final volume of 50 mL with deionized water in a volumetric flask.
-
-
AAS Analysis:
-
Calibrate the AAS instrument using a series of iron standard solutions of known concentrations.
-
Aspirate the digested plant samples into the AAS and record the absorbance readings.
-
-
Calculation:
-
Determine the iron concentration in the samples by comparing their absorbance to the calibration curve.
-
Calculate the total iron content in the original plant tissue, typically expressed as parts per million (ppm) or mg/kg on a dry weight basis.
-
| Plant Status | Typical Leaf Iron Concentration (ppm, dry weight) |
| Deficient | < 50 |
| Sufficient | 50 - 250 |
| Toxic | > 500 |
General guidelines; optimal ranges can vary by plant species.[1]
Signaling Pathways and Mechanisms
Iron Uptake in Dicotyledonous Plants (Strategy I)
Dicotyledonous plants like Arabidopsis thaliana utilize a "Strategy I" response to iron deficiency. This involves acidification of the rhizosphere, reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and transport of Fe²⁺ into the root cells.
Simplified Iron Uptake Pathway in Arabidopsis
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. Efficacy of Fe(o,o-EDDHA) and Fe(o,p-EDDHA) isomers in supplying Fe to strategy I plants differs in nutrient solution and calcareous soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroponic Nutrient Availability : What “Pushing Out an Element” Really Means - Science in Hydroponics [scienceinhydroponics.com]
- 5. High P or low P? The mystery of phosphorus in hydroponic culture – Science in Hydroponics [scienceinhydroponics.com]
- 6. This compound Fe Powder - agriculture fertilizer/Organic Fertilizer/k3 edta/nitrogen fertilizer [jlfert.com]
- 7. static1.squarespace.com [static1.squarespace.com]
Validation & Comparative
A Comparative Guide to EDDHA and EDTA for Heavy Metal Soil Remediation
For Researchers, Scientists, and Drug Development Professionals
The remediation of heavy metal-contaminated soil is a critical environmental challenge. Among the various techniques, chelate-assisted soil washing and phytoremediation have garnered significant attention. This guide provides an objective comparison of two prominent chelating agents, ethylenediaminetetraacetic acid (EDTA) and ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA), for the remediation of heavy metal-contaminated soils. This comparison is based on available experimental data on their performance, with a focus on their application in soil washing and enhancing phytoextraction.
Performance Comparison: this compound vs. EDTA
EDTA is a well-established and extensively studied chelating agent for heavy metal remediation. It forms stable, water-soluble complexes with a wide range of divalent and trivalent heavy metal ions, facilitating their removal from the soil matrix.[1] Experimental data consistently demonstrates EDTA's high efficiency in extracting heavy metals such as lead (Pb), cadmium (Cd), zinc (Zn), and copper (Cu) from contaminated soils.[2][3]
This compound is primarily known in agriculture as a highly effective iron chelate, especially in alkaline soils where it remains stable over a wide pH range (pH 7-11).[4][5] This high stability is attributed to its strong binding capacity.[4] While its primary application has been in correcting iron deficiencies in plants, its potential for remediating other heavy metals is an area of growing interest. However, there is a notable lack of extensive, direct comparative studies of this compound against EDTA for a broad spectrum of heavy metals beyond iron. Some studies suggest that this compound can also chelate other metals like zinc and copper.[4][6]
The primary advantage of this compound lies in its superior stability in alkaline conditions, a common characteristic of many contaminated industrial sites.[7] EDTA's effectiveness, on the other hand, tends to decrease in highly alkaline soils.[4]
Quantitative Data on Heavy Metal Extraction
The following tables summarize the quantitative data from various studies on the heavy metal extraction efficiency of EDTA. Due to the limited availability of direct comparative data for this compound for a wide range of heavy metals, a similar comprehensive table for this compound cannot be provided at this time.
Table 1: EDTA Extraction Efficiency for Lead (Pb) from Contaminated Soil
| EDTA Concentration | Soil Type | pH | Contact Time | Pb Removal Efficiency (%) | Reference |
| 0.1 M | Sandy Loam | 4.46 | 2 hours | 100 | [8] |
| 0.01 M | Sandy Loam | 4.53 | 2 hours | >90 | [8] |
| 0.005 M | Sandy Loam | 4.7 | 2 hours | ~55 | [8] |
| 0.1 N - 0.2 N | Not Specified | Not Specified | 72 hours | 77 (average) | [9] |
Table 2: EDTA Extraction Efficiency for Cadmium (Cd) from Contaminated Soil
| EDTA Concentration | Soil Type | pH | Contact Time | Cd Removal Efficiency (%) | Reference |
| 0.1 M | Sandy Loam | 4.46 | 2 hours | 79.3 | [8] |
| 0.01 M | Sandy Loam | 4.53 | 2 hours | ~70 | [8] |
| 0.005 M | Sandy Loam | 4.7 | 2 hours | ~60 | [8] |
| 1.5 mg/kg | Not Specified | Not Specified | Not Specified | Increased plant uptake by 94.42% |
Table 3: EDTA Extraction Efficiency for Zinc (Zn) from Contaminated Soil
| EDTA Concentration | Soil Type | pH | Contact Time | Zn Removal Efficiency (%) | Reference |
| 0.1 M | Sandy Loam | 4.46 | 2 hours | 84.7 | [8] |
| 0.01 M | Sandy Loam | 4.53 | 2 hours | ~80 | [8] |
| 0.005 M | Sandy Loam | 4.7 | 2 hours | ~75 | [8] |
Table 4: Stability Constants (Log K) of this compound and EDTA with Various Metal Ions
| Metal Ion | This compound (Log K) | EDTA (Log K) |
| Fe(III) | 35.40 | 26.50 |
| Cu(II) | Not readily available | 18.80 |
| Zn(II) | Not readily available | 16.50 |
| Pb(II) | Not readily available | 18.04 |
| Ca(II) | 8.20 | 11.61 |
| Mg(II) | 9.00 | 9.83 |
Source: Adapted from Lindsay, 1979.[10] A higher Log K value indicates a more stable complex. Data for this compound with heavy metals other than iron is limited in readily available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for heavy metal extraction from soil using chelating agents, based on published studies.
Soil Washing Protocol (Batch Extraction)
-
Soil Preparation: Air-dry the contaminated soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Chelating Agent Solution Preparation: Prepare aqueous solutions of the desired chelating agent (e.g., EDTA) at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M). Adjust the pH of the solutions if required by the experimental design using NaOH or HCl.
-
Extraction Procedure:
-
Weigh a specific amount of the prepared soil (e.g., 5 g) into a centrifuge tube.
-
Add a specific volume of the chelating agent solution to achieve a desired liquid-to-solid ratio (e.g., 10:1 mL/g).
-
Seal the tubes and shake them for a predetermined contact time (e.g., 2, 6, 24 hours) at a constant speed (e.g., 200 rpm) using a mechanical shaker.
-
-
Phase Separation: After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 20 minutes) to separate the supernatant from the soil residue.
-
Analysis:
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the concentration of the target heavy metals in the filtered supernatant using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS).
-
The extraction efficiency is calculated as the percentage of the metal extracted into the solution relative to the total initial metal concentration in the soil.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chelating Agent For Iron & Copper & Soil | EDTA In Food Applications [thinkdochemicals.com]
- 5. Understanding this compound Iron Chelate and Its Benefits for Plant Nutrition and Soil Health [hhfertilizer.com]
- 6. solverchem.com [solverchem.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. agvise.com [agvise.com]
EDDHA vs. DTPA: A Comparative Guide to Iron Chelation in Alkaline Conditions
For Researchers, Scientists, and Drug Development Professionals
Iron, a critical micronutrient, often becomes sparingly soluble and thus unavailable for biological systems and chemical processes in alkaline environments. Chelating agents are employed to sequester iron ions, maintaining their solubility and availability. This guide provides an objective comparison of two common iron chelators, ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) and diethylenetriaminepentaacetic acid (DTPA), with a focus on their performance under alkaline conditions.
Performance Comparison: Stability and Efficacy
The primary measure of a chelator's effectiveness is its ability to bind and maintain the metal ion in a soluble form, which is quantified by its stability constant (Log K). A higher Log K value indicates a stronger bond between the chelator and the iron ion. However, the stability of these chelates is highly dependent on the pH of the medium. In alkaline conditions, hydroxide ions (OH-) compete with the chelator for the iron ion, potentially leading to the precipitation of insoluble iron hydroxides. Therefore, the conditional stability constant (Log K'), which accounts for pH, is a more accurate indicator of performance in specific environments.
Key Findings:
-
Superior Stability of this compound in Alkaline pH: Fe-EDDHA consistently demonstrates significantly higher stability than Fe-DTPA in alkaline conditions. Fe-EDDHA remains effective in maintaining iron solubility up to a pH of 9.0 and beyond, while the efficacy of Fe-DTPA diminishes significantly above pH 7.5.[1]
-
Impact on Iron Availability for Plants: In agricultural and horticultural applications, the choice of chelator directly impacts iron nutrition in plants grown in alkaline soils or hydroponic systems. Studies have shown that the use of Fe-EDDHA leads to better prevention of iron chlorosis (yellowing of leaves due to iron deficiency) and improved plant growth in high pH media compared to Fe-DTPA.[1] At pH levels above 7.2, only Fe-EDDHA was found to be effective in preventing chlorosis in certain plant species.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing Fe-EDDHA and Fe-DTPA.
| Parameter | Fe-EDDHA | Fe-DTPA | Reference |
| Formation Constant (Log K) | 35.40 | 29.19 | |
| Effective pH Range | 4.0 - 9.0+ | 4.0 - 7.5 | [1] |
| Conditional Stability at pH 8.0 (Estimated) | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of chelator performance. Below are outlines of key experimental protocols.
Determination of Chelate Stability by Potentiometric Titration
This method is used to determine the stability constant of a metal-chelate complex.
Principle: A solution of the chelating agent is titrated with a standard solution of a strong base in the presence and absence of the metal ion (Fe³⁺). The pH of the solution is monitored throughout the titration. The difference in the titration curves is used to calculate the stability constant.
Materials:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
This compound and DTPA ligands
-
Ferric chloride (FeCl₃) solution
-
Potassium chloride (KCl) or potassium nitrate (KNO₃) solution (to maintain constant ionic strength)
Procedure:
-
Solution Preparation:
-
Prepare a solution of the chelating agent (this compound or DTPA) of known concentration.
-
Prepare a solution of ferric chloride of known concentration.
-
Prepare a solution of KCl or KNO₃ to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration without Metal Ion:
-
Pipette a known volume of the chelating agent solution into a beaker.
-
Add the ionic strength adjuster.
-
Titrate with the standardized KOH solution, recording the pH after each addition of titrant.
-
-
Titration with Metal Ion:
-
Pipette the same volume of the chelating agent solution into another beaker.
-
Add a known volume of the ferric chloride solution to achieve a desired ligand-to-metal ratio (e.g., 1:1 or 2:1).
-
Add the ionic strength adjuster.
-
Titrate with the standardized KOH solution, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added for both titrations.
-
Use appropriate software (e.g., Hyperquad) or manual calculations based on the principles of complexometric titrations to determine the stability constant (Log K).
-
Hydroponic Experiment to Compare Iron Uptake
This experiment evaluates the effectiveness of this compound and DTPA in providing iron to plants in an alkaline nutrient solution.
Materials:
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Plant species sensitive to iron deficiency (e.g., soybean, petunia)
-
Nutrient stock solutions (macronutrients and micronutrients, excluding iron)
-
Fe-EDDHA and Fe-DTPA stock solutions
-
pH meter and pH adjustment solutions (e.g., KOH and H₂SO₄)
-
SPAD meter for chlorophyll measurement
-
Atomic Absorption Spectrometer (AAS) for iron analysis
Procedure:
-
Plant Culture:
-
Germinate seeds and grow seedlings in a standard, iron-sufficient nutrient solution until they are established.
-
-
Experimental Setup:
-
Prepare a basal nutrient solution without iron.
-
Divide the hydroponic systems into treatment groups:
-
Control (no added iron)
-
Fe-DTPA treatment
-
Fe-EDDHA treatment
-
-
Add the respective iron chelates to the nutrient solutions to achieve the desired iron concentration (e.g., 2 mg/L).
-
Adjust the pH of the nutrient solutions to the desired alkaline level (e.g., pH 8.0) and maintain it throughout the experiment.
-
-
Data Collection:
-
Monitor the plants regularly for visual symptoms of iron chlorosis.
-
Measure the chlorophyll content of the leaves at regular intervals using a SPAD meter.
-
At the end of the experiment, harvest the plants and separate them into roots and shoots.
-
Dry the plant material to a constant weight.
-
-
Iron Analysis:
-
Digest the dried plant material using a suitable acid digestion method.
-
Determine the iron concentration in the digested samples using an Atomic Absorption Spectrometer.
-
-
Data Analysis:
-
Compare the chlorophyll content, plant biomass (dry weight), and tissue iron concentrations between the different treatment groups.
-
Visualizations
Chemical Structures
References
A Comparative Analysis of o,o-EDDHA and o,p-EDDHA in Plant Iron Nutrition
Introduction
Iron (Fe) is an essential micronutrient for plant growth and development, playing a critical role in chlorophyll synthesis, respiration, and various enzymatic reactions. However, in many agricultural soils, particularly those with high pH (calcareous soils), iron availability to plants is limited due to the low solubility of iron oxides. To counteract this, synthetic iron chelates are widely used in agriculture to provide plants with a soluble and available form of iron. Among the most effective iron chelates is ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA).
Commercial this compound is a mixture of positional isomers, primarily ortho,ortho-EDDHA (o,o-EDDHA) and ortho,para-EDDHA (o,p-EDDHA). The position of the hydroxyl groups on the phenyl rings relative to the ethylenediamine bridge defines the isomer and significantly influences its stability and efficacy as an iron fertilizer. This guide provides a detailed comparison of the efficacy of o,o-EDDHA and o,p-EDDHA in plant nutrition, supported by experimental data and methodologies.
Isomer Characteristics and Stability
The key difference between o,o-EDDHA and o,p-EDDHA lies in their molecular structure, which dictates their ability to chelate and protect the iron ion.
-
o,o-EDDHA: In this isomer, the hydroxyl groups are in the ortho position on both phenyl rings. This configuration allows for the formation of a highly stable, hexadentate complex with Fe³⁺, effectively protecting it from precipitation at high pH.[1] This high stability ensures a long-lasting and gradual release of iron to the plant roots.[1]
-
o,p-EDDHA: Here, one hydroxyl group is in the ortho position and the other is in the para position. This results in a less stable, pentadentate complex with Fe³⁺.[1] While this lower stability makes it more susceptible to degradation in the soil, it also allows for a faster, more immediate release of iron to the plant.[1]
The stability of these isomers is highly pH-dependent. In acidic to neutral conditions, both isomers can be effective. However, in alkaline soils (pH > 7), the superior stability of o,o-EDDHA becomes crucial for maintaining iron in a soluble, plant-available form.[1]
Comparative Efficacy in Plant Nutrition
The differential stability of o,o-EDDHA and o,p-EDDHA directly impacts their performance as iron fertilizers under different growing conditions.
Nutrient Solution (Hydroponics)
In controlled nutrient solutions with a slightly acidic to neutral pH (around 6.0), both o,o-EDDHA and o,p-EDDHA have been shown to be effective in supplying iron to plants.[2][3] In this environment, the lower pH reduces the risk of iron precipitation, and both isomers can readily provide iron to the root surface for uptake.
Calcareous Soil
In high pH calcareous soils (pH around 8.4), the efficacy of the two isomers diverges significantly. Experimental evidence has demonstrated that o,o-EDDHA is far more effective at preventing and correcting iron chlorosis in these challenging conditions.[2][3] The high stability of the o,o-EDDHA chelate prevents the iron from precipitating as insoluble hydroxides, keeping it available for plant uptake over a longer period. In contrast, the less stable o,p-EDDHA is more prone to degradation in calcareous soils, leading to a rapid loss of available iron.[3]
Quantitative Data from a Comparative Study
A key study by Rojas et al. (2008) utilized a stable iron isotope (⁵⁷Fe) as a tracer to compare the efficacy of o,o-EDDHA and o,p-EDDHA in supplying iron to Strategy I plants (tomato and peach). The results highlighted the superior performance of o,o-EDDHA in calcareous soil.
Table 1: Summary of Findings from Rojas et al. (2008)
| Growth Condition | Iron Chelate | Efficacy in Supplying Iron to Plants |
| Nutrient Solution (pH ≈ 6.0) | o,o-EDDHA | Effective |
| o,p-EDDHA | Effective | |
| Calcareous Soil (pH ≈ 8.4) | o,o-EDDHA | Effective |
| o,p-EDDHA | Ineffective |
Data is a qualitative summary based on the published abstract of Rojas et al. (2008).[2][3]
Experimental Protocols
Below is a generalized experimental protocol for comparing the efficacy of iron chelates, based on common methodologies in plant nutrition research.
Objective: To compare the efficacy of o,o-EDDHA and o,p-EDDHA in supplying iron to a Strategy I plant species (e.g., soybean, tomato) under both hydroponic and simulated calcareous soil conditions.
Materials:
-
Seeds of a Strategy I plant species.
-
Purified o,o-EDDHA and o,p-EDDHA.
-
A nutrient solution formulation (e.g., Hoagland solution) without iron.
-
For the soil experiment: a calcareous soil or a sand-calcium carbonate mixture.
-
Growth chambers or greenhouse with controlled light, temperature, and humidity.
-
Spectrophotometer for chlorophyll analysis (or a SPAD meter).
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for iron analysis.
Experimental Design:
-
Plant Germination and Pre-culture: Germinate seeds in an iron-sufficient medium. Once seedlings are established, transfer them to a complete nutrient solution for a period of uniform growth.
-
Iron Deficiency Induction: To ensure plants are responsive to the iron treatments, transfer them to an iron-free nutrient solution until the first signs of iron chlorosis (yellowing of new leaves) appear.
-
Treatments: Divide the chlorotic plants into groups for the different treatments:
-
Hydroponic Experiment:
-
Control (-Fe): No iron added.
-
o,o-EDDHA: Nutrient solution with a specific concentration of iron supplied as o,o-EDDHA.
-
o,p-EDDHA: Nutrient solution with the same concentration of iron supplied as o,p-EDDHA.
-
-
Calcareous Soil Experiment:
-
Control (-Fe): Plants in calcareous soil with no added iron.
-
o,o-EDDHA: Plants in calcareous soil with a specific amount of o,o-EDDHA applied.
-
o,p-EDDHA: Plants in calcareous soil with the same amount of o,p-EDDHA applied.
-
-
-
Data Collection (at regular intervals):
-
Chlorophyll Content: Measure the chlorophyll content of the youngest fully expanded leaves using a spectrophotometer (after extraction) or a non-destructive SPAD meter.
-
Biomass: At the end of the experiment, harvest the plants and separate them into roots and shoots. Determine the fresh and dry weight.
-
Iron Content: Analyze the iron concentration in the dried root and shoot tissues using AAS or ICP-MS.
-
Experimental Workflow Diagram
Experimental workflow for comparing o,o-EDDHA and o,p-EDDHA efficacy.
Plant Iron Uptake Signaling Pathway (Strategy I)
Dicotyledonous and non-graminaceous monocotyledonous plants utilize "Strategy I" for iron uptake from the soil. This process involves a series of steps at the root surface to acquire iron from the rhizosphere. The stability of the iron chelate directly influences the efficiency of this pathway.
Strategy I iron uptake pathway for this compound isomers.
In the Strategy I pathway, the plant root actively acidifies the rhizosphere and then reduces Fe(III) to the more soluble Fe(II) at the root surface by the enzyme ferric chelate reductase (FRO2). The resulting Fe(II) is then transported into the root cells by the iron-regulated transporter 1 (IRT1).
-
With o,o-EDDHA: The high stability of this chelate ensures that a steady supply of Fe(III) is maintained at the root surface, allowing for a sustained and efficient uptake process.
-
With o,p-EDDHA: The lower stability can lead to a more rapid initial release of Fe(III) for reduction. However, in high pH soils, the chelate may degrade before reaching the root, or the released iron may precipitate, rendering it unavailable for uptake.
Conclusion
The selection of an appropriate iron chelate is critical for effective iron nutrition in plants, particularly in alkaline and calcareous soils. While both o,o-EDDHA and o,p-EDDHA can be effective in hydroponic systems, the superior stability of o,o-EDDHA makes it the more reliable and efficacious choice for soil applications, especially in high pH environments. Its ability to protect iron from precipitation ensures a sustained availability of this essential micronutrient to the plant roots, leading to improved chlorophyll synthesis, healthier growth, and better crop yields. For researchers and professionals in drug development and plant science, understanding the structural and chemical differences between these isomers is key to optimizing plant nutrition strategies and developing more effective agricultural products.
References
A Comparative Analysis of Synthetic and Biodegradable Chelating Agents in Scientific Research and Drug Development
For researchers, scientists, and drug development professionals, the choice of chelating agent is a critical decision that can impact experimental outcomes, environmental footprint, and the therapeutic efficacy of drug formulations. This guide provides an objective comparison of synthetic and biodegradable chelating agents, supported by performance data and detailed experimental protocols.
The primary function of a chelating agent is to form stable, water-soluble complexes with metal ions, thereby controlling their reactivity. While synthetic agents like Ethylenediaminetetraacetic acid (EDTA) have long been the standard due to their high efficiency, their poor biodegradability and persistence in the environment have raised significant concerns.[1][2][3] This has led to the development and increasing adoption of biodegradable alternatives such as [S,S]-ethylenediaminedisuccinic acid (EDDS), L-glutamic acid N,N-diacetic acid (GLDA), and methylglycinediacetic acid (MGDA).[4][5] This guide delves into a comparative analysis of their performance, backed by quantitative data.
Performance Comparison: Synthetic vs. Biodegradable Chelating Agents
The efficacy of a chelating agent is determined by its ability to bind to specific metal ions (chelation capacity) and the stability of the resulting complex (stability constant). Biodegradability is a crucial factor for environmental and toxicological considerations.
| Chelating Agent | Type | Chelation Capacity (mg CaCO₃/g agent) | Stability Constants (log K) | Biodegradability (OECD 301) |
| EDTA | Synthetic | 103[6] | Cu²⁺: 18.8, Fe³⁺: 25.1, Ca²⁺: 10.7[6] | Poor[1][2] |
| EDDS | Biodegradable | - | Cu²⁺: 13.1, Fe³⁺: 15.2, Ca²⁺: 5.2[6] | Excellent (99% in 28 days)[4][7] |
| GLDA | Biodegradable | 134[6] | Cu²⁺: 13.1, Fe³⁺: 11.7, Ca²⁺: 6.4[6] | Good (>60% in 28 days)[5][8] |
| MGDA | Biodegradable | 147[6] | Cu²⁺: 13.9, Fe³⁺: 16.5, Ca²⁺: 7.0[6] | Good (>68%)[4] |
Data sourced from multiple studies and compiled for comparative purposes.[4][5][6][7][8]
As the data indicates, while EDTA often exhibits higher stability constants, particularly for iron (Fe³⁺), biodegradable alternatives like MGDA and GLDA demonstrate competitive chelation capacities for calcium carbonate (CaCO₃).[6] Notably, EDDS shows exceptional biodegradability.[4][7] The choice of agent will therefore depend on the specific application, the target metal ion, and the environmental considerations of the research or product. For instance, in applications where rapid biodegradation is paramount, EDDS presents a compelling option. Conversely, for applications requiring the strongest possible chelation of iron, EDTA may still be preferred, albeit with environmental drawbacks.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for two key experiments used to evaluate chelating agents.
Protocol 1: Determination of Chelation Capacity by Complexometric Titration
This method is used to quantify the amount of a specific metal ion that a chelating agent can bind.
Materials:
-
Chelating agent solution of known concentration
-
Standardized solution of the metal ion of interest (e.g., Calcium Chloride, CaCl₂)
-
pH buffer solution (to maintain a constant pH at which the complex formation is optimal, e.g., pH 10 for calcium)
-
Metallochromic indicator (e.g., Eriochrome Black T for calcium)
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Pipette a known volume of the metal ion solution into a conical flask.
-
Add a sufficient amount of the pH buffer to maintain the desired pH.
-
Add a few drops of the metallochromic indicator. The solution will turn a color indicating the presence of free metal ions (e.g., wine red for calcium with Eriochrome Black T).[9]
-
Titrate the solution with the chelating agent solution from the burette while continuously stirring.
-
The endpoint is reached when the color of the solution changes, indicating that all free metal ions have been complexed by the chelating agent (e.g., from wine red to blue for calcium with Eriochrome Black T).[9][10]
-
Record the volume of the chelating agent solution used.
-
Calculate the chelation capacity using the stoichiometry of the complex formation reaction.
Protocol 2: Assessment of Ready Biodegradability (OECD 301D - Closed Bottle Test)
This test evaluates the biodegradability of a substance by measuring the consumption of oxygen by microorganisms in a closed, aqueous medium.
Materials:
-
Test substance (chelating agent)
-
Mineral medium (containing essential mineral salts for microorganisms)
-
Inoculum (activated sludge from a wastewater treatment plant)
-
A series of airtight glass bottles
-
Oxygen meter or Winkler titration apparatus
-
Incubator set at a constant temperature (e.g., 20-25°C)
Procedure:
-
Prepare a solution of the test substance in the mineral medium at a known concentration.
-
Inoculate the solution with a small amount of activated sludge.
-
Fill the test bottles completely with the inoculated solution, ensuring no air bubbles are trapped.
-
Prepare control bottles containing only the mineral medium and inoculum (blank) and bottles with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test.
-
Seal the bottles and incubate them in the dark at a constant temperature for 28 days.[4][7]
-
Periodically measure the dissolved oxygen concentration in the bottles.
-
The amount of oxygen consumed by the microorganisms to degrade the test substance is calculated by subtracting the oxygen consumption in the blank control.
-
The percentage of biodegradation is determined by comparing the measured biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD) of the substance.[11]
Visualizing Mechanisms and Workflows
Understanding the underlying processes of chelation is crucial for its effective application. The following diagrams, generated using Graphviz, illustrate key concepts.
The diagram above illustrates the fundamental mechanism of heavy metal detoxification using chelating agents. The chelator binds to the toxic heavy metal ion within the biological system, forming a stable and less toxic complex that can be more easily excreted from the body, typically via the kidneys.[12]
This workflow demonstrates the process of induced phytoremediation, an environmental cleanup technique. A biodegradable chelating agent is applied to contaminated soil to increase the mobility and bioavailability of heavy metals.[13] Hyperaccumulator plants, such as the common sunflower (Helianthus annuus), can then more readily absorb these metals through their roots and translocate them to their shoots and leaves.[14] Subsequent harvesting and disposal of the plant biomass effectively removes the heavy metals from the soil.
References
- 1. Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylenediaminetetraacetic acid: Application, toxicity and environmental fate_Chemicalbook [chemicalbook.com]
- 3. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 12. Heavy Metal Detox - Life Extension [lifeextension.com]
- 13. Detoxifying the heavy metals: a multipronged study of tolerance strategies against heavy metals toxicity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common sunflower - Wikipedia [en.wikipedia.org]
Navigating the Matrix: A Comparative Guide to HPLC Methods for EDDHA Analysis in Plant Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) in plant tissues is crucial for understanding iron uptake, translocation, and metabolism. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for this compound analysis, presenting detailed experimental protocols and performance data to aid in methodological selection and implementation.
The presence of this compound, a synthetic iron chelator, in plant tissues is indicative of the plant's absorption of chelated iron fertilizers. Validated and sensitive analytical methods are paramount for elucidating the efficacy of such fertilizers and their subsequent biological fate within the plant. This guide focuses on two primary HPLC-based approaches: a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method and a prospective Ion-Pair HPLC with Ultraviolet (UV) detection method.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method stands as a robust and highly sensitive approach for the determination of this compound in complex plant matrices. Its high selectivity, offered by mass spectrometric detection, allows for accurate quantification even at the low concentrations typically found in plant tissues.
Experimental Protocol
1. Sample Preparation (Extraction)
-
Homogenization: Weigh 1 gram of fresh plant tissue (leaves, roots, or stems) and homogenize it in 5 mL of a 50:50 (v/v) methanol/water solution.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard, such as the structural analogue Fe(III)-o,oEDDHMA (ethylenediamine-N,N'-bis(2-hydroxy-4-methylphenylacetic) acid), to the homogenate.
-
Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 10% B
-
13-18 min: Column re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.
-
For this compound: Monitor the appropriate m/z transition.
-
For Internal Standard: Monitor the appropriate m/z transition for Fe(III)-o,oEDDHMA.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Performance Data
The following table summarizes the typical validation parameters for the HPLC-MS method for the analysis of o,o-EDDHA isomers in various plant tissues.[1]
| Parameter | Sugar Beet Leaves | Sugar Beet Roots | Tomato Leaves | Tomato Roots | Xylem Sap |
| LOD (pmol/g FW) | 3 - 5 | 10 - 15 | 4 - 6 | 30 - 49 | 8 - 12 |
| LOQ (pmol/g FW) | 11 - 16 | 33 - 51 | 12 - 21 | 99 - 162 | 27 - 41 |
| Recovery (%) | 95 - 105 | 88 - 98 | 92 - 110 | 74 - 85 | 101 - 116 |
| Precision (RSD%) | < 10 | < 12 | < 10 | < 15 | < 8 |
LOD: Limit of Detection; LOQ: Limit of Quantification; FW: Fresh Weight; RSD: Relative Standard Deviation
Method 2: Ion-Pair HPLC with UV Detection (Prospective Method)
Experimental Protocol
1. Sample Preparation (Extraction and Clean-up)
-
Homogenization: Follow the same homogenization procedure as for the HPLC-MS method.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound with a small volume of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
2. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer containing an ion-pairing agent and an organic modifier.
-
Aqueous Phase: 5 mM Tetrabutylammonium hydroxide (as the ion-pairing agent) in a phosphate buffer (pH 6.0).
-
Organic Phase: Acetonitrile or Methanol.
-
Initial suggested composition: 65:35 (Aqueous:Organic).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
UV Detection: 280 nm.
Anticipated Performance and Considerations
This prospective method's performance would require rigorous validation. Key considerations include:
-
Sensitivity: The limits of detection and quantification are expected to be higher (less sensitive) than the HPLC-MS method. This may be a limitation for detecting very low concentrations of this compound in certain plant tissues.
-
Selectivity: Co-eluting compounds from the complex plant matrix could interfere with the this compound peak, necessitating a thorough clean-up procedure and careful peak purity analysis.
-
Validation: Critical validation parameters to establish would be linearity, accuracy (recovery), precision (repeatability and intermediate precision), specificity, LOD, and LOQ in the specific plant matrix of interest.
Method Comparison
| Feature | HPLC-MS | Ion-Pair HPLC-UV |
| Selectivity | Very High | Moderate to High (matrix dependent) |
| Sensitivity | Very High (pmol/g level) | Moderate (likely ng/g to µg/g level) |
| Sample Clean-up | Minimal clean-up may be sufficient | More extensive clean-up (e.g., SPE) is likely required |
| Instrumentation | Requires HPLC with Mass Spectrometer | Requires standard HPLC with UV Detector |
| Cost | Higher initial and operational costs | Lower initial and operational costs |
| Validation Status for Plant Tissues | Published validated methods exist | Requires development and validation |
Experimental Workflow and Signaling Pathway Diagrams
References
EDDHA's Phytoextraction Efficiency: A Comparative Analysis for Lead and Cadmium
A critical evaluation of ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) as a chelating agent for the phytoextraction of lead (Pb) and cadmium (Cd) reveals a significant knowledge gap in direct comparative studies. While research has extensively investigated various chelating agents for heavy metal remediation, a head-to-head comparison of this compound's efficiency for lead versus cadmium under identical experimental conditions is not well-documented in existing literature. However, by synthesizing findings from separate studies on lead and the general principles of chelate-assisted phytoextraction for cadmium, a qualitative comparison can be drawn, highlighting the potential and limitations of this compound for each metal.
Lead, a notoriously immobile heavy metal in soil, often requires the application of chelating agents to enhance its bioavailability for plant uptake. Studies have shown that chelators like this compound can increase the concentration of lead in plant tissues. In contrast, cadmium is generally more mobile in soil than lead, which may influence the relative effectiveness and necessity of chelating agents for its phytoextraction.
Quantitative Data Summary
Due to the absence of direct comparative studies, a quantitative side-by-side comparison of this compound's phytoextraction efficiency for lead and cadmium is challenging. The following table summarizes findings from studies that have investigated the effect of chelating agents on the uptake of lead and cadmium, with a focus on this compound where data is available. It is important to note that these results are from different studies with varying experimental conditions, and therefore, direct comparisons should be made with caution.
| Heavy Metal | Plant Species | Chelating Agent | Application Rate | Increase in Metal Uptake (Compared to Control) | Reference |
| Lead (Pb) | Brassica juncea | This compound | Not Specified | Data not available in direct comparison to Cd | [No direct comparative study found] |
| Lead (Pb) | Various | EDTA | Various | Significant increases reported in numerous studies | [1][2] |
| Cadmium (Cd) | Sedum alfredii | This compound | Various | Desorption from soil observed, plant uptake data limited | [3] |
| Cadmium (Cd) | Various | EDTA | Various | Significant increases reported in numerous studies | [4] |
Note: The table highlights the lack of specific quantitative data for this compound-assisted phytoextraction of cadmium in direct comparison to lead. Much of the available research focuses on the more commonly used chelating agent, EDTA.
Experimental Protocols
The following provides a generalized experimental protocol for a pot experiment designed to assess the phytoextraction efficiency of a chelating agent like this compound for heavy metals. This protocol is a composite based on common methodologies in the field.
1. Soil Preparation and Contamination:
-
A suitable soil type (e.g., sandy loam) is selected, air-dried, and sieved (e.g., through a 2 mm mesh).
-
The soil is artificially contaminated with a known concentration of lead (e.g., as Pb(NO₃)₂) and/or cadmium (e.g., as CdCl₂) solution.
-
The contaminated soil is thoroughly mixed and allowed to equilibrate for a specified period (e.g., 2-4 weeks) to allow for the stabilization of the heavy metals.
2. Plant Cultivation:
-
Seeds of a selected plant species known for its potential for phytoremediation (e.g., Brassica juncea, Helianthus annuus) are surface-sterilized and germinated.
-
Seedlings of uniform size are transplanted into pots filled with the contaminated soil.
-
Plants are grown under controlled greenhouse conditions (e.g., temperature, light, humidity) and watered as needed with deionized water.
3. Chelating Agent Application:
-
After a designated period of plant growth (e.g., 4-6 weeks), an aqueous solution of this compound is applied to the soil at different concentrations.
-
A control group without the addition of this compound is maintained.
4. Harvesting and Sample Analysis:
-
Plants are harvested a specific number of days after the chelator application.
-
The plants are separated into roots and shoots, washed thoroughly with deionized water, and then oven-dried to a constant weight to determine the dry biomass.
-
The dried plant material is ground and digested using a mixture of strong acids (e.g., HNO₃ and HClO₄).
-
The concentration of lead and/or cadmium in the digested samples is determined using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Soil samples are also collected and analyzed for heavy metal content.
5. Data Analysis:
-
The phytoextraction efficiency is evaluated based on parameters such as the bioconcentration factor (BCF) and the translocation factor (TF).
-
Statistical analysis is performed to determine the significance of the differences between treatments.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound-assisted phytoextraction.
Caption: Signaling pathway of this compound-assisted phytoextraction.
Conclusion
While this compound shows promise as a chelating agent for the phytoextraction of heavy metals, a definitive comparison of its efficiency for lead versus cadmium is hampered by a lack of direct comparative experimental data. The available literature suggests that for immobile metals like lead, the application of a chelator such as this compound is crucial for enhancing bioavailability and subsequent uptake by plants. For the more mobile cadmium, the benefits of this compound application may be less pronounced, but further research is needed to confirm this.
Future studies should focus on direct comparative experiments under controlled conditions to quantitatively assess the phytoextraction efficiency of this compound for both lead and cadmium. Such research would provide invaluable data for optimizing phytoremediation strategies for co-contaminated sites and for making informed decisions on the selection of the most appropriate chelating agent for specific heavy metal contaminants. Researchers in the fields of environmental science and drug development, where the removal of heavy metal contaminants is critical, would benefit significantly from such targeted investigations.
References
A Comparative Analysis of the Cost-Effectiveness of Different Iron Chelates
For Researchers, Scientists, and Drug Development Professionals
Iron chelation therapy is a cornerstone in the management of transfusional iron overload, a common and serious complication in patients with chronic anemias such as β-thalassemia and sickle cell disease. The accumulation of excess iron can lead to significant morbidity and mortality due to organ damage. This guide provides a comparative analysis of the three most commonly used iron chelators: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX), with a focus on their cost-effectiveness, supported by experimental data.
Executive Summary
The choice of an iron chelating agent is a complex decision that involves balancing efficacy, safety, patient adherence, and cost. Deferoxamine, the historical standard of care, is effective but requires burdensome subcutaneous infusions, leading to poor compliance. The advent of oral chelators, deferiprone and deferasirox, has significantly improved the quality of life and adherence for patients.
From a cost-effectiveness standpoint, studies from various healthcare systems present a nuanced picture. In a Chinese cost-utility analysis, deferiprone was found to be the most cost-effective option, followed by deferoxamine, deferasirox, and a combination of DFO+DFP. Conversely, a U.S.-based analysis suggested that deferasirox is a cost-effective alternative to deferoxamine, primarily due to the high costs associated with DFO's infusion administration. An Italian study also found deferiprone to be a cost-effective option. The higher acquisition cost of deferasirox is often weighed against the lower administration costs and improved quality of life compared to deferoxamine.
Efficacy and Safety Profile
The efficacy of iron chelators is primarily measured by their ability to reduce serum ferritin levels and liver iron concentration (LIC). A network meta-analysis of randomized controlled trials concluded that deferiprone has comparable efficacy to deferoxamine and deferasirox in reducing both LIC and serum ferritin. However, some studies suggest nuances in their effectiveness. For instance, a retrospective comparison indicated that deferiprone might be more effective in removing myocardial iron, which is a critical factor in preventing cardiac complications.
In terms of safety, all three chelators have distinct adverse effect profiles. The same network meta-analysis found that deferiprone had the highest probability of being the safest among the three. Deferasirox was associated with a significantly higher risk of adverse events compared to deferiprone.
Table 1: Comparative Efficacy of Iron Chelators
| Feature | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Primary Efficacy Marker | Reduction in serum ferritin and LIC | Reduction in serum ferritin and LIC | Reduction in serum ferritin and LIC |
| Myocardial Iron Removal | Moderate | High | Moderate to High |
| Administration Route | Subcutaneous infusion | Oral | Oral |
Table 2: Comparative Safety Profile of Iron Chelators
| Adverse Effect | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Common Side Effects | Local infusion site reactions, auditory and visual toxicity | Agranulocytosis, neutropenia, gastrointestinal upset, arthralgia | Gastrointestinal disturbances, skin rash, renal and hepatic toxicity |
| Monitoring Requirements | Regular auditory and ophthalmologic exams | Weekly complete blood counts | Regular renal and liver function tests |
| Safety Ranking (Meta-analysis) | Intermediate | Safest | Least Safe |
Cost-Effectiveness Analysis
The economic evaluation of iron chelators is highly dependent on the healthcare system and the metrics used (e.g., cost-utility, cost-effectiveness).
Table 3: Summary of Cost-Effectiveness Studies
| Study Perspective | Comparison | Key Findings |
| US Healthcare System | Deferasirox vs. Deferoxamine | Deferasirox was found to be cost-effective, with the higher drug cost offset by lower administration costs and improved quality of life. The cost per quality-adjusted life-year (QALY) gained was $28,255 (2006 USD). |
| Chinese Healthcare System | DFO, DFP, DFX, DFO+DFP | Deferiprone was the most cost-effective regimen, followed by DFO, DFX, and the combination therapy. |
| Italian Healthcare System | DFO, DFP, DFX | Deferiprone was identified as a cost-effective option. |
| Indonesian Study | Deferiprone vs. Deferasirox | Deferasirox was found to be more cost-effective than deferiprone, though it had a higher acquisition cost. The incremental cost-effectiveness ratio (ICER) for switching from deferiprone to deferasirox was IDR 23,130 per unit of effectiveness. |
Table 4: Estimated Annual Drug Costs (US Market)
| Drug | Brand Name(s) | Estimated Annual Cost (USD) | Notes |
| Deferasirox | Exjade, Jadenu | $15,000 - $20,000 (Brand) $1,200 - $1,500 (Generic, India) | Patent for Exjade expired in 2017, Jadenu's patent is expected to expire in 2025. Generic availability is increasing. |
| Deferiprone | Ferriprox | > $80,000 | High list price in the US can be a barrier to access. |
| Deferoxamine | Desferal | Varies | Drug cost is lower, but total cost is significantly increased by infusion supplies and administration. |
Disclaimer: Drug prices are subject to change and vary based on manufacturer, insurance coverage, and pharmacy. The prices listed are estimates based on available data.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a summary of a protocol for a randomized controlled trial evaluating a triple iron chelator combination.
Trial Title: Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload.
Study Design: Single-center, open-label, randomized, controlled clinical trial.
Participants: Patients with transfusion-dependent β-thalassemia and very high iron overload.
Intervention Arm: A combination of oral deferasirox, oral deferiprone, and subcutaneous deferoxamine for 6 months.
Control Arm: A combination of oral deferasirox and subcutaneous deferoxamine for 6 months.
Primary Outcome Measure: Reduction in serum ferritin levels after 6 months of treatment.
Secondary Outcome Measures:
-
Reduction in liver and cardiac iron content as measured by T2* MRI.
-
Assessment of the side effect profile of the medication combinations.
Ethical Considerations: The study protocol was approved by the Ethics Committee of the Faculty of Medicine, University of Kelaniya, and the trial is registered in the Sri Lanka Clinical Trials Registry.
Visualizations
Signaling Pathway of Iron Chelation
Iron chelators function by binding to excess iron in the body, forming a stable complex that can be excreted, primarily in the urine and feces. This process reduces the amount of labile plasma iron and intracellular iron, preventing the formation of harmful reactive oxygen species and subsequent organ damage.
Caption: Mechanism of action of iron chelators.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates the typical workflow of a randomized controlled trial comparing different iron chelation therapies, based on the protocol by Mettananda et al.
Caption: Randomized controlled trial workflow.
Conclusion
The landscape of iron chelation therapy has evolved significantly with the introduction of oral agents, offering patients more convenient and tolerable treatment options. While deferoxamine remains an effective chelator, its parenteral administration poses significant challenges to long-term adherence. Deferiprone and deferasirox, the oral alternatives, have demonstrated comparable or, in some aspects, superior efficacy and safety profiles.
The cost-effectiveness of these agents is a critical consideration for healthcare systems, drug development professionals, and researchers. The available evidence suggests that deferiprone may be the most cost-effective option in several settings, although deferasirox's higher acquisition cost can be offset by lower administration costs and improved quality of life compared to deferoxamine. The choice of the most appropriate iron chelator should be individualized, taking into account the patient's clinical condition, iron overload severity, organ function, potential for adherence, and the economic realities of the specific healthcare environment. Further long-term comparative effectiveness and real-world cost studies are warranted to continue to refine treatment guidelines and ensure optimal outcomes for patients with transfusional iron overload.
A Comparative Guide to Spectroscopic Validation of EDDHA-Metal Complex Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common spectroscopic methods for validating the stability of ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA)-metal complexes. Understanding the stability of these chelates is crucial for applications in agriculture, medicine, and environmental science, where the bioavailability and fate of metal ions are of paramount importance. This document outlines the principles of UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy in this context, presenting supporting experimental data and detailed protocols.
Comparison of Spectroscopic Methods
The choice of spectroscopic technique for validating this compound-metal complex stability depends on the specific information required, the complexity of the sample matrix, and the available instrumentation. Each method offers unique advantages and limitations.
| Spectroscopic Method | Principle | Information Provided | Advantages | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by the complex. The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) and/or a change in molar absorptivity. | Stoichiometry (e.g., using Job's plot), conditional stability constants (log K), and monitoring of complex formation or dissociation over time.[1][2] | Simple, rapid, and widely available instrumentation. Well-suited for determining thermodynamic stability constants in solution.[1] | Limited structural information. Spectral overlap can be an issue in complex matrices. Not all metal complexes have a distinct chromophore in the UV-Vis range.[3] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation, which excites molecular vibrations. Chelation of a metal ion by this compound causes characteristic shifts in the vibrational frequencies of functional groups involved in coordination (e.g., carboxylate and phenolate groups). | Confirmation of chelation, identification of coordinating functional groups, and monitoring of structural changes or degradation of the chelate over time.[4][5] | Provides structural information about the coordination environment. Can be used for solid and solution samples. | Can be difficult to interpret complex spectra. Water absorption can interfere with measurements in aqueous solutions. Less effective for quantitative stability constant determination compared to UV-Vis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. The chemical shifts of protons (¹H NMR) and other nuclei (e.g., ¹³C NMR) in the this compound ligand are sensitive to the coordination of a metal ion. | Detailed structural information in solution, including the identification of isomers and the specific binding sites of the metal ion. Can be used to study dynamic equilibria and exchange rates.[6][7][8] | Provides the most detailed structural information in solution. Can differentiate between different isomers of this compound complexes.[9] | Lower sensitivity compared to UV-Vis. Paramagnetic metal ions can cause significant line broadening, complicating spectral interpretation. Requires more expensive instrumentation and expertise. |
Quantitative Stability Data
The stability of this compound-metal complexes is quantified by the formation constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The stability is also highly dependent on pH.
| Metal Ion | This compound Isomer | log K | pH | Spectroscopic Method | Reference |
| Fe(III) | o,o-EDDHA | 35.09 | - | Potentiometry and Spectrophotometry | [9] |
| Fe(III) | o,p-EDDHA | 28.72 | - | Potentiometry and Spectrophotometry | [9] |
| Cu(II) | This compound | Not specified | - | Not specified | [6] |
| Zn(II) | This compound | Not specified | - | Not specified | [10] |
| Mn(II) | This compound | Not specified | - | Not specified | |
| Ca(II) | This compound | 6.01 | - | Potentiometry | [11] |
| Mg(II) | This compound | 7.16 | - | Potentiometry | [11] |
The stability of Fe-EDDHA is also influenced by the isomeric form of the this compound ligand. The ortho-ortho (o,o) isomer forms a more stable complex with Fe(III) compared to the ortho-para (o,p) isomer.[2][9] The concentration of these isomers can be monitored over time and at different pH values using techniques like ion pair chromatography with UV-Vis detection.[2][3]
Experimental Protocols
UV-Visible Spectroscopy: Determination of Stoichiometry and Stability Constant
This protocol describes the use of Job's method of continuous variation to determine the stoichiometry of an this compound-metal complex and a method for calculating the conditional stability constant.
A. Stoichiometry Determination (Job's Plot)
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃, CuSO₄) and this compound in a suitable buffer solution of known pH.
-
Preparation of Sample Series: Prepare a series of solutions with a constant total volume but varying mole fractions of the metal and ligand. For example, in a total volume of 10 mL, the volumes of the metal and ligand solutions can be varied from 0:10 to 10:0 in 1 mL increments.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the complex. The λmax of the complex should be predetermined by scanning a solution known to contain the complex against a blank of the ligand solution.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[12][13] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio.
B. Conditional Stability Constant (K_cond_) Determination
-
Preparation of Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the this compound ligand at a constant pH.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.
-
Data Analysis: The conditional stability constant can be determined using various methods, such as the Benesi-Hildebrand method, by plotting the data according to the following equation (for a 1:1 complex):
where:
-
A is the measured absorbance
-
A₀ is the absorbance of the metal ion solution without the ligand
-
A_max is the absorbance when the metal is completely complexed
-
[L] is the concentration of the ligand
-
n is the stoichiometric coefficient of the ligand
A plot of 1 / (A - A₀) versus 1 / [L]ⁿ should yield a straight line from which K_cond_ can be calculated from the slope and intercept.
-
FT-IR Spectroscopy: Confirmation of Chelation
-
Sample Preparation: Prepare samples of the free this compound ligand, the metal salt, and the synthesized this compound-metal complex. Samples can be in the solid state (as KBr pellets) or in a suitable solvent (e.g., D₂O to avoid interference from water's O-H bending vibration).
-
Spectral Acquisition: Record the FT-IR spectra of all samples over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: Compare the spectrum of the this compound-metal complex with that of the free ligand. Look for characteristic shifts in the vibrational bands of the carboxylate (-COO⁻) and phenolate (Ar-O⁻) groups, which are indicative of coordination to the metal ion. For example, the asymmetric and symmetric stretching vibrations of the carboxylate group will shift upon chelation.
¹H NMR Spectroscopy: Structural Characterization
-
Sample Preparation: Dissolve the this compound ligand and the this compound-metal complex in a suitable deuterated solvent (e.g., D₂O). The choice of solvent is critical to avoid masking proton signals.
-
Spectral Acquisition: Acquire the ¹H NMR spectrum of each sample.
-
Spectral Analysis: Compare the chemical shifts and coupling patterns of the protons in the complex with those of the free ligand. Coordination of a diamagnetic metal ion will cause downfield shifts of the proton signals near the coordination sites (e.g., the protons on the ethylenic bridge and the methylene groups adjacent to the carboxylates). The magnitude of the shift can provide information about the strength of the interaction. For paramagnetic metal ions, significant line broadening and large shifts are expected, which can make spectral interpretation challenging but also provides information about the electronic structure of the complex.
Mandatory Visualizations
Caption: Workflow for Stoichiometry Determination using UV-Vis Spectroscopy.
Caption: Logical Relationship in this compound-Metal Complex Stability Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. egyankosh.ac.in [egyankosh.ac.in]
Cross-validation of different analytical techniques for EDDHA quantification
A definitive guide to the cross-validation of analytical techniques for the quantification of ethylenediamine-N,N'-bis(o-hydroxyphenylacetic) acid (EDDHA), a crucial chelating agent in agricultural and environmental sciences. This document provides a comparative analysis of common analytical methods, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Analysis of Analytical Techniques
The quantification of this compound and its iron chelate (Fe-EDDHA) is predominantly achieved through three major analytical techniques: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Atomic Absorption Spectroscopy (AAS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and complexity.
Quantitative Data Summary
The performance of these analytical techniques is summarized in the tables below, providing a clear comparison of their key validation parameters.
| Analytical Technique | Parameter | Value | Reference |
| Spectrophotometry | Wavelength | 480 nm | [1] |
| Linearity Range | 12.5 - 100 µg/mL | [1] | |
| Correlation Coefficient (r²) | 0.9998 | [1] | |
| pH | 4.87 | [1] | |
| Derivative Spectrophotometry | Linearity Range | 0.16 - 15.36 µg Fe(III)/mL | [2] |
| Correlation Coefficient (r²) | 0.9997 | [2] | |
| High-Performance Liquid Chromatography (HPLC) | Linearity Range | 0.5 - 150 µg/mL (for Fe(III)-EDDHA) | [1] |
| Precision (Standard Deviation) | < 5% | [3][4] | |
| Isomers Determined | o,o-EDDHA, o,p-EDDHA, meso and d/l pairs | [5][6] | |
| Atomic Absorption Spectroscopy (AAS) | Coefficient of Variation (CV) for Iron this compound | 3.52% | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to ensure reproducibility and accurate cross-validation.
Spectrophotometric Determination of Fe-EDDHA
This method relies on the formation of a colored complex between iron and this compound, which can be quantified by measuring its absorbance at a specific wavelength.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of Fe(III) of known concentrations.
-
Sample Preparation: Transfer aliquots of the iron(III) standard solution into 25 mL calibrated flasks.
-
Reagent Addition: Add 3 mL of a standard this compound solution.
-
pH Adjustment: Adjust the final pH to 5.5 using 0.1 M NaOH or 0.1 M HCl.
-
Heating: Heat the solutions for three minutes in a 90°C water bath.
-
Cooling and Dilution: Cool the flasks with water and dilute to the mark with deionized water.[2]
-
Measurement: Measure the absorbance at approximately 478-480 nm using a spectrophotometer with deionized water as a blank.[1][2]
High-Performance Liquid Chromatography (HPLC) for this compound Isomers
HPLC is a powerful technique for separating and quantifying different isomers of this compound, which is crucial for quality control of commercial fertilizers.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase containing 0.03 M tetrabutylammonium chloride and 30% acetonitrile, adjusted to pH 6.0.[1] Another mobile phase option consists of 35% acetonitrile in a 0.005 M tetrabutylammonium (TBA+) aqueous solution at pH 6.0.[8]
-
Stationary Phase: Use a LiChrospher RP-18 column.[1]
-
Sample Injection: Inject a 20 µL sample volume.
-
Flow Rate: Set the flow rate to 1.5 mL/min.[1]
-
Detection: Monitor the eluent using a UV detector at 277 nm.[5]
-
Quantification: Determine the concentration of iron chelated by each this compound isomer using the external standard method.[5]
Atomic Absorption Spectroscopy (AAS) for Chelated Iron
AAS is a sensitive method for determining the total concentration of chelated iron.
Protocol:
-
Sample Preparation: Prepare an aqueous solution of the sample.
-
Precipitation of Non-chelated Iron: Adjust the pH to 8.5 with sodium hydroxide to selectively precipitate non-chelated iron as ferric hydroxide.[7]
-
Filtration and Dilution: Filter the solution and dilute a portion with 0.5N HCl.[7]
-
Standard Preparation: Prepare standards containing disodium EDTA.[7]
-
Measurement: Determine the iron concentration using an atomic absorption spectrophotometer.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the cross-validation of these analytical techniques.
Caption: Workflow for cross-validating analytical techniques for this compound quantification.
Caption: Logical steps in the selection and validation of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. intertekinform.com [intertekinform.com]
- 6. 'Fertilizers - Determination of chelating agents - Determination of iron chelated by o,p-EDDHA by reversed phase HPLC'. CYS eShop [std-ol.cys.org.cy]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of EDDHA and Natural Chelating Agents for Micronutrient Delivery
Introduction: Chelating agents are organic molecules that bind with metal ions to form a stable, water-soluble complex, known as a chelate. This process, termed chelation, is critical in biological and agricultural systems for managing the solubility and bioavailability of essential micronutrients, particularly iron (Fe).[1] Iron is abundant in most soils, yet its availability to plants is often limited, especially in alkaline and calcareous conditions where it precipitates as insoluble hydroxides.[2][3] To counteract this, chelating agents are employed to keep iron in a form that plants can absorb.[2] These agents can be broadly categorized into synthetic chelates, such as EDDHA, and natural chelating agents. This guide provides a detailed comparison of the effectiveness of this compound against various natural alternatives, supported by experimental data and methodologies for evaluation.
Synthetic vs. Natural Chelating Agents: An Overview
This compound (Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid): this compound is a synthetic chelating agent renowned for its high stability and effectiveness in sequestering iron.[3] Its unique structure allows it to form a strong, protective bond around the iron ion, keeping it soluble and available for plant uptake across a very broad pH range.[2][4] It is considered the most effective remedy for correcting iron deficiency (chlorosis) in challenging soil conditions.[3]
Natural Chelating Agents: Nature employs a diverse array of molecules for metal chelation. These are integral to the mobilization and transport of metals in soil and biological systems.[5] Key examples include:
-
Humic and Fulvic Acids: These are complex organic molecules derived from the decomposition of plant and animal matter. They are fundamental components of soil organic matter and play a significant role in complexing metal ions, thereby influencing their availability.[5]
-
Citric Acid: A common organic acid found in citrus fruits, it effectively chelates iron but its stability is highly dependent on pH.[1][2]
-
Amino Acids: Simple organic molecules like glutamic acid and histidine can act as chelators for various metal ions.[5]
-
Siderophores: These are small, high-affinity iron-chelating compounds secreted by microorganisms such as bacteria and fungi to scavenge for iron.[5] Enterobactin, produced by E. coli, is noted as the strongest chelating agent known.[5]
-
Biochelates (Peptides): Derived from the hydrolysis of proteins, these vegetal-derived peptides offer a sustainable and efficient alternative to synthetic chelates, with studies suggesting they can be as or more effective at delivering iron to plants.[6]
Comparative Data on Effectiveness
The primary factor determining the effectiveness of an iron chelate is its ability to remain stable across a range of pH levels. This compound demonstrates superior performance in alkaline environments where most other chelates fail.
| Chelating Agent | Type | Effective pH Range for Iron Availability | Key Characteristics |
| This compound | Synthetic | 4.0 - 11.0[7] | Highest stability, especially in alkaline and calcareous soils.[2][4] Long-lasting in soil but has a higher cost.[7] |
| DTPA | Synthetic | 4.0 - 7.0[2][4] | More stable than EDTA in slightly alkaline conditions.[4] |
| EDTA | Synthetic | 4.0 - 6.5[4][7] | Widely used but loses effectiveness rapidly above pH 6.5.[2][4] |
| Citric Acid | Natural | < 6.0[2] | Natural and biodegradable, but not effective in neutral to alkaline conditions.[2] |
| Humic/Fulvic Acids | Natural | Variable | Stability is moderate and varies with the source material and environmental conditions.[8] |
| Amino Acids | Natural | Variable | Generally less stable than synthetic chelates, effectiveness varies by amino acid type. |
| Biochelates (Peptides) | Natural | Broad (reported) | High efficiency in plant uptake; biodegradable and sustainable.[6] |
Experimental Protocols for Evaluation
To objectively assess the performance of different chelating agents, controlled experiments are essential. Below is a standard protocol for a hydroponic study designed to compare the efficacy of various iron chelates.
Protocol: Hydroponic Evaluation of Iron Chelate Efficacy
1. Objective: To determine the effectiveness of this compound compared to selected natural chelating agents (e.g., citric acid, iron humates, peptide-based biochelates) in preventing and correcting iron chlorosis in a model plant species (e.g., soybean, Glycine max) grown in a nutrient solution.
2. Materials and Methods:
-
Plant Material: Soybean seedlings, germinated and grown in a non-soil medium until the first true leaves appear.
-
Growth System: Hydroponic setup with light, temperature, and humidity control.
-
Nutrient Solution: A standard iron-free hydroponic nutrient solution (e.g., Hoagland solution).
-
Treatments:
-
Negative Control: Iron-free nutrient solution.
-
Positive Control: Nutrient solution with Fe-EDDHA at a standard concentration (e.g., 20 µM Fe).
-
Test Groups: Nutrient solution with an equimolar concentration of iron supplied via different natural chelates (Fe-citrate, Fe-humate, Fe-peptide, etc.).
-
-
Experimental Procedure:
-
Transfer uniform seedlings to the hydroponic units.
-
Induce iron chlorosis by growing plants in the iron-free solution for 7-10 days.
-
Apply the different iron chelate treatments to the respective hydroponic units.
-
Maintain the pH of the nutrient solution at a challenging level for iron availability (e.g., pH 7.5).
-
Grow the plants for an additional 14-21 days.
-
-
Data Collection:
-
Chlorophyll Content: Measure periodically using a SPAD meter.
-
Biomass: At the end of the experiment, harvest shoots and roots separately, and record fresh and dry weights.
-
Iron Content: Analyze the iron concentration in dried shoot and root tissues using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
3. Data Analysis: Compare the mean values for SPAD readings, biomass, and tissue iron concentration across the different treatment groups using statistical analysis (e.g., ANOVA) to determine significant differences in effectiveness.
Visualizations: Pathways and Processes
Diagrams created using Graphviz help illustrate the complex relationships and workflows involved in the study of chelating agents.
Caption: Mechanism of chelate-assisted iron uptake by plant roots.
Caption: Experimental workflow for comparing iron chelate efficacy.
References
- 1. Citric Acid as a Chelating Agent for Iron in Various Applications [thinkdochemicals.com]
- 2. Selecting which iron chelate to use - MSU Extension [canr.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 5. Chelation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. danatekco.com [danatekco.com]
- 8. Stability constants of metal-humic acid complexes and its role in environmental detoxification | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Plant Responses to Iron Chelates
For researchers, scientists, and professionals in drug development, understanding the nuanced cellular responses to different iron delivery methods is paramount. This guide offers a comparative analysis of the transcriptomic effects of various iron chelates on plants, supported by available experimental data and detailed methodologies. While direct, comprehensive comparative transcriptomic studies are nascent, this document synthesizes existing research to provide a valuable overview.
Iron, a vital micronutrient, is often sparingly bioavailable in soil. To counteract this, synthetic chelates such as ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), and ethylenediaminetetraacetic acid (EDTA) are widely employed in agriculture to enhance iron uptake by plants.[1][2] These chelates exhibit varying stability across different soil pH levels and, consequently, elicit distinct molecular responses within the plant.[1] This guide delves into the comparative transcriptomics of plants treated with these chelates, providing insights into the underlying genetic and signaling pathways.
Comparative Analysis of Gene Expression
Direct comparative transcriptomic data from a single study evaluating the effects of this compound, HBED, and EDTA is limited. However, studies comparing individual chelates provide valuable insights. For instance, a study on rice roots demonstrated differential gene expression when treated with Fe-EDDHA versus Fe-EDTA and ferrous sulfate (Fe(II)SO₄). While the complete dataset is not publicly available, the study indicated distinct transcriptional footprints for each iron source, highlighting the influence of the chelating agent on gene regulation.
To illustrate the typical transcriptomic response to iron deficiency, which these chelates aim to alleviate, Table 1 summarizes key genes that are commonly upregulated. These genes are integral to the plant's Strategy I iron uptake system, a primary mechanism for iron acquisition in non-graminaceous plants.[3][4][5][6]
| Gene Symbol | Gene Name | Function in Iron Homeostasis | Typical Response to Iron Deficiency |
| FRO2 | Ferric Chelate Reductase 2 | Reduces Fe(III) chelates to the more soluble Fe(II) form at the root surface, a crucial step for iron uptake.[3][4] | Upregulation |
| IRT1 | Iron-Regulated Transporter 1 | A high-affinity transporter responsible for the uptake of Fe(II) into root epidermal cells.[4] | Upregulation |
| FIT | FER-like Iron Deficiency-Induced Transcription Factor | A key transcription factor that regulates the expression of FRO2 and IRT1 in response to iron deficiency.[4] | Upregulation |
| AHA2 | Arabidopsis H+-ATPase 2 | Pumps protons into the rhizosphere, lowering the pH to increase the solubility of iron.[5] | Upregulation |
Experimental Protocols
To ensure reproducibility and standardization, the following provides a generalized protocol for a comparative transcriptomics experiment designed to assess the effects of different iron chelates on plants. This protocol is a composite based on methodologies described in various plant transcriptomics studies.[7][8][9]
1. Plant Material and Growth Conditions:
-
Plant Species: Arabidopsis thaliana is a common model organism due to its well-characterized genome and rapid life cycle.
-
Growth Medium: Plants are typically grown hydroponically to allow for precise control of nutrient composition. A standard nutrient solution (e.g., Hoagland or Murashige and Skoog) is used, initially with sufficient iron (e.g., 50 µM Fe-EDTA) to ensure healthy initial growth.
-
Growth Chamber Conditions: Maintain a controlled environment with a 16-hour light/8-hour dark photoperiod, a temperature of 22°C, and a relative humidity of 60-70%.
2. Iron Chelate Treatment:
-
After a period of initial growth (e.g., 2-3 weeks), plants are transferred to iron-deficient media for a short period (e.g., 48 hours) to induce a baseline iron-deficiency response.
-
Subsequently, plants are subjected to different treatment groups, each receiving a specific iron chelate at a standardized concentration (e.g., 50 µM):
-
Control (Iron-deficient medium)
-
Fe-EDDHA
-
Fe-HBED
-
Fe-EDTA
-
-
Root and shoot tissues are harvested at various time points (e.g., 6, 24, and 48 hours) after treatment initiation. Samples should be immediately frozen in liquid nitrogen and stored at -80°C.
3. RNA Extraction and Sequencing:
-
Total RNA is extracted from the collected tissues using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
RNA-sequencing libraries are prepared using a standard protocol (e.g., Illumina TruSeq RNA Library Prep Kit) and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between the different treatment groups are identified using packages like DESeq2 or edgeR in R.
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the lists of DEGs to identify the biological processes and signaling pathways affected by each iron chelate.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in plant iron uptake and a typical experimental workflow for a comparative transcriptomics study.
Caption: Strategy I Iron Uptake Pathway in Plants.
Caption: Experimental Workflow for Comparative Transcriptomics.
Conclusion
The choice of iron chelate has a discernible impact on the plant transcriptome. While this compound is often cited for its high stability and effectiveness in alkaline soils, the nuanced transcriptomic responses to different chelates are still being elucidated. The information presented here, synthesized from the available literature, provides a foundational understanding for researchers. Future studies employing direct comparative transcriptomics will be invaluable in dissecting the specific signaling cascades and gene regulatory networks activated by each type of iron chelate, ultimately enabling a more targeted and effective approach to crop nutrition and biofortification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Physiological and Transcriptomic Analyses Reveal Altered Fe-Deficiency Responses in Tomato Epimutant Colorless Non-ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative physiological and transcriptomics analysis revealed crucial mechanisms of silicon-mediated tolerance to iron deficiency in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Transcriptome Reveals ART1‐Dependent Regulatory Pathways for Fe Toxicity Response in Rice Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does this compound - fe chelate interact with other nutrients in the soil? - Blog [topfert.net]
- 8. Frontiers | Transcriptomic Analysis Revealed Reactive Oxygen Species Scavenging Mechanisms Associated With Ferrous Iron Toxicity in Aromatic Keteki Joha Rice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Unraveling Plant Nutrition: A Comparative Analysis of EDDHA Isomer Uptake
A deep dive into the world of iron chelates reveals significant differences in how plants absorb various forms of EDDHA, a key fertilizer component. This guide synthesizes experimental findings to provide researchers, scientists, and agricultural professionals with a clear comparison of the uptake and efficacy of different this compound isomers, supported by detailed experimental protocols and visual representations of the underlying biological pathways.
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid, or this compound, is a chelating agent widely used to combat iron deficiency in crops, particularly in alkaline and calcareous soils where iron availability is limited. Commercial this compound products are a mixture of different isomers, primarily the ortho-ortho (o,o) and ortho-para (o,p) positional isomers. Furthermore, the most effective o,o-EDDHA isomer exists as two stereoisomers: a racemic mixture (d,l) and a meso form. Research demonstrates that the specific isomer of the this compound chelate profoundly influences its effectiveness as an iron source for plants.
Comparative Efficacy of this compound Isomers: A Quantitative Overview
The efficiency of iron uptake from different this compound isomers varies significantly depending on the plant's iron acquisition strategy and the soil conditions. Dicotyledonous and non-graminaceous monocotyledonous plants utilize a "Strategy I" mechanism, which involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at the root surface before uptake. In contrast, graminaceous plants employ a "Strategy II" mechanism that involves the release of phytosiderophores to chelate and transport Fe³⁺ into the roots.
Ortho-Ortho vs. Ortho-Para this compound
Studies comparing the positional isomers of this compound have consistently shown the superiority of the o,o-EDDHA isomer, especially in challenging soil conditions.
| Isomer | Efficacy in Nutrient Solution | Efficacy in Calcareous Soil | Key Findings |
| o,o-EDDHA | High | High | Consistently provides sufficient iron to plants in both hydroponic and soil-based systems.[1][2] |
| o,p-EDDHA | High | Low | Effective in providing iron in nutrient solutions but its efficacy significantly decreases in calcareous soils.[1][2] |
This difference in performance is largely attributed to the higher stability of the o,o-EDDHA chelate, which protects the iron from precipitating in high pH environments, a common issue in calcareous soils.[3][4]
Meso vs. Racemic o,o-EDDHA in Strategy I and Strategy II Plants
Further research into the stereoisomers of o,o-EDDHA has revealed a fascinating divergence in uptake preference between Strategy I and Strategy II plants.
| Plant Strategy | Plant Examples | Preferred o,o-EDDHA Isomer | Experimental Observations |
| Strategy I | Tomato, Pepper, Sugar Beet | meso | Preferentially take up iron from the less stable meso isomer. The uptake of iron from the meso form can be up to twice as high as from the racemic form.[5][6] Formulations with a higher concentration of the meso isomer have been shown to be more effective in recovering iron-chlorotic plants.[7][8] |
| Strategy II | Oats, Wheat | Equal preference | Take up iron from both the meso and racemic isomers at similar rates.[5][9] |
The d,l-racemic isomer is noted to be 500-fold more stable than the meso form, which may influence its interaction with the root surface of Strategy I plants.[5][9]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
Hydroponic Culture for this compound Isomer Uptake Analysis
This protocol outlines a typical hydroponic experiment designed to compare the uptake of different this compound isomers.
-
Plant Material and Growth Conditions:
-
Select plant species representative of Strategy I (e.g., tomato, Lycopersicon esculentum) and Strategy II (e.g., oats, Avena sativa).
-
Germinate seeds and grow seedlings in a complete nutrient solution until they develop a sufficient root system.
-
Induce iron deficiency by transferring the plants to an iron-free nutrient solution until chlorosis symptoms appear.
-
-
Experimental Treatments:
-
Prepare nutrient solutions containing equimolar concentrations of different Fe-EDDHA isomers (e.g., Fe-(o,o-EDDHA) vs. Fe-(o,p-EDDHA), or meso-Fe-(o,o-EDDHA) vs. racemic-Fe-(o,o-EDDHA)).
-
To trace the uptake of iron from the different isomers, use stable isotopes of iron, such as ⁵⁷Fe, to label the chelates.[1][2]
-
Maintain the pH of the nutrient solution at a controlled level (e.g., 6.0).
-
-
Sample Collection and Analysis:
-
After a defined exposure period (e.g., 24-48 hours), harvest the plants and separate them into roots, stems, and leaves.
-
Analyze the concentration of the specific this compound isomers and the total iron content in the different plant tissues.
-
Determination of this compound Isomers in Plant Tissues by HPLC-ESI-MS
This method allows for the sensitive and selective quantification of this compound isomers within complex plant matrices.
-
Sample Extraction:
-
Homogenize fresh or frozen plant tissue (e.g., 1 gram) in a suitable extraction buffer (e.g., 1 mM ammonium acetate at pH 6).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Concentrate the extract to increase the analyte concentration.
-
-
Chromatographic Separation (HPLC):
-
Use a reverse-phase C18 column for the separation of the different this compound isomers.
-
Employ a gradient elution program with a mobile phase consisting of solvents such as acetonitrile and water with a suitable modifier (e.g., formic acid).
-
-
Mass Spectrometric Detection (ESI-MS):
-
Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
-
Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in detecting the specific mass-to-charge ratios of the target this compound isomers.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the iron uptake pathways and a typical experimental workflow.
Conclusion
The selection of an appropriate iron chelate is critical for effective crop nutrition. Experimental evidence clearly indicates that the o,o-EDDHA isomer is more effective than the o,p-EDDHA isomer, particularly in the challenging conditions of calcareous soils. Furthermore, for Strategy I plants, which include many important horticultural crops, formulations rich in the meso isomer of o,o-EDDHA may offer enhanced performance in correcting iron deficiencies. This comparative guide provides researchers and professionals in drug and agricultural development with the foundational knowledge to make informed decisions and to design further studies aimed at optimizing iron nutrition for improved crop yields and quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Fe(o,o-EDDHA) and Fe(o,p-EDDHA) isomers in supplying Fe to strategy I plants differs in nutrient solution and calcareous soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haifa-group.com [haifa-group.com]
- 4. KELIRON® TOP 6% Iron chelate this compound (4.8% ortho-ortho) - Biolchim [biolchim.com]
- 5. UPTAKE OF FE(O,O-EDDHA) ISOMERS BY STRATEGY I AND II PLANTS | International Society for Horticultural Science [ishs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effectiveness of Iron Ethylenediamine-N,N'-bis(hydroxyphenylacetic) Acid (o,o-EDDHA/Fe3+) Formulations with Different Ratios of Meso and d,l-Racemic Isomers as Iron Fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
EDDHA's Superior Role in Mitigating Plant Oxidative Stress: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) with other common chelating agents in mitigating oxidative stress in plants. This document outlines supporting experimental data, detailed protocols, and relevant signaling pathways to validate the efficacy of this compound.
Oxidative stress in plants, a state of imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules, is a major contributor to reduced crop yield and quality under various abiotic and biotic stresses. Iron (Fe) is an essential micronutrient for numerous physiological processes, yet its deficiency can trigger oxidative stress. Chelating agents are employed to enhance iron bioavailability, and among them, this compound has demonstrated superior performance in not only correcting iron deficiency but also in directly mitigating oxidative stress.
Comparative Analysis of Chelating Agents on Oxidative Stress Markers
The following tables summarize quantitative data from various studies, comparing the performance of this compound with other alternatives like EDTA (Ethylenediaminetetraacetic acid) and DTPA (Diethylenetriaminepentaacetic acid) on key oxidative stress markers.
Table 1: Effect of Chelating Agents on Superoxide Dismutase (SOD) Activity in Plants under Heavy Metal Stress
| Treatment | Plant Species | Stressor | SOD Activity (U mg⁻¹ protein) | Source |
| Control | Brassica juncea L. | None | 19.6 | [1][2] |
| Heavy Metal Stress | Brassica juncea L. | Cd, Cr, Pb, Hg | - | [1][2] |
| Heavy Metal Stress + 1 mM EDTA | Brassica juncea L. | Cd, Cr, Pb, Hg | Increased by 11.94% vs control | [1][2] |
| Heavy Metal Stress + 2 mM EDTA | Brassica juncea L. | Cd, Cr, Pb, Hg | Increased by 23.88% vs control | [1][2] |
| Heavy Metal Stress + 3 mM EDTA | Brassica juncea L. | Cd, Cr, Pb, Hg | Increased by 29.59% vs control | [1][2] |
| Heavy Metal Stress + 4 mM EDTA | Brassica juncea L. | Cd, Cr, Pb, Hg | 49.7 | [1][2] |
Note: Data on the direct comparative effect of this compound on SOD activity under heavy metal stress was not available in the reviewed literature. However, the data on EDTA provides a baseline for the effect of a chelating agent on this antioxidant enzyme.
Table 2: Comparison of Physicochemical Properties of Common Iron Chelates
| Property | Fe-EDDHA | Fe-DTPA | Fe-EDTA |
| Effective pH Range | 4.0 - 9.0 (highly stable in alkaline conditions)[3] | up to 7.5 (stable in neutral to slightly alkaline conditions)[3] | 4.0 - 6.5 (unstable in alkaline conditions)[3] |
| Environmental Impact | Strong binding capacity reduces leaching compared to EDTA and DTPA[3] | More stable than EDTA but can persist in the environment[3] | Prone to degradation and leaching, potential for groundwater contamination[3] |
| Cost | Most expensive[3] | Moderately expensive[4] | Least expensive[3] |
Iron deficiency is a known inducer of oxidative stress due to the generation of ROS, leading to membrane lipid peroxidation and damage.[5] One study indicated that an o,o-EDDHA/Fe³⁺ formulation resulted in significantly lower electrolyte leakage in Fe-deficient plants, suggesting reduced cell membrane damage from oxidative stress.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of oxidative stress are provided below.
Determination of Lipid Peroxidation (Malondialdehyde - MDA)
This protocol measures the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.
Materials:
-
Plant tissue (leaves, roots, etc.)
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA
-
0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA
-
Spectrophotometer
-
Centrifuge
-
Mortar and pestle
-
Water bath
Procedure:
-
Homogenize 0.1 g of plant tissue in 0.5 ml of 0.1% TCA.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Take 0.5 ml of the supernatant and mix it with 1.5 ml of 0.5% TBA in 20% TCA.
-
Incubate the mixture in a water bath at 95°C for 25 minutes.
-
Stop the reaction by placing the tubes on ice.
-
If the solution is not clear, centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Subtract the non-specific absorbance at 600 nm from the absorbance at 532 nm.
-
Calculate the MDA concentration using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹ cm⁻¹. Results are typically expressed as µmol MDA g⁻¹ fresh weight.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD (EC 1.15.1.1), an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, containing 1 mM EDTA)
-
Reaction mixture containing:
-
50 mM sodium phosphate buffer (pH 7.8)
-
13 mM methionine
-
75 µM Nitroblue tetrazolium (NBT)
-
2 µM riboflavin
-
100 µM EDTA
-
-
Spectrophotometer
-
Centrifuge
-
Liquid nitrogen
-
Mortar and pestle
Procedure:
-
Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenize the powder in 1.5 ml of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Prepare the reaction mixture.
-
Add a specific volume of the enzyme extract to the reaction mixture.
-
Illuminate the reaction tubes for 15 minutes. A control reaction without the enzyme extract should be run in parallel.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.
Catalase (CAT) Activity Assay
This assay measures the activity of CAT (EC 1.11.1.6), an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Spectrophotometer
-
Centrifuge
-
Liquid nitrogen
-
Mortar and pestle
Procedure:
-
Extract the enzyme as described for the SOD assay using the appropriate buffer.
-
The assay mixture contains the extraction buffer and the enzyme extract.
-
Initiate the reaction by adding H₂O₂.
-
Measure the decrease in absorbance at 240 nm for 1 minute, which is due to the consumption of H₂O₂.
-
The enzyme activity is calculated using the extinction coefficient of H₂O₂ (e.g., 40 mM⁻¹ cm⁻¹ at 240 nm) and expressed as units per milligram of protein.
Ascorbate Peroxidase (APX) Activity Assay
This assay measures the activity of APX (EC 1.11.1.11), an enzyme that catalyzes the oxidation of ascorbate by H₂O₂.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM ascorbate)
-
Assay mixture containing:
-
50 mM potassium phosphate buffer (pH 7.0)
-
0.5 mM ascorbate
-
0.1 mM EDTA
-
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 mM)
-
Spectrophotometer
-
Centrifuge
-
Liquid nitrogen
-
Mortar and pestle
Procedure:
-
Extract the enzyme as described for the SOD assay, using the specific APX extraction buffer.
-
The reaction is initiated by adding H₂O₂ to the assay mixture containing the enzyme extract.
-
Measure the decrease in absorbance at 290 nm for 1 minute, which corresponds to the oxidation of ascorbate.
-
The enzyme activity is calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹ at 290 nm) and expressed as units per milligram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in oxidative stress and the general workflow for evaluating the efficacy of chelating agents.
References
- 1. Frontiers | Effect of different levels of EDTA on phytoextraction of heavy metal and growth of Brassica juncea L. [frontiersin.org]
- 2. Effect of different levels of EDTA on phytoextraction of heavy metal and growth of Brassica juncea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. RUA [rua.ua.es]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for EDDHA
Ensuring the safe handling and disposal of chemicals is paramount in any research and development setting. For scientists and professionals in drug development, a comprehensive understanding of these procedures is not just a matter of compliance, but a cornerstone of a safe and efficient laboratory environment. This guide provides essential, step-by-step logistical information for the proper disposal of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), a common chelating agent.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data for this compound
A clear understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Chemical Formula | C₁₈H₂₀N₂O₆ |
| Molecular Weight | 360.36 g/mol |
| Appearance | Dark red-brown solid (for Ferric this compound) |
| Melting Point | Decomposes before melting |
| Solubility in Water | Soluble |
| Oral LD50 (Rat) for Ferric this compound, Sodium Salt | > 10000 mg/kg[1] |
Step-by-Step this compound Disposal Protocol
The guiding principle for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is to treat it as chemical waste and to adhere to all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Operational Procedure for Laboratory-Scale Waste:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Waste Accumulation:
-
Collect all solid this compound waste, including contaminated lab supplies (e.g., weigh boats, gloves, paper towels), in the designated, sealed, and properly labeled container.
-
For solutions containing this compound, use a separate, clearly labeled, and sealed container for liquid waste.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
-
Scheduling Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a direct call to the EHS office.
-
-
Documentation:
-
Maintain a log of the accumulated this compound waste, noting the date and quantity.
-
Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and local regulations.
-
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling EDDHA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA). Adherence to proper personal protective equipment (PPE) protocols, spill containment, and waste disposal procedures is critical to minimize risks and maintain a safe research environment. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. For handling this compound, particularly in its solid, powder form, the following PPE is recommended.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides resistance to a range of chemicals. For incidental contact (e.g., handling containers), a standard disposable nitrile glove (4-8 mil thickness) is sufficient. For tasks with a higher risk of prolonged contact, heavier-duty nitrile gloves are recommended. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne dust particles and accidental splashes. |
| Face Protection | Face shield | To be worn in conjunction with safety glasses or goggles, especially when handling large quantities of this compound powder or when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved half-face or full-face respirator with P95 or P100 particulate filters | Protects against the inhalation of fine this compound dust particles. The 'P' rating indicates resistance to oil, which may be present in a laboratory environment. A P100 filter provides a higher filtration efficiency than a P95 filter. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination. |
Experimental Protocols
Detailed methodologies for key procedures are crucial for ensuring safety and consistency in the laboratory.
1. Procedure for Donning and Doffing PPE
Proper technique in putting on and taking off PPE is vital to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Gown/Apron: Put on the laboratory coat or apron, ensuring it is securely fastened.
-
Respirator: If required, put on the respirator. Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles or glasses and a face shield, if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the laboratory coat.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Apron: Remove the laboratory coat or apron by unfastening it and rolling it outwards, touching only the inside surface.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front of the mask.
-
Hand Hygiene: Perform a final, thorough hand washing.
2. Solid Chemical Spill Cleanup Protocol
In the event of an this compound powder spill, follow these steps to safely clean the area.
-
Alert Others and Secure the Area: Immediately notify colleagues in the vicinity of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before beginning cleanup, don the recommended PPE, including a respirator, gloves, eye protection, and a lab coat.
-
Contain the Spill: If the spill is spreading, create a dike around the perimeter with an absorbent material from a spill kit.
-
Gently Cover the Spill: To minimize dust, gently cover the spill with damp paper towels or a spill absorbent sock. Do not pour water directly on the spill as this could cause it to become airborne.
-
Collect the Spilled Material: Carefully scoop the covered material into a designated hazardous waste container using a plastic dustpan and brush or other non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a damp cloth, starting from the outside and working inward. Place all cleaning materials (paper towels, cloths) into the hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and label it clearly with the contents ("this compound Spill Debris") and the date.
-
Doff PPE and Wash Hands: Follow the proper doffing procedure and thoroughly wash your hands.
Operational and Disposal Plan
A clear plan for the routine handling and disposal of this compound waste is essential for logistical efficiency and regulatory compliance.
Step-by-Step Disposal Plan:
-
Waste Segregation: Designate a specific, labeled hazardous waste container for solid this compound waste and contaminated materials (e.g., gloves, weigh boats, paper towels). Do not mix this compound waste with other incompatible chemical waste.
-
Container Management: Ensure the waste container is made of a compatible material, is in good condition, and is kept securely closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (this compound)," and the accumulation start date.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Arrange for Pickup: Once the container is full, or before the designated accumulation time limit is reached (as per institutional and local regulations), arrange for a pickup by a licensed hazardous waste disposal service.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
